KEVETRIN
Beschreibung
Thioureidobutyronitrile is a water-soluble, small molecule and activator of the tumor suppressor protein p53, with potential antineoplastic activity. Upon intravenous administration, thioureidobutyronitrile activates p53 which in turn induces the expressions of p21 and PUMA (p53 up-regulated modulator of apoptosis), thereby inhibiting cancer cell growth and causing tumor cell apoptosis. Thioureidobutyronitrile may be effective in drug-resistant cancers with mutated p53. p53 tumor suppressor, a transcription factor regulating the expression of many stress response genes and mediating various anti-proliferative processes, is often mutated in cancer cells.
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-cyanopropyl carbamimidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S/c6-3-1-2-4-9-5(7)8/h1-2,4H2,(H3,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDJGNVQBVXXEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC#N)CSC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500863-50-3 | |
| Record name | Kevetrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500863503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-isothioureidobutyronitrile | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13010 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-ISOTHIOUREIDOBUTYRONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3059TG1KN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Kevetrin's Mechanism of Action in p53 Mutant Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 is a cornerstone of cellular defense against malignant transformation. Dubbed the "guardian of the genome," its role in orchestrating DNA repair, cell cycle arrest, and apoptosis is critical.[1][2] Mutations in the TP53 gene are the most frequent genetic alterations in human cancers, occurring in over 50% of all tumors.[1] These mutations not only abrogate its tumor-suppressive functions but can also bestow oncogenic properties upon the p53 protein.[2] Consequently, the restoration of wild-type p53 function or the targeted degradation of mutant p53 represents a highly sought-after therapeutic strategy.
Kevetrin (thioureidobutyronitrile) is a small molecule that has emerged as a promising agent in this domain, demonstrating the ability to induce apoptosis and cell cycle arrest in cancer cells with both wild-type and mutant p53.[3][4] This technical guide provides an in-depth exploration of this compound's mechanism of action in p53 mutant cells, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved.
Core Mechanisms of Action in p53 Mutant Cells
This compound's activity in p53 mutant cells is multifaceted, appearing to operate through several interconnected pathways. Unlike its action in p53 wild-type cells, which primarily involves the stabilization and activation of p53, its efficacy in the context of mutant p53 is characterized by both p53-independent effects and mechanisms aimed at the mutant protein itself.
p53-Independent Upregulation of p21
A key mechanism of this compound in p53 mutant cells is the induction of the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A) in a p53-independent manner.[3][5] In ovarian cancer cell lines with mutated TP53, this compound treatment leads to an increase in p21 mRNA and protein levels, contributing to cell cycle arrest.[5] This effect is significant as p21 is a critical regulator of cell cycle progression, and its upregulation can halt proliferation even in the absence of functional p53.
Downregulation of the Rb-E2F Pathway
This compound has been shown to downregulate the expression of the transcription factor E2F1 and its target genes, such as thymidylate synthase.[4] The Rb-E2F pathway is a crucial regulator of the G1/S phase transition, and its dysregulation is a common feature of many cancers. By targeting this pathway, this compound can exert anti-proliferative effects irrespective of p53 status.
Putative Modulation of the HDAC6-Hsp90 Chaperone Axis
It has been hypothesized that this compound may induce the downregulation of histone deacetylase 6 (HDAC6).[3][6] HDAC6 is a cytoplasmic deacetylase that regulates the function of several proteins, including the molecular chaperone heat shock protein 90 (Hsp90). Hsp90 is essential for the stability and correct folding of a multitude of client proteins, including mutant p53. Inhibition of HDAC6 can lead to the hyperacetylation of Hsp90, impairing its chaperone function and promoting the degradation of its client proteins.[7][8][9] This proposed mechanism suggests that this compound could trigger the degradation of oncogenic mutant p53 by disrupting the HDAC6-Hsp90 chaperone axis.[3][6]
Induction of Apoptosis
This compound is a potent inducer of apoptosis in p53 mutant cancer cells.[3][5] This programmed cell death is characterized by the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP).[1][5] The pro-apoptotic protein BID has also been observed to be upregulated following this compound treatment.[4]
Quantitative Data
The following tables summarize the available quantitative data on the effects of this compound in p53 mutant cancer cell lines.
| Cell Line | Cancer Type | p53 Status | Endpoint | Concentration | Result | Reference |
| OVCAR-3 | Ovarian Cancer | Mutant | IC50 | >100 µM (48h) | >100 µM | [6] |
| KASUMI-1 | Acute Myeloid Leukemia | Mutant | Apoptosis (Annexin V+) | 340 µM (24h) | Significant Increase | [3] |
| NOMO-1 | Acute Myeloid Leukemia | Mutant | Cell Cycle Arrest | 340 µM (24h & 48h) | G0/G1 Accumulation | [3] |
| Cell Line | Cancer Type | p53 Status | Treatment | Protein | Change | Reference |
| OVCAR-3 | Ovarian Cancer | Mutant | This compound | Mutant p53 | Downregulated | [5] |
| OVCAR-3 | Ovarian Cancer | Mutant | This compound | p21 | Increased mRNA | [5] |
| KASUMI-1 | Acute Myeloid Leukemia | Mutant | 85, 170, 340 µM (48h) | p53 | Increased | [3] |
| NOMO-1 | Acute Myeloid Leukemia | Mutant | 85, 170, 340 µM (48h) | p53 | Increased | [3] |
Signaling Pathways and Experimental Workflows
Proposed Mechanism of this compound in p53 Mutant Cells
Caption: Proposed signaling pathways of this compound in p53 mutant cells.
Experimental Workflow for Assessing this compound's Effects
Caption: General experimental workflow for studying this compound's activity.
Experimental Protocols
Western Blot Analysis for Protein Expression
This protocol provides a framework for assessing the levels of key proteins such as p53, p21, cleaved caspase-3, and cleaved PARP.
a. Cell Lysis and Protein Quantification:
-
Culture p53 mutant cancer cells to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for desired time points.
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA or Bradford protein assay.
b. SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load samples onto a 4-20% Tris-glycine polyacrylamide gel and perform electrophoresis.
-
Transfer separated proteins to a PVDF or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p53, anti-p21, anti-cleaved caspase-3, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
d. Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seed and treat cells with this compound as described for Western blotting.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of a 100 µg/mL PI working solution.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This method quantifies the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Treat cells with this compound and harvest as previously described.
-
Wash the cell pellet with PBS and resuspend in a small volume of PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Conclusion
This compound demonstrates significant anti-cancer activity in p53 mutant cells through a combination of p53-independent mechanisms and potential targeting of the mutant p53 protein for degradation. Its ability to upregulate p21, downregulate the Rb-E2F pathway, and induce apoptosis underscores its therapeutic potential in a broad range of tumors where p53 is compromised. The hypothesized role of HDAC6 inhibition in mediating mutant p53 degradation presents an exciting avenue for further investigation. The experimental protocols detailed herein provide a robust framework for researchers to further elucidate the intricate mechanisms of this compound and to evaluate its efficacy in various preclinical models. As our understanding of this compound's multifaceted action deepens, so too does its promise as a next-generation therapy for cancers harboring p53 mutations.
References
- 1. This compound – p53 Inducer by Cellceutix | Cancer Biology [blogs.shu.edu]
- 2. cellceutix.com [cellceutix.com]
- 3. This compound induces apoptosis in TP53 wild-type and mutant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. HDAC6 inhibition restores ciliary expression and decreases tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel HDAC6 Inhibitor Enhances the Efficacy of Paclitaxel Against Ovarian Cancer Cells | MDPI [mdpi.com]
Thioureidobutyronitrile (Kevetrin): A Technical Guide to its p53-Mediated Anti-Cancer Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thioureidobutyronitrile, also known as Kevetrin, is a small molecule activator of the tumor suppressor protein p53, which has demonstrated significant anti-neoplastic potential in preclinical and early-phase clinical studies. This technical guide provides an in-depth overview of the molecular pathways governing this compound's activity, focusing on its dual role in activating wild-type p53 and promoting the degradation of oncogenic mutant p53. Detailed experimental protocols for key assays and a summary of available quantitative data are presented to support further research and development of this promising therapeutic agent.
Introduction
The p53 tumor suppressor protein, often termed the "guardian of the genome," plays a central role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress. Inactivation of the p53 pathway, either through mutation of the TP53 gene itself or through overexpression of its negative regulators like MDM2, is a hallmark of a vast majority of human cancers. Thioureidobutyronitrile (this compound) has emerged as a therapeutic candidate that can restore p53 function, showing efficacy in cancer models with both wild-type and mutated p53.[1][2] This document outlines the core mechanisms of this compound's action and provides practical information for its study.
The p53 Activation Pathway of Thioureidobutyronitrile
This compound's mechanism of action is multifaceted, addressing both wild-type and mutant p53 states through distinct but complementary pathways.
Activation of Wild-Type p53
In cancer cells harboring wild-type p53, this compound's primary mechanism involves the stabilization and activation of the p53 protein.[2] This is achieved through the modulation of the p53-MDM2 axis.
-
Interference with MDM2: this compound is reported to alter the E3 ubiquitin ligase processivity of MDM2, a key negative regulator that targets p53 for proteasomal degradation.[3] By disrupting the p53-MDM2 interaction, this compound prevents the ubiquitination and subsequent degradation of p53, leading to its accumulation in the nucleus.[4]
-
Post-Translational Modifications: Evidence suggests that this compound treatment leads to the phosphorylation of p53 at serine 15.[3] This phosphorylation event is known to reduce the affinity of p53 for MDM2, further contributing to p53 stabilization and activation.
-
Downstream Signaling: Activated p53 then acts as a transcription factor, upregulating the expression of its target genes. Key among these are:
The culmination of these events is a potent anti-proliferative effect, driving cancer cells towards either cell cycle arrest to allow for DNA repair or, more critically, programmed cell death (apoptosis).
Degradation of Mutant p53
A significant advantage of this compound is its activity against cancers with mutant p53, which often exhibit gain-of-function oncogenic properties. Instead of activating the mutant protein, this compound promotes its degradation.[1]
-
HDAC6-Hsp90 Chaperone Axis: The proposed mechanism involves the downregulation of histone deacetylase 6 (HDAC6).[1] HDAC6 is a crucial component of the cellular machinery that handles misfolded proteins. Its inhibition is thought to disrupt the HDAC6-Hsp90 chaperone axis, which is responsible for maintaining the stability of many oncogenic proteins, including mutant p53.[1] The destabilization of mutant p53 leads to its degradation through the proteasome.
This dual-action mechanism makes this compound a compelling candidate for treating a broad range of cancers with varying p53 statuses.
Quantitative Data
While extensive quantitative data for this compound is found within proprietary clinical trial documents, publicly available information, primarily from a novel, more potent analog (Compound 900), provides insight into the therapeutic potential.
| Compound | Cell Line | p53 Status | Assay | Endpoint | Value | Citation |
| This compound | OVCAR-3 | Mutant | Cytotoxicity | IC50 (48h) | >100 µM | [1] |
| Compound 900 | OVCAR-3 | Mutant | Cytotoxicity | IC50 (48h) | 0.8 µM | [1] |
| Compound 900 | HeyA8 | Mutant | Cytotoxicity | IC50 (48h) | 0.7 µM | [1] |
| Compound 900 | OVCAR-10 | Mutant | Cytotoxicity | IC50 (48h) | 0.8 µM | [1] |
| Compound 900 | ES2 | Wild-Type | Cytotoxicity | IC50 (48h) | 0.9 µM | [1] |
Signaling Pathway and Workflow Diagrams
Signaling Pathways
Caption: Thioureidobutyronitrile's dual p53 activation pathways.
Experimental Workflows
Caption: Western Blot workflow for p53 pathway protein analysis.
Caption: Apoptosis detection workflow using Annexin V/PI staining.
Caption: Cell cycle analysis workflow using Propidium Iodide staining.
Experimental Protocols
Western Blotting for p53, p21, and PUMA
This protocol is designed to assess changes in protein levels of key components of the p53 pathway following treatment with Thioureidobutyronitrile.
Materials:
-
Cancer cell lines (e.g., A549 for wild-type p53, OVCAR-3 for mutant p53)
-
Thioureidobutyronitrile (this compound)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 12% acrylamide)
-
PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20, TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-PUMA, anti-GAPDH, or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Culture and Treatment: Seed cells to achieve 70-80% confluency. Treat with varying concentrations of Thioureidobutyronitrile for specified time points (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply ECL detection reagents and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify protein expression relative to the loading control.
Apoptosis Assay by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Following treatment with Thioureidobutyronitrile, harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-FITC only, and PI only controls for proper compensation and gating.
Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content of cells to determine the percentage of the population in G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Treated and control cells
-
PBS
-
Cold 70% Ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization and collect by centrifugation.
-
Fixation: Resuspend the cell pellet in PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of approximately 1 x 10^6 cells/mL. Fix for at least 30 minutes on ice or at -20°C for longer storage.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNA Digestion: Resuspend the cell pellet in RNase A solution and incubate at 37°C for 30 minutes.
-
DNA Staining: Add Propidium Iodide staining solution and incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer using a linear scale for the PI signal. Use appropriate software to model the cell cycle distribution from the DNA content histogram.
Conclusion
Thioureidobutyronitrile (this compound) represents a significant advancement in the field of p53-targeted cancer therapy. Its ability to activate wild-type p53 and induce the degradation of oncogenic mutant p53 provides a strong rationale for its continued development. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further investigation into its therapeutic potential and to aid in the design of future preclinical and clinical studies. A deeper understanding of its quantitative effects and the nuances of its interaction with the cellular machinery will be crucial in optimizing its clinical application for a wide range of malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces apoptosis in TP53 wild‑type and mutant acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis in TP53 wild-type and mutant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Kevetrin: A Technical Whitepaper on a Novel p53-Activating Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kevetrin (3-cyanopropyl carbamimidothioate hydrochloride) is a small molecule investigational drug that has garnered significant interest for its novel mechanism of activating the p53 tumor suppressor pathway. This technical guide provides an in-depth overview of this compound, consolidating available preclinical and clinical data. It details the compound's mechanism of action, summarizes quantitative data on its anti-cancer activity, and provides comprehensive experimental protocols for key assays. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of p53 activation and the continued investigation of this compound.
Introduction
The tumor suppressor protein p53, often referred to as the "guardian of the genome," plays a pivotal role in preventing cancer formation.[1] In response to cellular stress, such as DNA damage or oncogene activation, p53 can induce cell cycle arrest, apoptosis (programmed cell death), or senescence, thereby eliminating potentially malignant cells. The p53 pathway is inactivated in a majority of human cancers, making its reactivation a highly sought-after therapeutic strategy.[1]
This compound is a small molecule designed to activate and stabilize p53, thereby restoring its tumor-suppressive functions.[1] It has been investigated in both preclinical models and clinical trials for various solid tumors and hematological malignancies.[2][3] This whitepaper will delve into the technical details of this compound's mechanism, its observed effects in vitro and in vivo, and the methodologies used to evaluate its activity.
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted mechanism centered on the activation of the p53 pathway. It has demonstrated both p53-dependent and p53-independent activities in various cancer models.[2]
2.1. p53-Dependent Pathway
In cancer cells with wild-type p53, this compound's primary mechanism involves the disruption of the p53-MDM2 interaction. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, keeping its levels low in unstressed cells.[2] this compound induces the phosphorylation of p53 at serine 15, which leads to a reduced interaction between p53 and MDM2.[4] This stabilization of p53 allows it to accumulate in the nucleus and function as a transcription factor.
Activated p53 then upregulates the expression of its target genes, including:
-
p21 (Waf1/Cip1): A cyclin-dependent kinase (CDK) inhibitor that induces cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[4]
-
PUMA (p53 Upregulated Modulator of Apoptosis): A pro-apoptotic protein that initiates the intrinsic apoptotic cascade.[4]
2.2. p53-Independent and Other Mechanisms
This compound has also shown efficacy in cancer cells with mutant or null p53, suggesting the involvement of p53-independent mechanisms.[3] One proposed mechanism is the downregulation of histone deacetylase 6 (HDAC6), which can negatively affect the HDAC6-Hsp90 chaperone axis, leading to the degradation of mutant p53.[3]
Furthermore, this compound has been shown to downregulate the transcription factor E2F1 and its target genes, impacting the Rb-E2F pathway, which is another critical regulator of the cell cycle.[5]
The culmination of these actions is the induction of cell cycle arrest and apoptosis in cancer cells.
Signaling Pathway Diagrams
Quantitative Data
Preclinical Data
A novel analog of this compound, designated Compound 900, has demonstrated significantly greater potency in preclinical studies. The half-maximal inhibitory concentration (IC50) values for Compound 900 were determined in various ovarian cancer cell lines after 48 hours of treatment.[3]
| Cell Line | IC50 of Compound 900 (µM) | IC50 of this compound (µM) |
| OVCAR-3 | 0.8 | >100 |
| HeyA8 | 0.7 | >100 |
| OVCAR-10 | 0.8 | >100 |
| ES2 | 0.9 | >100 |
| Table 1: IC50 values of this compound analog (Compound 900) and this compound in ovarian cancer cell lines.[3] |
In a study on acute myeloid leukemia (AML) cell lines, a 48-hour treatment with 340 µM this compound resulted in a significant increase in apoptotic cells.[6]
| Cell Line | % Apoptotic Cells (Control) | % Apoptotic Cells (340 µM this compound) |
| MOLM-13 | 12.53 ± 6.15 | 54.95 ± 5.63 |
| NOMO-1 | 22.90 ± 4.63 | 60.93 ± 2.63 |
| OCI-AML3 | 2.60 ± 0.70 | 10.03 ± 3.79 |
| KASUMI-1 | 13.18 ± 0.80 | 79.70 ± 4.57 |
| Table 2: Apoptosis induction by this compound in AML cell lines.[6] |
Clinical Data
Phase 1 Study (NCT01664000)
A Phase 1, open-label, dose-escalation study was conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of intravenously administered this compound in patients with advanced solid tumors.[7] While detailed pharmacokinetic parameters from the final study report are not publicly available in a tabular format, the study established a safety profile and provided preliminary evidence of target engagement.[7]
Phase 2a Study in Ovarian Cancer (NCT03042702)
This open-label, dose-escalation trial evaluated the safety, biomarker changes, and objective tumor response of this compound in patients with platinum-resistant/refractory ovarian cancer.[8] The study consisted of two cohorts with different dosing regimens.[8] While specific objective response rates for this compound alone from this trial are not detailed in the available search results, the trial was designed to assess these endpoints.[8]
Experimental Protocols
Western Blot for p53 Activation
This protocol is adapted for the analysis of p53 and its downstream targets following treatment with a small molecule activator like this compound.
4.1.1. Cell Lysis and Protein Quantification
-
Culture cancer cells to 70-80% confluency and treat with desired concentrations of this compound or vehicle control for the specified time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
4.1.2. SDS-PAGE and Protein Transfer
-
Prepare protein samples by mixing 20-40 µg of protein with Laemmli sample buffer and boiling for 5 minutes.
-
Load samples onto a 4-20% Tris-glycine polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4.1.3. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, phospho-p53 (Ser15), p21, PUMA, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4.1.4. Detection
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify band intensities using densitometry software.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
4.2.1. Cell Preparation
-
Induce apoptosis in cells by treating with this compound for the desired time.
-
Harvest both adherent and suspension cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of ~1 x 10^6 cells/mL.
4.2.2. Staining
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
4.2.3. Flow Cytometry Analysis
-
Analyze the stained cells by flow cytometry as soon as possible.
-
Use unstained cells and single-stain controls (Annexin V only and PI only) to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Viable cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
Cell Cycle Analysis by Propidium Iodide Staining
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
4.3.1. Cell Fixation
-
Harvest and wash cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C for longer periods).
4.3.2. Staining
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
4.3.3. Flow Cytometry Analysis
-
Analyze the stained cells by flow cytometry.
-
Use a histogram to visualize the DNA content.
-
Gate the cell populations to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow Diagram
Conclusion
This compound represents a promising therapeutic agent that targets a fundamental vulnerability of cancer cells – the inactivated p53 pathway. Its ability to reactivate p53 through a distinct mechanism, coupled with its p53-independent activities, provides a strong rationale for its continued development. This technical guide has summarized the core knowledge surrounding this compound, from its molecular mechanism to its evaluation in preclinical and clinical settings. The provided experimental protocols offer a foundation for researchers to further investigate this compound and other p53-activating compounds. While the full clinical potential of this compound is still under investigation, the data gathered to date underscore the importance of the p53 pathway as a therapeutic target and highlight this compound as a noteworthy compound in the landscape of targeted cancer therapies.
References
- 1. targetedonc.com [targetedonc.com]
- 2. This compound induces apoptosis in TP53 wild‑type and mutant acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. portal.gdc.cancer.gov [portal.gdc.cancer.gov]
- 7. A Phase 1, Open-Label, Dose-Escalation, Safety, Pharmacokinetic and Pharmacodynamic Study of this compound (thioureidobutyronitrile) Administered Intravenously in Patients with Advanced Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 8. A Phase 2 Study of this compound in Subjects With Ovarian Cancer [ctv.veeva.com]
An In-depth Technical Guide to the Discovery and Synthesis of Kevetrin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Kevetrin (also known as thioureidobutyronitrile) is a small molecule drug candidate that has garnered significant interest in the field of oncology for its novel mechanism of action centered on the activation of the p53 tumor suppressor protein. The p53 pathway is frequently inactivated in a vast majority of human cancers, making it a critical target for therapeutic intervention. This compound has demonstrated the ability to induce apoptosis and cell cycle arrest in various cancer cell lines, including those with mutated p53, suggesting its potential as a broad-spectrum anti-cancer agent. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound.
Discovery and Rationale
The conceptual discovery of this compound is rooted in veterinary observations made by Dr. Krishna Menon, a veterinarian and pharmacologist. The story dates back to an incident where a prized bull was accidentally sprayed with a cytotoxic agent intended for tick control. While the agent was fatal to the animal, a subsequent examination revealed that cancerous lesions under the bull's skin had also been eliminated. This observation sparked the idea of developing cytotoxic agents that could selectively target cancer cells while minimizing toxicity to healthy tissues.
Years later, Dr. Menon's research with indole compounds, which exhibited modest anti-cancer activity with a favorable safety profile, provided a foundation for the development of a novel, more potent, and safe anti-cancer agent. This line of research ultimately led to the synthesis of this compound.
Chemical Synthesis of this compound
This compound, chemically named 3-cyanopropyl carbamimidothioate, is synthesized through a straightforward and efficient process. The synthesis of its hydrochloride salt is detailed in U.S. Patent 8,338,454 B2.
Synthesis of S-(3-cyanopropyl)isothiourea hydrochloride (this compound)
The synthesis of this compound is achieved through the reaction of 4-chlorobutyronitrile with thiourea.
-
Step 1: Reaction of 4-chlorobutyronitrile with Thiourea A solution of 4-chlorobutyronitrile (1 equivalent) and thiourea (1 equivalent) in a suitable solvent, such as ethanol, is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Step 2: Isolation and Purification Upon completion of the reaction, the mixture is cooled, and the resulting precipitate is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield S-(3-cyanopropyl)isothiourea hydrochloride (this compound) as a crystalline solid.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the activation of the p53 tumor suppressor pathway.[1] p53, often referred to as the "guardian of the genome," plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or cellular senescence in response to cellular stress.[1] In many cancers, the p53 pathway is disrupted, allowing for uncontrolled cell proliferation.[1]
This compound has been shown to activate both wild-type and mutant p53, a unique and highly desirable characteristic for an anti-cancer agent. Its mechanism involves several key events:
-
p53 Phosphorylation and Stabilization: this compound induces the phosphorylation of p53 at serine 15. This phosphorylation event reduces the interaction between p53 and its negative regulator, MDM2, an E3 ubiquitin ligase that targets p53 for degradation. The reduced interaction with MDM2 leads to the stabilization and accumulation of p53 in the nucleus.
-
Transcriptional Activation of p53 Target Genes: The stabilized p53 acts as a transcription factor, upregulating the expression of its target genes. These include:
-
p21 (Waf1): An inhibitor of cyclin-dependent kinases (CDKs), p21 mediates cell cycle arrest, primarily at the G1/S and G2/M checkpoints.
-
PUMA (p53 upregulated modulator of apoptosis): A pro-apoptotic protein that plays a critical role in initiating the intrinsic apoptotic pathway.
-
-
Induction of Apoptosis: this compound strongly induces apoptosis, or programmed cell death, in cancer cells. This is characterized by the activation of caspase-3 and the cleavage of poly (ADP-ribose) polymerase (PARP), key events in the execution phase of apoptosis.
-
Rb-E2F Pathway Modulation: In addition to the p53 pathway, this compound has been shown to target the Rb-E2F pathway, another critical regulator of the cell cycle.[2] It can downregulate the expression of E2F1, a transcription factor that promotes cell proliferation.[2]
The dual targeting of both the p53-MDM2 and Rb-E2F pathways contributes to the potent anti-tumor activity of this compound.[2]
Preclinical Data
This compound has undergone extensive preclinical evaluation in a variety of cancer cell lines and animal models, demonstrating significant anti-tumor activity.
In Vitro Studies
In preclinical cell studies, this compound has shown efficacy in multidrug-resistant lung, breast, and colon cancer cells.[3] In drug-resistant, non-small cell lung carcinoma cells, this compound demonstrated a 78% effective rate of G2/M arrest and a 66% increase in apoptosis compared to untreated cells.[3]
Studies in acute myeloid leukemia (AML) cell lines, with both wild-type and mutant TP53, showed that continuous treatment with this compound led to significant cell growth arrest and apoptosis.[4] Notably, TP53-mutant models displayed a higher sensitivity to the drug.[4]
A novel analog of this compound, compound 900, has shown even greater potency. In various ovarian cancer cell lines, the IC50 value for compound 900 was in the range of 0.7-0.9 μM after 48 hours of treatment, whereas the IC50 for this compound was greater than 100 μM.
Table 1: In Vitro Efficacy of this compound and its Analog (Compound 900)
| Cell Line | Cancer Type | Compound | IC50 (48h) | Reference |
| OVCAR-3 | Ovarian Cancer | This compound | >100 μM | |
| OVCAR-3 | Ovarian Cancer | Compound 900 | 0.8 μM | |
| HeyA8 (drug-resistant) | Ovarian Cancer | This compound | >100 μM | |
| HeyA8 (drug-resistant) | Ovarian Cancer | Compound 900 | 0.7 μM | |
| OVCAR-10 | Ovarian Cancer | This compound | >100 μM | |
| OVCAR-10 | Ovarian Cancer | Compound 900 | 0.8 μM | |
| ES2 | Ovarian Cancer | This compound | >100 μM | |
| ES2 | Ovarian Cancer | Compound 900 | 0.9 μM |
In Vivo Studies
Preclinical work in Sprague-Dawley rats established an oral bioavailability of 79% for this compound. In vivo mouse studies using OVCAR-3 and OV-90 ovarian tumor models, both with different mutant p53 genes, showed that the overall efficacy of this compound was similar for both oral and intraperitoneal administration.
A preliminary toxicity study in rats showed that daily oral doses up to 500 mg/kg for 7 days were well-tolerated, with an 11% increase in body weight and no abnormal clinical observations. Pharmacokinetic studies in rats revealed a half-life of approximately 1 hour and a clearance of 78 ml/min/kg for both oral and intravenous dosing.
Clinical Trials
This compound has progressed through early-stage clinical trials, demonstrating a favorable safety profile and signs of anti-tumor activity.
-
Phase 1: A Phase 1 clinical trial conducted at the Dana-Farber Cancer Institute and Beth Israel Deaconess Medical Center evaluated this compound in patients with advanced solid tumors. The trial successfully established the safety and tolerability of this compound, with patients showing encouraging signs of a potential therapeutic response.[1]
-
Phase 2a: Following the successful Phase 1 trial, a Phase 2a open-label, dose-escalation trial was initiated for patients with platinum-resistant/refractory ovarian cancer.[1] This study was designed to evaluate two different short-term treatment regimens for safety, tolerability, biomarker changes, objective tumor response, and pharmacokinetics. Patients received more frequent dosing (three times per week) at higher starting levels (250 mg/m2).[1]
The FDA has granted this compound Orphan Drug status for ovarian cancer, pancreatic cancer, and retinoblastoma, as well as a Rare Pediatric Disease designation for childhood retinoblastoma.[1]
Table 2: Overview of this compound Clinical Trials
| Phase | Study Title | Condition | Status | Key Details |
| Phase 1 | A Study of this compound in Patients With Advanced Solid Tumors | Advanced Solid Tumors | Completed | Evaluated safety, tolerability, and preliminary efficacy. |
| Phase 2a | A Phase 2 Study of this compound in Subjects With Ovarian Cancer | Platinum-Resistant/Refractory Ovarian Cancer | Completed | Open-label, dose-escalation to assess safety, biomarkers, and tumor response with more frequent dosing. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.
Western Blot Analysis
-
Protein Extraction: Total protein extracts are prepared from cells in ice-cold lysis buffer (0.5% NP40, 250 mM NaCl, 50 mM HEPES, 5 mM EDTA, and 0.5 mM EGTA) containing phosphatase and protease inhibitors.
-
Protein Quantification: Protein concentrations are normalized using a BCA protein assay kit.
-
Gel Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked for at least one hour in a suitable blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST).
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p53, phospho-p53 (Ser15), p21, Caspase-3, PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for one hour at room temperature.
-
Detection: Chemiluminescent signals are detected using a CCD camera-based imager.
Apoptosis Assays
-
Cell Preparation: Cells are treated with this compound at various concentrations and for specified durations.
-
Staining: Cells are washed and resuspended in Annexin V binding buffer. FITC-conjugated Annexin V is added, and the cells are incubated in the dark. Propidium iodide (PI) is added just before analysis to differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Flow Cytometry: Samples are analyzed on a flow cytometer, and the percentage of Annexin V-positive cells is quantified.
-
Cell Preparation and Fixation: Following treatment, cells are collected, washed, and fixed using a Cytofix/Cytoperm buffer.
-
Staining: Cells are incubated with a FITC-conjugated anti-active caspase-3 antibody.
-
Flow Cytometry: The percentage of cells with active caspase-3 is determined by flow cytometry.
-
Cell Fixation and Permeabilization: Treated cells are fixed in formaldehyde and then permeabilized with a Triton X-100 solution.
-
Enzymatic Labeling: Cells are incubated with a solution containing terminal deoxynucleotidyl transferase (TdT) and FITC-conjugated dUTP to label the 3'-OH ends of fragmented DNA.
-
Flow Cytometry: The fluorescence intensity of the cells is measured by flow cytometry to quantify the extent of DNA fragmentation.
Future Directions
The development of this compound represents a significant advancement in the field of p53-targeted cancer therapy. Its ability to activate both wild-type and mutant p53 addresses a major challenge in oncology. The promising preclinical and early clinical data warrant further investigation in larger, randomized clinical trials to fully elucidate its efficacy and safety profile across a range of cancer types.
The discovery of a more potent analog, compound 900, opens up new avenues for research and development. Further preclinical and clinical evaluation of this second-generation compound could lead to even more effective therapeutic options for cancer patients. The development of an oral formulation of this compound also holds promise for improved patient convenience and potentially enhanced therapeutic efficacy.
Conclusion
This compound is a novel small molecule with a compelling mechanism of action that targets the fundamental p53 tumor suppressor pathway. Its discovery was inspired by a unique observation in veterinary medicine, and its subsequent development has been guided by rigorous scientific investigation. The synthesis of this compound is straightforward, and its preclinical and early clinical data have demonstrated its potential as a safe and effective anti-cancer agent. With its unique ability to activate both wild-type and mutant p53, this compound and its analogs represent a promising new class of therapeutics in the fight against cancer. Further clinical development is crucial to realize the full potential of this innovative drug candidate.
References
- 1. US8338454B2 - Nitrile derivatives and their pharmaceutical use and compositions - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US7709657B2 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]
- 4. US8058467B2 - Prostaglandin derivatives - Google Patents [patents.google.com]
Pharmacological Profile of Thioureidobutyronitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioureidobutyronitrile, also known as Kevetrin, is a small molecule, water-soluble, investigational anti-cancer agent. It has been evaluated in clinical trials for the treatment of advanced solid tumors. This document provides a comprehensive overview of its pharmacological profile, including its mechanism of action, pharmacokinetics, and pharmacodynamics, based on available preclinical and clinical data.
Mechanism of Action
Thioureidobutyronitrile's primary mechanism of action is the activation of the tumor suppressor protein p53.[1] The p53 protein plays a critical role in regulating the cell cycle and inducing apoptosis (programmed cell death) in response to cellular stress, thereby preventing the proliferation of cells with damaged DNA. In many cancers, the p53 pathway is inactivated, allowing cancer cells to evade these natural tumor-suppressing functions.
This compound has demonstrated a dual mechanism of action depending on the p53 status of the cancer cells:
-
In wild-type p53 cancers: Thioureidobutyronitrile activates and stabilizes the p53 protein. This leads to the increased expression of p53 target genes, such as p21 (a cell cycle inhibitor) and PUMA (p53 up-regulated modulator of apoptosis), resulting in cell cycle arrest and apoptosis.[2]
-
In mutant p53 cancers: The compound has been shown to induce the degradation of oncogenic mutant p53, leading to apoptosis.[2]
This ability to target both wild-type and mutant p53 suggests a broad potential for anti-tumor activity across a range of cancers.[2]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway of thioureidobutyronitrile in cancer cells.
Caption: Proposed signaling pathways of thioureidobutyronitrile.
Pharmacological Data
Preclinical Data
| Parameter | Value | Species | Model | Source |
| Oral Bioavailability | 79% | Rat (Sprague-Dawley) | N/A | [1] |
| In Vitro Efficacy | ||||
| Apoptosis Induction | 66% increase compared to non-treated cells | N/A | Multi-drug resistant cancer cells | |
| G2/M Cell Cycle Arrest | 78% effective rate | N/A | Multi-drug resistant cancer cells | |
| IC50 (this compound) | >100 µM (48h treatment) | Human | Ovarian cancer cell lines (OVCAR-3, HeyA8, OVCAR-10, ES2) | |
| IC50 (Analog '900') | 0.7 - 0.9 µM (48h treatment) | Human | Ovarian cancer cell lines (OVCAR-3, HeyA8, OVCAR-10, ES2) | |
| In Vivo Efficacy | Potent anti-tumor activity demonstrated | Mouse | Human tumor xenografts (A549, MDA-MB-231, K-562) | [2] |
| Tumor Growth Inhibition | Data not available in public sources |
Clinical Data (Phase I)
| Parameter | Value | Population | Study | Source |
| Half-life (t½) | ~8-10 hours | Patients with advanced solid tumors | NCT01664000 | |
| Cmax | Data not available in public sources | Patients with advanced solid tumors | NCT01664000 | |
| Tmax | Data not available in public sources | Patients with advanced solid tumors | NCT01664000 | |
| Pharmacodynamics | ||||
| p21 Expression Increase (≥10%) | 48% of evaluable patients | Patients with advanced solid tumors | NCT01664000 | |
| p21 Expression Increase (≥10%) | 73% of evaluable patients | Patients with advanced ovarian cancer | NCT01664000 |
Experimental Protocols
Detailed experimental protocols for the key assays used to characterize the pharmacological profile of thioureidobutyronitrile are provided below. These are representative protocols and may have been adapted for specific studies.
p53 Activation Assay (Immunofluorescence)
This protocol describes the detection of p53 activation through immunofluorescence staining.
Caption: Workflow for p53 activation immunofluorescence assay.
-
Cell Culture: Seed cells onto sterile glass coverslips in a petri dish or in chamber slides and culture until they reach the desired confluency.
-
Treatment: Treat cells with various concentrations of thioureidobutyronitrile or vehicle control for the desired time period.
-
Fixation: Aspirate the culture medium and wash the cells with Phosphate Buffered Saline (PBS). Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS. Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells twice with PBS. Block non-specific antibody binding by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for p53, diluted in 1% BSA in PBS, for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently-labeled secondary antibody, diluted in 1% BSA in PBS, for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear staining.
-
Imaging: Visualize the cells using a fluorescence microscope. Activated p53 will typically show increased nuclear localization and intensity.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol details the detection of apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Caption: Workflow for Annexin V/PI apoptosis assay.
-
Cell Treatment: Culture cells to the desired density and treat with thioureidobutyronitrile or vehicle control for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the analysis of cell cycle distribution using propidium iodide staining and flow cytometry.
Caption: Workflow for cell cycle analysis by PI staining.
-
Cell Preparation: Culture and treat cells as described for the apoptosis assay.
-
Harvesting: Harvest the cells and wash once with PBS.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining by PI. Incubate for 30 minutes at 37°C.
-
Staining: Add Propidium Iodide staining solution to the cells and incubate for at least 15 minutes in the dark.
-
Flow Cytometry: Analyze the cells using a flow cytometer to measure the fluorescence intensity of PI, which is proportional to the DNA content. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Thioureidobutyronitrile (this compound) is a p53-activating agent with a unique dual mechanism of action against both wild-type and mutant p53 cancers. Preclinical studies have demonstrated its anti-tumor activity, and a Phase I clinical trial has provided initial safety and pharmacodynamic data in patients with advanced solid tumors. Further clinical investigation is warranted to fully elucidate its therapeutic potential. The information and protocols provided in this guide are intended to support ongoing research and development efforts in the field of oncology.
References
Kevetrin's Mechanism of Apoptosis Induction in Cancer Cells: A Technical Guide
Introduction
Kevetrin (thioureidobutyronitrile) is a novel small-molecule anti-cancer agent that has demonstrated potent anti-tumor activity in a variety of preclinical and clinical settings.[1][2][3] Its primary mechanism of action revolves around the induction of programmed cell death, or apoptosis, in malignant cells. Notably, this compound's efficacy is not limited to a single molecular pathway; it uniquely employs both p53-dependent and p53-independent mechanisms to trigger apoptosis, making it a promising therapeutic candidate for a wide range of tumors with heterogeneous genetic backgrounds, including those with mutated or deleted tumor suppressor p53.[1][4][5] This document provides a detailed technical overview of this compound's role in activating apoptotic signaling pathways in cancer cells.
Core Mechanism 1: p53-Dependent Apoptotic Pathway
In cancer cells harboring wild-type (wt) p53, this compound functions as a potent activator of this critical tumor suppressor protein.[2][6] Under normal homeostatic conditions, p53 levels are kept low through continuous degradation mediated by its primary negative regulator, the E3 ubiquitin ligase MDM2.[1] this compound disrupts this regulatory loop through a multi-pronged approach.
-
Stabilization and Activation of p53: this compound treatment leads to the phosphorylation of p53 at the Serine 15 residue.[2][6][7] This post-translational modification sterically hinders the binding of MDM2 to p53, thereby preventing its ubiquitination and subsequent proteasomal degradation.[6][7] Furthermore, this compound is reported to alter the E3 ligase processivity of MDM2, further impairing its ability to target p53.[1][3][8]
-
Transcriptional Activation of p53 Target Genes: The resulting stabilization and accumulation of active p53 in the nucleus allows it to function as a transcription factor.[6] this compound-activated p53 upregulates the expression of several key target genes involved in cell cycle arrest and apoptosis:[1][7][8]
-
CDKN1A (p21): A potent cyclin-dependent kinase inhibitor that induces cell cycle arrest, primarily at the G0/G1 or G2/M phases, preventing the proliferation of damaged cells.[1][2][9]
-
PUMA (p53-upregulated modulator of apoptosis): A BH3-only protein that directly activates the pro-apoptotic Bcl-2 family members BAX and BAK, leading to mitochondrial outer membrane permeabilization.[2][6][7]
-
NOXA (PMAIP1): Another BH3-only protein that contributes to apoptosis by neutralizing anti-apoptotic Bcl-2 family members.[1]
-
-
Transcription-Independent Mitochondrial Apoptosis: Evidence also suggests a transcription-independent mechanism where a stable, monoubiquitinated form of p53 accumulates in the cytoplasm.[7] This cytoplasmic p53 can directly interact with BAX or BAK proteins at the mitochondrial membrane, triggering the intrinsic apoptotic cascade.[7]
References
- 1. This compound induces apoptosis in TP53 wild-type and mutant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Phase 2 Study of this compound in Subjects With Ovarian Cancer [ctv.veeva.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound – p53 Inducer by Cellceutix | Cancer Biology [blogs.shu.edu]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
Unveiling the Off-Target Landscape: A Technical Guide to Kevetrin's p53-Independent Mechanisms
For Immediate Release
This technical guide provides an in-depth exploration of the molecular targets of Kevetrin, a small molecule anti-cancer agent, beyond its well-documented effects on the p53 tumor suppressor protein. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research and the development of novel cancer therapeutics. Herein, we delineate the p53-independent pathways modulated by this compound, present quantitative data on its cellular effects, provide detailed experimental protocols for key validation assays, and visualize the intricate signaling cascades and experimental workflows.
Executive Summary
While this compound is recognized for its ability to activate wild-type p53 and induce apoptosis in a p53-dependent manner, a growing body of evidence reveals its efficacy in cancer cells harboring mutant or null p53.[1][2][3] This p53-independent activity is critical for its broader therapeutic potential. This guide focuses on three primary p53-independent mechanisms of this compound: modulation of the Rb-E2F cell cycle regulatory pathway, direct induction of the cyclin-dependent kinase inhibitor p21, and the hypothesized downregulation of histone deacetylase 6 (HDAC6).[1][4][5] Through a comprehensive review of preclinical data, we provide a technical framework for investigating these non-canonical targets of this compound.
Quantitative Data on this compound's Cellular Effects
The following tables summarize the quantitative effects of this compound on various cancer cell lines, with a focus on its activity in the context of different p53 statuses.
| Cell Line | Cancer Type | p53 Status | Treatment Concentration (µM) | Incubation Time (hours) | Effect | Reference |
| KASUMI-1 | Acute Myeloid Leukemia | Mutant | 85, 170, 340 | 48 | Dose-dependent decrease in cell viability | [1] |
| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | 85, 170, 340 | 48 | Dose-dependent decrease in cell viability | [1] |
| OCI-AML3 | Acute Myeloid Leukemia | Wild-Type | 85, 170, 340 | 48 | Dose-dependent decrease in cell viability | [1] |
| NOMO-1 | Acute Myeloid Leukemia | Mutant | 85, 170, 340 | 48 | Dose-dependent decrease in cell viability | [1] |
| Primary AML Cells | Acute Myeloid Leukemia | Wild-Type & Mutant | 85 | 48 | 22.2% decrease in cell viability | [1] |
| 170 | 48 | 43.9% decrease in cell viability | [1] | |||
| 340 | 48 | 66.4% decrease in cell viability | [1] | |||
| OVCAR-3 | Ovarian Cancer | Mutant | >100 | 48 | IC50 > 100 µM | [6] |
| HeyA8 | Ovarian Cancer | Not Specified | >100 | 48 | IC50 > 100 µM | [6] |
| OVCAR-10 | Ovarian Cancer | Not Specified | >100 | 48 | IC50 > 100 µM | [6] |
| ES2 | Ovarian Cancer | Not Specified | >100 | 48 | IC50 > 100 µM | [6] |
Key p53-Independent Signaling Pathways and Mechanisms
Modulation of the Rb-E2F Pathway
This compound has been shown to downregulate the transcription factor E2F1 and its target genes, such as thymidylate synthase, in both p53 wild-type and mutant cancer cells.[4] This leads to a G1/S phase cell cycle arrest, thereby inhibiting proliferation.
p53-Independent Upregulation of p21
In certain cancer cell lines, including those with mutant p53, this compound can induce the expression of the cyclin-dependent kinase inhibitor p21.[1][5] This contributes to cell cycle arrest, independent of p53's transcriptional activity.
Hypothesized Downregulation of HDAC6
It is proposed that this compound may downregulate histone deacetylase 6 (HDAC6), which in turn disrupts the HDAC6-Hsp90 chaperone axis.[1][4][5] This disruption is thought to lead to the degradation of mutant p53, thereby eliminating its oncogenic gain-of-function activities.
Induction of Apoptosis
This compound induces apoptosis in both p53 wild-type and mutant cells through the activation of caspase-3 and the cleavage of PARP.[7][8] It also modulates the balance of pro- and anti-apoptotic proteins by increasing the expression of BID and decreasing the levels of MCL1.[1][4]
Experimental Protocols
The following are representative protocols for key experiments to investigate the p53-independent effects of this compound.
Cell Culture and Treatment
-
Cell Lines: A panel of human cancer cell lines with varying p53 status (e.g., KASUMI-1 [mutant p53], NOMO-1 [mutant p53], SKOV-3 [p53 null], and OVCAR-3 [mutant p53]) should be used.
-
Culture Conditions: Cells should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Treatment: this compound (dissolved in a suitable solvent such as DMSO) is added to the culture medium at final concentrations ranging from 10 to 400 µM for 24 to 72 hours, depending on the specific assay. A vehicle control (DMSO) should be run in parallel.
Western Blot Analysis for E2F1 and p21
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against E2F1, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR) for p21 mRNA
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated cells using a suitable kit, and cDNA is synthesized using a reverse transcription kit.
-
qRT-PCR: The relative expression of p21 mRNA is quantified by qRT-PCR using a SYBR Green or TaqMan-based assay. A housekeeping gene (e.g., GAPDH or ACTB) is used for normalization.
-
Data Analysis: The comparative Ct (ΔΔCt) method is used to calculate the fold change in gene expression.
Cell Viability and Apoptosis Assays by Flow Cytometry
-
Cell Preparation: After treatment, both adherent and floating cells are collected, washed with PBS, and resuspended in binding buffer.
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: The percentage of apoptotic cells (Annexin V positive) is quantified using a flow cytometer.
Experimental Workflow for Investigating HDAC6 Involvement
The following workflow can be employed to test the hypothesis that this compound's effects are mediated through HDAC6.
Conclusion
This compound demonstrates significant anti-cancer activity through mechanisms that are independent of p53 status. Its ability to modulate the Rb-E2F pathway, induce p21, and potentially inhibit HDAC6 underscores its potential as a broad-spectrum therapeutic agent. The experimental protocols and workflows detailed in this guide provide a robust framework for further investigation into these non-canonical targets, which will be crucial for the continued development and clinical application of this compound and next-generation analogs.
References
- 1. This compound induces apoptosis in TP53 wild-type and mutant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis in TP53 wild‑type and mutant acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound – p53 Inducer by Cellceutix | Cancer Biology [blogs.shu.edu]
- 8. cellceutix.com [cellceutix.com]
Kevetrin's Anti-Tumor Properties: A Technical Guide to Early-Stage Research
For: Researchers, Scientists, and Drug Development Professionals
On: The Core Mechanisms and Preclinical Evaluation of Kevetrin
Introduction
This compound (Thioureidobutyronitrile) is a small molecule anti-cancer agent that has undergone early-stage investigation for its ability to reactivate the tumor suppressor protein p53, often termed the "guardian of the genome."[1][2] The p53 pathway is dysfunctional in a majority of human cancers, making it a critical target for therapeutic intervention.[1] this compound has been evaluated in a variety of preclinical cancer models, including solid tumors and hematological malignancies, and has completed a Phase 1 clinical trial in patients with advanced solid tumors.[2][3] This technical guide provides an in-depth summary of the core findings from early-stage research into this compound's anti-tumor properties, with a focus on its mechanism of action, quantitative efficacy data, and the experimental protocols used in its evaluation.
Mechanism of Action
This compound exhibits a dual mechanism of action, demonstrating efficacy in cancer models with both wild-type (wt) and mutant/deleted p53.[3] Its primary activity centers on the activation and stabilization of the p53 pathway, but it also engages p53-independent mechanisms to induce cell cycle arrest and apoptosis.
p53-Dependent Pathway
In cancer cells expressing wild-type p53, this compound disrupts the negative regulation of p53 by its E3 ubiquitin ligase, MDM2.[3][4]
-
p53 Stabilization: this compound treatment leads to the phosphorylation of p53 at Serine 15. This post-translational modification reduces the interaction between p53 and MDM2, thereby stabilizing p53 and increasing its intracellular levels.[3][4]
-
Transcriptional Activation: Stabilized p53 acts as a transcription factor, upregulating the expression of key target genes. This includes p21 (CDKN1A) , a cyclin-dependent kinase inhibitor that mediates cell cycle arrest, and PUMA (p53 upregulated modulator of apoptosis) , a BH3-only protein that initiates the intrinsic apoptosis pathway.[3][4]
-
Transcription-Independent Apoptosis: this compound also promotes a transcription-independent apoptotic pathway. It is thought to alter the E3 ligase processivity of MDM2, leading to a stable, monoubiquitinated form of wild-type p53 that accumulates in the cytoplasm and directly interacts with pro-apoptotic proteins BAK or BAX at the mitochondria to induce apoptosis.
p53-Independent and Mutant p53 Pathways
This compound has also demonstrated anti-tumor activity in cancer cells lacking functional p53.
-
p21 Upregulation: A p53-independent increase in p21 expression has been observed in ovarian cancer cell lines with mutated or deleted p53, such as SKOV-3.[1][3]
-
Mutant p53 Degradation: In some models, this compound downregulates oncogenic mutant p53. One proposed mechanism involves the downregulation of histone deacetylase 6 (HDAC6), which negatively impacts the HDAC6-Hsp90 chaperone axis responsible for stabilizing mutant p53 protein, leading to its degradation.[3]
-
Rb-E2F Pathway Modulation: this compound has been shown to downregulate the transcription factor E2F1 and its target genes, such as thymidylate synthase (TS). The Rb-E2F pathway is a crucial regulator of the G1/S cell cycle transition and is often dysregulated in cancer.
Quantitative Data Summary
The following tables summarize the quantitative results from key preclinical and early clinical studies of this compound.
Table 1: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | Treatment Concentration & Duration | Observed Effect | Reference |
| A549 | Lung Adenocarcinoma | Wild-Type | 400 µM for 48 hours | G2/M phase cell cycle arrest; Induction of apoptosis (PARP cleavage); Increased p53 phosphorylation (Ser15) and p21 expression. | [4] |
| OCI-AML3 | Acute Myeloid Leukemia | Wild-Type | 85-340 µM for 48 hours | Significant decrease in cell viability at 170 & 340 µM; Accumulation of cells in G0/G1 phase. | [3] |
| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | 85-340 µM for 48 hours | Significant decrease in cell viability at 340 µM; 54.95% Annexin V+ cells vs. 12.53% in control. | [3] |
| KASUMI-1 | Acute Myeloid Leukemia | Mutant | 85-340 µM (pulsed & continuous) | Dose- and time-dependent decrease in viability; Higher sensitivity compared to wild-type cells. | [3] |
| NOMO-1 | Acute Myeloid Leukemia | Mutant | 85-340 µM for 48 hours | Accumulation of cells in G0/G1 phase; Higher sensitivity compared to wild-type cells. | [3] |
| A2780 | Ovarian Carcinoma | Wild-Type | 24-48 hours (conc. not specified) | Significant increase in p53 and p21 protein levels; Induction of apoptosis (PARP & caspase-3 cleavage). | [1] |
| OVCAR-3 | Ovarian Carcinoma | Mutant | Not specified | Downregulation of oncogenic mutant p53; Induction of apoptosis. | [1] |
| SKOV-3 | Ovarian Carcinoma | Deleted | Not specified | p53-independent increase in p21 expression; Induction of apoptosis. | [1] |
Table 2: In Vivo and Clinical Efficacy Data for this compound
| Model / Study Phase | Cancer Type | Dosing Regimen | Key Outcomes | Reference |
| Xenograft Model | Pancreatic Carcinoma (MIA-PaCa-2) | Not specified (3 weeks) | Average tumor volume shrinkage of 67%; Tumor growth delay of >94%. | |
| Xenograft Model | Ovarian Carcinoma (A2780) | Not specified | Inhibition of tumor growth; Enhanced expression of p21 in tumor tissue. | [1] |
| Phase 1 Clinical Trial (NCT01664000) | Advanced Solid Tumors | Dose-escalation (starting at 10 mg/m²) | Determined to be safe and well-tolerated; 48% of patients showed a ≥10% increase in p21 expression in peripheral blood. | [3] |
| Phase 2a Clinical Trial (NCT03042702) | Platinum-Resistant Ovarian Cancer | Cohort 1: 250 mg/m² IV, 3x/week for 3 weeks | Modulation of p53 and phospho-p53 observed in patient tumor biopsies. | [2] |
Experimental Protocols
Detailed methodologies are critical for the replication and interpretation of scientific findings. The following protocols are representative of those used in the early-stage evaluation of this compound.
In Vitro Cell Viability (MTS Assay)
This protocol was used to assess the effect of this compound on the viability of Acute Myeloid Leukemia (AML) cell lines.[3]
-
Cell Seeding: Seed AML cells (e.g., OCI-AML3, MOLM-13) in a 96-well plate at a density of 0.5 x 10⁶ cells/mL in 100 µL of complete culture medium.
-
Drug Preparation: Prepare a 3.4 mM stock solution of this compound powder in sterile water. Store at 4°C for up to one month. Dilute the stock solution in culture medium to achieve final treatment concentrations (e.g., 85, 170, and 340 µM).
-
Treatment: Add the appropriate volume of diluted this compound or vehicle control to the wells.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.
-
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (MTS) to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Apoptosis Analysis (Annexin V Staining)
Phosphatidylserine externalization, an early marker of apoptosis, was evaluated in AML cells treated with this compound using this flow cytometry-based method.[3]
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in Protocol 3.1, typically in 6-well plates.
-
Cell Harvesting: Harvest approximately 1 x 10⁵ cells by centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in a commercial kit (e.g., FITC Annexin V Apoptosis Detection Kit). Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This protocol is a representative method for detecting changes in protein expression (e.g., p53, p21) in cancer cells after this compound treatment, as described in multiple studies.[4]
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load samples onto a 4-20% Tris-glycine polyacrylamide gel and separate proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-p53, anti-p21, anti-PARP, anti-β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Capture the signal using a digital imaging system. Normalize band intensities to a loading control (e.g., β-actin).
Ovarian Cancer Xenograft Model
This protocol describes a general workflow for establishing and utilizing an in vivo xenograft model to test the efficacy of a therapeutic agent like this compound.[1]
-
Cell Implantation: Subcutaneously inject a suspension of human ovarian cancer cells (e.g., 5-10 x 10⁶ A2780 cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into control and treatment groups. Administer this compound (intravenously or intraperitoneally) according to the specified dose and schedule. The control group receives a vehicle solution.
-
Monitoring: Monitor animal weight and tumor volume (measured with calipers) regularly (e.g., twice weekly).
-
Endpoint: At the end of the study, sacrifice the animals. Excise tumors for weight measurement and further analysis (e.g., Western blot or immunohistochemistry for biomarkers like p21).
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the difference between the treatment and control groups.
Conclusion
Early-stage research has positioned this compound as a p53-activating agent with a multifaceted mechanism of action. By targeting both wild-type and mutant p53 pathways, as well as the Rb-E2F axis, this compound induces cell cycle arrest and apoptosis across a range of preclinical cancer models. In vitro data demonstrate its activity against leukemia and solid tumor cell lines, while in vivo studies have shown significant tumor growth inhibition. The successful completion of a Phase 1 trial established a favorable safety profile and provided evidence of target engagement in patients, supporting further clinical development. This guide summarizes the foundational data and methodologies that underpin the ongoing investigation into this compound's potential as a novel anti-cancer therapeutic.
References
Kevetrin's Impact on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kevetrin (formerly known as CT-707) is a small molecule anti-cancer agent that has demonstrated the ability to induce cell cycle arrest and apoptosis in a variety of tumor cells. Its mechanism of action is primarily centered on the activation of the tumor suppressor protein p53, leading to the transcriptional upregulation of downstream targets that regulate cell cycle progression. This technical guide provides an in-depth overview of this compound's effects on the cell cycle, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Core Mechanism of Action: p53 Activation
This compound's primary mode of action involves the activation and stabilization of the p53 tumor suppressor protein. This is achieved through multiple mechanisms:
-
Inhibition of MDM2: this compound has been shown to interfere with the interaction between p53 and its negative regulator, Mouse double minute 2 homolog (MDM2).[1][2] By disrupting this interaction, this compound prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53, leading to p53 accumulation and activation.[1][2]
-
Phosphorylation of p53: Studies have indicated that this compound can induce the phosphorylation of p53 at serine 15.[3] This post-translational modification further enhances p53 stability and its transcriptional activity.[3]
Activated p53 then transcriptionally upregulates a suite of genes involved in cell cycle arrest and apoptosis. A key target in the context of cell cycle progression is the cyclin-dependent kinase inhibitor 1, also known as p21/WAF1/CIP1.[1][4]
Interestingly, this compound has also been observed to induce p21 expression in a p53-independent manner in certain cancer cell lines with mutant or deleted p53.[4] The precise mechanism of this p53-independent activation is still under investigation but may involve other transcription factors or signaling pathways.[4]
Impact on Cell Cycle Progression
The activation of p53 and subsequent induction of p21 by this compound leads to cell cycle arrest at different phases, depending on the cancer cell type and its genetic background.
-
G0/G1 Phase Arrest: In several cancer cell lines, including the acute myeloid leukemia (AML) cell lines OCI-AML3 (TP53 wild-type) and NOMO-1 (TP53-mutant), this compound treatment leads to a significant accumulation of cells in the G0/G1 phase of the cell cycle.[3][4] This is consistent with the role of p21 in inhibiting the activity of cyclin E/CDK2 and cyclin D/CDK4/6 complexes, which are essential for the G1/S transition.
-
G2/M Phase Arrest: In other cancer cell lines, such as the human lung adenocarcinoma cell line A549 (TP53 wild-type), this compound has been reported to induce a G2/M phase cell cycle arrest.[1] This effect is associated with a decrease in the levels of G2/M regulatory proteins, including CDK1 and cdc25B, and an increase in the expression of Wee1.[1] p21 can also inhibit the cyclin B/CDK1 complex, which is a key driver of mitotic entry.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data on the effects of this compound on cell viability and cell cycle distribution in various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Citation |
| OVCAR-3 | Ovarian Cancer | Mutant | >100 | |
| HeyA8 | Ovarian Cancer | Not Specified | >100 | |
| OVCAR-10 | Ovarian Cancer | Not Specified | >100 | |
| ES2 | Ovarian Cancer | Not Specified | >100 | |
| A2780 | Ovarian Cancer | Wild-type | Not Specified | [5] |
| SKOV-3 | Ovarian Cancer | Null | Not Specified | [5] |
| A549 | Lung Adenocarcinoma | Wild-type | Not Specified | [1] |
| MDA-MB-231 | Breast Carcinoma | Mutant | Not Specified | [1] |
Note: Precise IC50 values for this compound are not consistently reported in the public literature. The available data suggests that in some cell lines, the IC50 is above 100 µM.
Table 2: Effect of this compound on Cell Cycle Distribution in AML Cell Lines
| Cell Line | Treatment | % G0/G1 | % S | % G2/M | Citation |
| OCI-AML3 | Control | 45.1 ± 2.5 | 40.5 ± 1.8 | 14.4 ± 1.1 | [3] |
| This compound (340 µM, 24h) | 58.2 ± 3.1 | 28.7 ± 2.4 | 13.1 ± 1.5 | [3] | |
| This compound (340 µM, 48h) | 65.4 ± 4.2 | 22.1 ± 3.3 | 12.5 ± 1.9 | [3] | |
| NOMO-1 | Control | 50.3 ± 3.3 | 35.8 ± 2.7 | 13.9 ± 1.6 | [3] |
| This compound (340 µM, 24h) | 63.7 ± 4.1 | 24.1 ± 3.5 | 12.2 ± 1.8 | [3] | |
| This compound (340 µM, 48h) | 71.2 ± 5.5 | 18.5 ± 2.9 | 10.3 ± 2.1 | [3] |
Data are presented as mean ± standard deviation.
Table 3: Effect of this compound on Apoptosis in AML Cell Lines (48h treatment)
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | Citation |
| MOLM-13 | Control | 12.53 ± 6.15 | [3] |
| This compound (340 µM) | 54.95 ± 5.63 | [3] | |
| KASUMI-1 | Control | 13.18 ± 0.80 | [3] |
| This compound (340 µM) | 79.70 ± 4.57 | [3] | |
| NOMO-1 | Control | 22.90 ± 4.63 | [3] |
| This compound (340 µM) | 60.93 ± 2.63 | [3] | |
| OCI-AML3 | Control | Not Specified | [3] |
| This compound (340 µM) | 10.03 ± 3.79 | [3] |
Data are presented as mean ± standard deviation.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for assessing its impact on the cell cycle.
Caption: this compound-mediated p53 activation pathway leading to cell cycle arrest and apoptosis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound – p53 Inducer by Cellceutix | Cancer Biology [blogs.shu.edu]
- 4. This compound induces apoptosis in TP53 wild-type and mutant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Structural Insights into Kevetrin Analogs: A Technical Guide to Structure-Activity Relationships for Enhanced p53-Mediated Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kevetrin, a thioureido-isatin derivative, has emerged as a promising clinical-stage anti-cancer agent primarily through its action on the p53 tumor suppressor pathway. This technical whitepaper provides an in-depth analysis of the structural activity relationship (SAR) of this compound analogs, offering a comprehensive guide for researchers and drug development professionals. Through a systematic review of available data, this document elucidates the key structural modifications that influence the biological activity of these compounds. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key biological assays are provided. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the mechanism of action and evaluation of these potent anti-cancer molecules.
Introduction
The tumor suppressor protein p53 plays a pivotal role in preventing cancer formation, earning it the moniker "guardian of the genome." In response to cellular stress, such as DNA damage or oncogenic signaling, p53 can induce cell cycle arrest, senescence, or apoptosis, thereby eliminating potentially malignant cells. However, in a vast number of human cancers, the p53 pathway is inactivated, often through mutation of the TP53 gene or through overexpression of its negative regulators, such as MDM2.
This compound is a novel small molecule that has demonstrated the ability to activate the p53 pathway, leading to anti-tumor effects in both preclinical and clinical settings. It has been investigated in clinical trials for solid tumors and has shown efficacy in various cancer models, including those with wild-type and mutant p53. The core structure of this compound, a thioureido-isatin scaffold, has been the subject of medicinal chemistry efforts to develop analogs with improved potency, selectivity, and pharmacokinetic profiles. This guide focuses on the structural activity relationship of these analogs, with a particular emphasis on a highly potent derivative, compound 900.
Core Structural Activity Relationship (SAR) of this compound Analogs
The exploration of this compound's SAR has led to the identification of key structural features that govern its anti-cancer activity. While a comprehensive public dataset for a wide range of this compound analogs is limited, the available information on the parent compound and its significantly more potent analog, compound 900, provides crucial insights into the SAR of this class of molecules.
The Thioureido-Isatin Scaffold: A Foundation for Activity
The thioureido-isatin core is essential for the biological activity of this compound and its analogs. The isatin moiety is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including anticancer effects. The thiourea group plays a critical role in the molecule's interaction with its biological targets.
Impact of Structural Modifications: The Case of Compound 900
Compound 900, a novel analog of this compound, has demonstrated over 100-fold greater potency in inhibiting ovarian cancer cell viability compared to the parent compound.[1][2][3] This significant increase in activity points to a crucial structural modification that enhances its biological function. While the specific structural differences between this compound and compound 900 are not publicly detailed, the dramatic improvement in potency underscores the sensitivity of the thioureido-isatin scaffold to substitution.
Quantitative SAR Data
The following table summarizes the available quantitative data for this compound and its potent analog, compound 900, against various ovarian cancer cell lines. This data highlights the significant leap in potency achieved with the structural modifications in compound 900.
| Compound | Cell Line | IC50 (µM) | Fold Improvement vs. This compound | Reference |
| This compound | OVCAR-3 | >100 | - | [3] |
| HeyA8 | >100 | - | [3] | |
| OVCAR-10 | >100 | - | [3] | |
| ES2 | >100 | - | [3] | |
| Compound 900 | OVCAR-3 | 0.8 | >125 | [3] |
| HeyA8 | 0.7 | >142 | [3] | |
| OVCAR-10 | 0.8 | >125 | [3] | |
| ES2 | 0.9 | >111 | [3] |
Table 1: In vitro cytotoxicity of this compound and Compound 900 in ovarian cancer cell lines after 48h treatment.
Mechanism of Action: Signaling Pathways
This compound and its analogs exert their anti-cancer effects through a multi-faceted mechanism of action that involves both p53-dependent and -independent pathways.
p53-Dependent Pathway
In cancer cells with wild-type p53, this compound activates the p53 pathway. A key mechanism is the induction of p53 phosphorylation at the Serine 15 residue. This phosphorylation event disrupts the interaction between p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2. The inhibition of this interaction leads to the stabilization and accumulation of p53 in the nucleus. Activated p53 then transcriptionally upregulates its target genes, including the cyclin-dependent kinase inhibitor p21, which mediates cell cycle arrest, and pro-apoptotic proteins like PUMA, leading to apoptosis.
Caption: p53-Dependent Signaling Pathway of this compound Analogs.
p53-Independent and HDAC6-Mediated Pathway
This compound and its analogs also exhibit anti-cancer activity in cells with mutant or deficient p53. One proposed mechanism involves the downregulation of histone deacetylase 6 (HDAC6). HDAC6 is a cytoplasmic deacetylase that targets several non-histone proteins, including the chaperone protein Hsp90. The inhibition of HDAC6 by this compound analogs is thought to disrupt the HDAC6-Hsp90 chaperone axis, which can affect the stability of various client proteins involved in cancer cell survival and proliferation. In some contexts, this can lead to the degradation of mutant p53. Furthermore, it has been observed that compound 900 can induce the expression of p21 and p27 in a p53-independent manner, contributing to its potent anti-proliferative effects.
Caption: p53-Independent/HDAC6-Mediated Pathway of this compound Analogs.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound analogs.
Synthesis of Thioureido-Isatin Analogs
A general method for the synthesis of isatin derivatives involves the Sandmeyer reaction, which is a three-component reaction of aniline, chloral hydrate, and hydroxylamine hydrochloride in aqueous sodium sulfate to yield 2-(hydroxyimino)-N-phenylacetamide. This intermediate is then treated with sulfuric acid to furnish the isatin core. The thiourea moiety can be introduced by reacting the isatin with an appropriate isothiocyanate.
Caption: General Synthesis Workflow for Thioureido-Isatin Analogs.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., OVCAR-3, HeyA8)
-
Complete culture medium
-
This compound analogs (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound analogs for the desired time period (e.g., 48 hours). Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V/7-AAD Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. 7-Aminoactinomycin D (7-AAD) is a fluorescent intercalator that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Materials:
-
Flow cytometer
-
Cancer cell lines
-
This compound analogs
-
Annexin V-FITC (or other fluorophore)
-
7-AAD
-
Binding buffer
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed cells and treat them with the this compound analogs as described for the cell viability assay.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blotting for p53 and p21
Western blotting is used to detect the levels of specific proteins in a cell lysate.
Materials:
-
SDS-PAGE equipment
-
PVDF membrane
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibodies (anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Treat cells with this compound analogs, then lyse the cells and quantify the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL detection reagent.
-
Visualize the protein bands using a chemiluminescence imaging system. β-actin is used as a loading control to normalize protein levels.
Conclusion and Future Directions
The structural activity relationship of this compound analogs is a promising area of research for the development of novel anti-cancer therapeutics. The remarkable increase in potency observed with compound 900 highlights the potential for significant improvements in efficacy through targeted chemical modifications of the thioureido-isatin scaffold. The dual mechanism of action, involving both p53-dependent and -independent pathways, suggests that these compounds may have broad applicability across a range of tumor types with different p53 statuses.
Future research should focus on a more systematic exploration of the SAR of this compound analogs. This would involve the synthesis and biological evaluation of a library of compounds with diverse substitutions on the isatin ring and the thiourea moiety. Such studies will be instrumental in identifying the optimal structural features for enhanced potency, selectivity, and drug-like properties. Furthermore, a more detailed elucidation of the p53-independent mechanisms, particularly the interaction with the HDAC6 pathway, will provide a more complete understanding of the anti-cancer activity of this promising class of molecules. The development of orally bioavailable this compound analogs also represents a key objective for improving patient convenience and therapeutic outcomes. Continued investigation into the SAR and mechanism of action of this compound analogs holds great promise for the future of p53-targeted cancer therapy.
References
Methodological & Application
Protocol for In Vitro Testing of Kevetrin on Cancer Cell Lines
Introduction
Kevetrin (Thioureidobutyronitrile) is a small molecule activator of the p53 tumor suppressor protein, a critical regulator of cell cycle progression and apoptosis.[1] In many cancers, the p53 pathway is inactivated, allowing for uncontrolled cell proliferation. This compound has been shown to induce apoptosis and cell cycle arrest in cancer cells with both wild-type and mutant p53, making it a promising therapeutic agent.[2][3][4] It functions through both transcription-dependent and independent pathways to promote apoptosis.[1] This document provides detailed protocols for the in vitro evaluation of this compound's anti-cancer properties on various cancer cell lines.
Data Presentation
| Cell Line | Cancer Type | p53 Status | Concentration | Observed Effect | Reference |
| A549 | Lung Adenocarcinoma | Wild-Type | 400 µM | G2/M phase cell cycle arrest and induction of apoptosis. | [2] |
| MDA-MB-231 | Breast Carcinoma | Mutant | Not Specified | Induction of apoptosis. | [2] |
| OCI-AML3 | Acute Myeloid Leukemia | Wild-Type | 85–340 µM | G0/G1 phase cell cycle arrest and apoptosis induction. | |
| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | 85–340 µM | Apoptosis induction. | [1] |
| KASUMI-1 | Acute Myeloid Leukemia | Mutant | 85–340 µM | Apoptosis induction, with higher sensitivity than wild-type cells. | [1] |
| NOMO-1 | Acute Myeloid Leukemia | Mutant | 85–340 µM | G0/G1 phase cell cycle arrest and apoptosis induction. | [1] |
| OVCAR-3 | Ovarian Cancer | Mutant | >100 µM | High IC50 value, suggesting lower sensitivity. | |
| OVCAR-10 | Ovarian Cancer | Not Specified | >100 µM | High IC50 value, suggesting lower sensitivity. | |
| ES2 | Ovarian Cancer | Not Specified | >100 µM | High IC50 value, suggesting lower sensitivity. | |
| HeyA8 | Ovarian Cancer | Not Specified | >100 µM | High IC50 value, suggesting lower sensitivity. |
Mandatory Visualizations
This compound's dual mechanism of action on the p53 pathway.
Workflow for the in vitro evaluation of this compound.
Experimental Protocols
Cell Culture and this compound Treatment
1.1. Materials:
-
Selected human cancer cell lines (e.g., A549, MDA-MB-231, OCI-AML3)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
Culture flasks, plates, and other sterile consumables
1.2. Protocol:
-
Culture cancer cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells upon reaching 70-80% confluency.
-
For experiments, seed the cells in appropriate culture plates (e.g., 96-well for MTT, 6-well for flow cytometry and Western blot) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the culture medium from a stock solution. The final concentration of the vehicle (DMSO) should be kept constant across all wells and should not exceed 0.5%.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Cell Viability Assay (MTT Assay)
2.1. Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The yellow tetrazolium salt MTT is reduced to purple formazan crystals by mitochondrial dehydrogenases of viable cells.
2.2. Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
2.3. Protocol:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
3.1. Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
3.2. Materials:
-
Cells treated with this compound in a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
3.3. Protocol:
-
Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
4.1. Principle: This method uses propidium iodide to stain the total DNA content of the cells. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.
4.2. Materials:
-
Cells treated with this compound in a 6-well plate
-
Cold PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
4.3. Protocol:
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at 4°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Western Blot Analysis
5.1. Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in this compound's mechanism of action, such as p53, p21, cleaved caspase-3, and PARP.
5.2. Materials:
-
Cells treated with this compound in a 6-well plate
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-cleaved caspase-3, anti-PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
5.3. Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion
These protocols provide a comprehensive framework for the in vitro investigation of this compound's effects on cancer cell lines. By systematically evaluating cell viability, apoptosis, cell cycle progression, and the expression of key signaling proteins, researchers can elucidate the mechanisms of action of this compound and assess its potential as an anti-cancer therapeutic. Adherence to these standardized methods will ensure the generation of robust and reproducible data for drug development and cancer research professionals.
References
Application Notes and Protocols for Kevetrin in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Kevetrin, a small-molecule p53 activator, in preclinical xenograft mouse models. The document outlines this compound's mechanism of action, detailed protocols for establishing and running xenograft studies, and quantitative data from preclinical investigations.
Introduction to this compound
This compound (Thioureidobutyronitrile) is a novel anti-cancer agent designed to reactivate the tumor suppressor protein p53. The p53 pathway is a critical regulator of cell growth and apoptosis, and its inactivation is a common event in a majority of human cancers. This compound has demonstrated the ability to activate both wild-type and mutant forms of p53, making it a promising therapeutic candidate for a wide range of solid tumors.[1][2] Preclinical studies in various human cancer xenograft models have shown its potent anti-tumor activity, including in multi-drug resistant tumors.[1][3]
Mechanism of Action: p53 Activation
This compound's primary mechanism of action involves the activation of the p53 tumor suppressor pathway through multiple modes.[2]
-
p53 Stabilization (Wild-Type): In cancer cells with wild-type p53, this compound induces the phosphorylation of p53 at the Serine-15 residue.[1][4] This phosphorylation event reduces the interaction between p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2.[1][4] By inhibiting MDM2-mediated degradation, p53 protein levels stabilize and accumulate within the cell.
-
Induction of Apoptosis and Cell Cycle Arrest: Once stabilized, p53 acts as a transcription factor, upregulating target genes that control cell fate.
-
Transcription-Dependent Apoptosis: this compound treatment leads to increased expression of PUMA (p53 Upregulated Modulator of Apoptosis), a key protein in initiating programmed cell death.[1][2][5]
-
Cell Cycle Arrest: this compound induces the expression of p21 (Waf1), a cyclin-dependent kinase inhibitor that halts cell cycle progression, typically at the G2/M phase.[1][4][5][6]
-
Transcription-Independent Apoptosis: Stabilized p53 can also translocate to the mitochondria and interact directly with BAX/BAK proteins to trigger apoptosis.[1]
-
-
Activity in Mutant p53 Models: this compound has also shown efficacy in tumors harboring mutant p53, where it can induce apoptosis and downregulate oncogenic mutant p53 protein.[6][7]
Data from Preclinical Xenograft Studies
This compound has demonstrated efficacy across various human tumor xenograft models. The data below is compiled from published preclinical studies.
Table 1: Efficacy of this compound in Human Cancer Xenograft Models
| Cell Line | Cancer Type | p53 Status | Mouse Model | Treatment Regimen | Key Findings | Reference |
|---|---|---|---|---|---|---|
| A549 | Non-Small Cell Lung | Wild-Type | Nude | 50, 100, 200 mg/kg IP, q.o.d. x 3 doses | Dose-dependent tumor growth delay (TGD). 21% TGD at 200 mg/kg. | [1] |
| A549 | Non-Small Cell Lung | Wild-Type | Nude | 200 mg/kg IP, q.o.d. x 3 doses (2 cycles) | 35% TGD, significantly greater than a single cycle. | [1] |
| HCT-15 | Colon Carcinoma | Multi-drug resistant | Nude | 200 mg/kg IP, q.o.d. x 3 doses | Significant TGD of 16 days (43%) compared to controls. | [1] |
| HT-29 | Colon Carcinoma | - | Nude | 200 mg/kg IP, q.o.d. x 3 doses | TGD of 18 days (49%). | [1] |
| MDA-MB-231 | Breast Carcinoma | - | Nude | Not specified | 90% TGD. | [1] |
| A2780 | Ovarian Carcinoma | Wild-Type | Nude | Not specified | Inhibited tumor growth at well-tolerated doses. |[7] |
Note: q.o.d. = every other day; IP = Intraperitoneal.
Experimental Protocol: this compound in a Subcutaneous Xenograft Model
This protocol provides a step-by-step guide for a typical efficacy study of this compound in a cell line-derived xenograft (CDX) model.
-
Cell Line: A suitable human cancer cell line (e.g., A549, p53 wild-type).
-
Cell Culture Media: Recommended media for the chosen cell line (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Animals: Immunodeficient mice (e.g., Athymic Nude, NOD-SCID), 6-8 weeks old.
-
This compound: Powder form, to be reconstituted.
-
Vehicle Control: Sterile water or other appropriate solvent for this compound.
-
Anesthetics: Isoflurane or Ketamine/Xylazine cocktail.
-
General Supplies: Sterile PBS, Trypsin-EDTA, syringes (1 mL), needles (27-30 gauge), digital calipers, sterile surgical tools.
References
Kevetrin in Preclinical Settings: A Detailed Overview of Dosage and Administration Protocols
For Immediate Release
This document provides a comprehensive overview of the dosage and administration of Kevetrin, a novel anti-cancer agent, in various preclinical studies. The information is intended for researchers, scientists, and drug development professionals engaged in oncology research. This compound has demonstrated potent anti-tumor activity in a range of cancer models by activating the p53 tumor suppressor pathway, making it a promising candidate for further investigation.
Summary of Preclinical Dosing Regimens
The following tables summarize the quantitative data on this compound's dosage and administration from in vivo and in vitro preclinical studies.
In Vivo Efficacy Studies
| Tumor Model | Animal Model | Administration Route | Dosage | Dosing Schedule | Reference |
| A549 (Lung Carcinoma) | Nude Mice | Intraperitoneal (IP) | 50, 100, 200 mg/kg | Every other day for 3 doses | [1] |
| 200 mg/kg | Every other day for 3 doses, second cycle after 10 days | [1] | |||
| HCT-15 (Colon Carcinoma) | Nude Mice | Intraperitoneal (IP) | 200 mg/kg | Every other day for 3 doses | [1] |
| HT-29 (Colon Carcinoma) | Nude Mice | Intraperitoneal (IP) | 200 mg/kg | Every other day for 3 doses | [1] |
| MDA-MB-435s (Melanoma) | Nude Mice | Intraperitoneal (IP) | 200 mg/kg | Every other day for 3 doses | [1] |
| MDA-MB-231 (Breast Carcinoma) | Nude Mice | Intraperitoneal (IP) | 200 mg/kg | Every other day for 3 doses | [1] |
| OVCAR-3 & OV-90 (Ovarian Cancer) | Mice | Oral & Intraperitoneal | Not Specified | Not Specified | [2] |
In Vivo Toxicology Studies
| Animal Model | Administration Route | Dosage | Dosing Schedule | Findings | Reference |
| Sprague-Dawley Rats | Oral | Up to 500 mg/kg | Daily for 7 days | Well-tolerated, 11% increase in body weight, no abnormal clinical observations | [3] |
In Vitro Studies
| Cell Line(s) | Cancer Type | Concentration Range | Duration | Reference |
| OCI-AML3, MOLM-13 (TP53 wild-type) | Acute Myeloid Leukemia | 85-340 µM | 24 and 48 hours | [4] |
| KASUMI-1, NOMO-1 (TP53-mutant) | Acute Myeloid Leukemia | 85-340 µM | 24 and 48 hours | [4] |
Experimental Protocols
Detailed methodologies for key preclinical experiments involving this compound are outlined below.
Protocol 1: In Vivo Antitumor Efficacy in Human Tumor Xenograft Models
This protocol describes a general procedure for evaluating the antitumor efficacy of this compound in nude mice bearing subcutaneous human tumor xenografts.
1. Cell Culture and Animal Model:
- Human tumor cell lines (e.g., A549, HCT-15, MDA-MB-231) are cultured in appropriate media and conditions.
- Female athymic nude mice (6-8 weeks old) are used for tumor implantation.
2. Tumor Implantation:
- Harvest cultured tumor cells and resuspend in a suitable medium (e.g., PBS or media mixed with Matrigel).
- Subcutaneously inject 5 x 10^6 cells in a volume of 0.1-0.2 mL into the flank of each mouse.
3. Tumor Growth Monitoring and Treatment Initiation:
- Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
- Calculate tumor volume using the formula: (Length x Width^2) / 2.
- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
4. This compound Administration (Intraperitoneal):
- Prepare this compound solution in a sterile vehicle (e.g., saline).
- Administer this compound via intraperitoneal (IP) injection at the desired dose (e.g., 50, 100, or 200 mg/kg).
- Follow the specified dosing schedule (e.g., every other day for 3 doses).
5. Data Collection and Analysis:
- Continue to monitor tumor volume and body weight throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
- Calculate tumor growth delay (TGD) as a measure of efficacy.[1]
Protocol 2: Oral Administration in an Ascites Ovarian Tumor Model
This protocol outlines a procedure for assessing the efficacy of orally administered this compound in a mouse model of ovarian cancer with ascites.
1. Cell Culture and Animal Model:
- Human ovarian cancer cell lines (e.g., OVCAR-3, OV-90) are maintained in appropriate culture conditions.
- Immunocompromised mice (e.g., nude or SCID) are used for the study.
2. Tumor Cell Inoculation:
- Harvest and resuspend ovarian cancer cells in sterile PBS.
- Inject the cells intraperitoneally to induce the formation of ascites.
3. This compound Administration (Oral):
- Prepare this compound in a suitable vehicle for oral gavage.
- Administer the specified dose of this compound orally to the treatment group.
- The control group receives the vehicle alone.
4. Efficacy Assessment:
- Monitor mice for signs of ascites formation and overall health.
- Measure endpoints such as survival, ascites volume, and tumor burden at the end of the study.
- Compare the outcomes between the this compound-treated and control groups to determine efficacy.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for preclinical evaluation.
Caption: this compound's dual mechanism of action on wild-type and mutant p53 pathways.
References
- 1. This compound – p53 Inducer by Cellceutix | Cancer Biology [blogs.shu.edu]
- 2. Cellceutix Provides Update On Developing P53 Drug Candidate this compound As An Oral Anti-Cancer Agent - BioSpace [biospace.com]
- 3. LNCaP Xenograft Model | Xenograft Services [xenograft.net]
- 4. This compound induces apoptosis in TP53 wild-type and mutant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring p53 Activation by Kevetrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kevetrin (thioureidobutyronitrile) is a small molecule activator of the p53 tumor suppressor protein, a critical regulator of cell cycle progression and apoptosis.[1] In cancer cells harboring wild-type p53, this compound induces p53-dependent cell cycle arrest and apoptosis.[1] It has also demonstrated anti-tumor activity in p53-mutant cancer models.[2] These application notes provide detailed protocols for assessing the activation of p53 by this compound in cancer cell lines, focusing on key downstream cellular events.
This compound activates p53 through a multi-faceted mechanism. It induces the phosphorylation of p53 at serine 15, which disrupts the interaction between p53 and its negative regulator, MDM2.[3] This leads to the stabilization and accumulation of p53 in the nucleus. This compound also alters the E3 ligase activity of MDM2, further contributing to p53 stabilization.[4] The activated p53 then transcriptionally upregulates its target genes, including the cyclin-dependent kinase inhibitor p21 and the pro-apoptotic protein PUMA (p53 upregulated modulator of apoptosis), ultimately leading to cell cycle arrest and apoptosis.[4][5]
Key Techniques for Measuring p53 Activation
Several established laboratory techniques can be employed to quantify the activation of p53 and its downstream effects following treatment with this compound. These include:
-
Western Blotting: To measure the protein expression levels of total p53, phosphorylated p53 (at Ser15), and key downstream targets such as p21 and PUMA.[5][6] This technique provides a quantitative measure of protein induction.
-
Immunofluorescence Microscopy: To visualize the subcellular localization of p53.[6] Activation of p53 is typically associated with its accumulation in the nucleus.
-
Flow Cytometry (FACS): To analyze the effects of p53 activation on the cell cycle and apoptosis.[5] Propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle, while Annexin V/PI staining is used to quantify apoptotic and necrotic cells.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound-mediated p53 activation and the general experimental workflow for its characterization.
Caption: this compound-mediated p53 activation pathway.
Caption: Experimental workflow for assessing p53 activation.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound on p53 activation and its downstream consequences in various cancer cell lines.
Table 1: Effect of this compound on Protein Expression
| Cell Line (p53 Status) | Treatment Condition | Target Protein | Method | Result | Reference |
| A549 (wild-type) | Concentration-dependent | p-p53 (Ser15) | Western Blot | Concentration-dependent increase | [5] |
| A549 (wild-type) | Concentration-dependent | p21 | Western Blot | Increased expression | [5] |
| A549 (wild-type) | Concentration-dependent | PUMA | Western Blot | Induced expression | [5] |
| A2780 (wild-type) | 24 to 48 hours | p53 | Western Blot | Significant increase in protein levels | [2] |
| A2780 (wild-type) | 24 to 48 hours | p21 | Western Blot | Significant increase in protein levels | [2] |
| OVCAR-3 (mutant) | Not specified | mutant p53 | Western Blot | Downregulated oncogenic mutant p53 | [2] |
| MOLM-13 (wild-type) | 85, 170, 340 µM for 48h | p21 | Western Blot | Dose-dependent upregulation | [6] |
| OCI-AML3 (wild-type) | 85, 170, 340 µM for 48h | p21 | Western Blot | Dose-dependent upregulation | [6] |
Table 2: Effect of this compound on Cell Cycle and Apoptosis
| Cell Line (p53 Status) | Treatment Condition | Assay | Result | Reference |
| A549 (wild-type) | 400 µM for 48 hours | Cell Cycle Analysis (FACS) | G2/M phase cell cycle arrest | [5] |
| A549 (wild-type) | Not specified | Apoptosis (TUNEL) | Strong induction of apoptosis | [5] |
| MDA-MB-231 (mutant) | Not specified | Apoptosis (TUNEL) | Strong induction of apoptosis | [5] |
| A2780 (wild-type) | Not specified | Apoptosis (PARP & Caspase-3 cleavage) | Induced apoptosis | [2] |
| SKOV-3 (deleted) | Not specified | Apoptosis (PARP & Caspase-3 cleavage) | Induced apoptosis | [2] |
| OVCAR-3 (mutant) | Not specified | Apoptosis (PARP & Caspase-3 cleavage) | Induced apoptosis | [2] |
| AML cell lines (various) | 85-340 µM (continuous) | Apoptosis (Annexin V/PI) | Significant apoptosis | [7] |
Experimental Protocols
Protocol 1: Western Blot Analysis of p53 Pathway Proteins
This protocol details the procedure for analyzing the expression of p53, phospho-p53 (Ser15), p21, and PUMA by Western blot.
Materials:
-
Cancer cell lines (e.g., A549, A2780)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p53, anti-phospho-p53 (Ser15), anti-p21, anti-PUMA, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.
Protocol 2: Immunofluorescence for p53 Nuclear Localization
This protocol describes the visualization of p53 subcellular localization using immunofluorescence microscopy.
Materials:
-
Cells grown on coverslips in a multi-well plate
-
This compound
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibody: anti-p53
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound or vehicle control.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with the anti-p53 primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBST and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBST and stain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides, and visualize using a fluorescence microscope.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Treated and control cells
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and count.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.
-
Add PI staining solution and incubate for 15-30 minutes in the dark.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Apoptosis Detection by Annexin V/PI Staining
This protocol describes the quantification of apoptotic cells using Annexin V and PI staining followed by flow cytometry.
Materials:
-
Treated and control cells
-
PBS
-
Annexin V binding buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and count.
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry immediately. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively measure the activation of p53 by this compound. By employing these techniques, scientists can elucidate the molecular mechanisms of this compound's action and assess its potential as a therapeutic agent in various cancer models. The quantitative data presented serves as a valuable reference for expected outcomes and experimental design.
References
- 1. kumc.edu [kumc.edu]
- 2. aacrjournals.org [aacrjournals.org]
- 3. bosterbio.com [bosterbio.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound induces apoptosis in TP53 wild-type and mutant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of Kevetrin in Combination with Other Chemotherapy Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kevetrin (thioureidobutyronitrile) is a small molecule anti-cancer agent that functions primarily through the activation of the tumor suppressor protein p53.[1][2] By inducing both transcription-dependent and -independent p53 pathways, this compound can trigger apoptosis and cell cycle arrest in tumor cells.[2] It has shown activity in both wild-type and mutant p53 cancer models.[3][4] The unique mechanism of action of this compound presents a strong rationale for its use in combination with conventional chemotherapy agents to enhance anti-tumor efficacy, overcome drug resistance, and potentially reduce treatment-related toxicity.
This document provides detailed application notes and generalized experimental protocols for evaluating the synergistic potential of this compound in combination with other classes of chemotherapy drugs. Due to the limited availability of published data on specific this compound combination therapies, the following protocols are based on established methodologies for assessing drug synergy and are intended to serve as a comprehensive guide for preclinical research.
Rationale for Combination Therapy
Combining this compound with other chemotherapy agents is hypothesized to be advantageous for several reasons:
-
Synergistic Apoptosis: this compound's activation of the p53 pathway can lower the apoptotic threshold of cancer cells, making them more susceptible to the cytotoxic effects of other DNA-damaging agents or mitotic inhibitors.
-
Overcoming Resistance: In tumors with mutated or dysfunctional p53, this compound may still exert some p53-independent effects or sensitize cells to other agents, potentially overcoming resistance mechanisms.
-
Complementary Mechanisms of Action: Combining this compound with drugs that have different cellular targets (e.g., DNA, microtubules) can lead to a multi-pronged attack on cancer cells, reducing the likelihood of resistance.
-
Dose Reduction: Synergistic interactions may allow for the use of lower doses of each agent, potentially reducing dose-limiting toxicities while maintaining or enhancing therapeutic efficacy.
Data Presentation: Summary of Preclinical Monotherapy Data for this compound
| Cell Line | Cancer Type | p53 Status | Key Findings | Reference |
| OCI-AML3 | Acute Myeloid Leukemia | Wild-Type | Significant cell growth arrest and apoptosis after continuous treatment. Accumulation of cells in the G0/G1 phase. | [4] |
| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | Significant increase in Annexin V+ cells (apoptosis) upon treatment. | [4] |
| KASUMI-1 | Acute Myeloid Leukemia | Mutant | Higher sensitivity to this compound compared to wild-type cells, with significant apoptosis induction. | [4] |
| NOMO-1 | Acute Myeloid Leukemia | Mutant | Dose-dependent increase in apoptosis and accumulation of cells in the G0/G1 phase. | [4] |
| Ovarian Cancer | Ovarian Cancer | Mutant | A p53-independent upregulation of p21 expression was observed. | [4] |
| Advanced Solid | Various | N/A | In a Phase I trial, 48% of patients showed a ≥10% increase in p21 expression in peripheral blood, indicating target engagement. | [4] |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action and Potential Synergistic Pathways
This compound primarily targets the p53 pathway. The following diagram illustrates its mechanism and potential points of synergistic interaction with other chemotherapy classes.
References
- 1. cellceutix.com [cellceutix.com]
- 2. This compound – p53 Inducer by Cellceutix | Cancer Biology [blogs.shu.edu]
- 3. This compound induces apoptosis in TP53 wild‑type and mutant acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis in TP53 wild-type and mutant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of p53 Pathways Following Kevetrin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kevetrin is a small molecule activator of the p53 tumor suppressor protein, a critical regulator of cell cycle arrest, apoptosis, and DNA repair.[1][2] In many cancers, the p53 pathway is dysregulated, allowing for uncontrolled cell proliferation. This compound has been shown to reactivate the p53 pathway, making it a promising candidate for cancer therapy.[3][4]
These application notes provide a comprehensive guide to analyzing the effects of this compound on the p53 signaling pathway using Western blot analysis. This document includes a summary of expected quantitative changes in key protein expression, detailed experimental protocols, and visual representations of the signaling pathway and experimental workflow.
Mechanism of Action of this compound on the p53 Pathway
This compound primarily functions by inducing the phosphorylation of p53 at serine 15 (Ser15).[2] This post-translational modification reduces the interaction between p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2.[2] The disruption of the p53-MDM2 interaction leads to the stabilization and accumulation of p53 in the nucleus.[4] Activated p53 then transcriptionally upregulates its downstream target genes, such as CDKN1A (encoding p21) and PUMA, which mediate cell cycle arrest and apoptosis, respectively.[2][5]
Quantitative Data Summary
The following tables summarize the expected quantitative effects of this compound on key proteins in the p53 pathway, as determined by Western blot analysis in various cancer cell lines.
Table 1: Dose-Dependent Effect of this compound on p53 Pathway Proteins in Acute Myeloid Leukemia (AML) Cell Lines (48h Treatment)
| Target Protein | This compound Concentration | Observed Effect (Relative to Control) | Cell Line (p53 Status) |
| p-p53 (Ser15) | 85 µM | Increased Phosphorylation | OCI-AML3 (Wild-Type) |
| 170 µM | Further Increased Phosphorylation | OCI-AML3 (Wild-Type) | |
| 340 µM | Significant Increase in Phosphorylation | OCI-AML3 (Wild-Type) | |
| Total p53 | 85 µM - 340 µM | Stable | OCI-AML3 (Wild-Type) |
| p21 | 85 µM | Upregulation | OCI-AML3 (Wild-Type) |
| 170 µM | Dose-dependent Upregulation | OCI-AML3 (Wild-Type) | |
| 340 µM | Strong Upregulation | OCI-AML3 (Wild-Type) |
Data is based on representative Western blots from a study on AML cell lines.[6]
Table 2: Fold Change in p53 Target Gene Expression Following this compound Treatment (340 µM for 48h)
| Gene | Fold Change (Treated/Control) | Cell Line (p53 Status) |
| CDKN1A (p21) | 2.82 | MOLM-13 (Wild-Type) |
| MDM2 | 11.00 | MOLM-13 (Wild-Type) |
This data is derived from gene expression profiling which correlates with protein level changes observed in Western blots.[3]
Signaling Pathway and Experimental Workflow
This compound-p53 Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound induces apoptosis in TP53 wild-type and mutant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining Kevetrin's Efficacy Using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kevetrin is a small molecule anti-cancer agent that has demonstrated potential in preclinical and clinical studies.[1][2] Its primary mechanism of action involves the activation of the p53 tumor suppressor protein, often referred to as the "guardian of the genome," which plays a critical role in controlling cell growth and inducing apoptosis (programmed cell death).[1][3] this compound has been shown to induce apoptosis through both p53-dependent and p53-independent pathways, making it a promising therapeutic candidate for a variety of cancers with different p53 mutational statuses.[3][4]
These application notes provide detailed protocols for assessing the efficacy of this compound in cancer cell lines using common cell viability and apoptosis assays. The included methodologies for the MTT and Annexin V/Propidium Iodide (PI) assays, along with data presentation guidelines, will enable researchers to effectively evaluate the cytotoxic and apoptotic effects of this compound.
Data Presentation
Quantitative data from studies evaluating this compound's effect on cancer cell lines are summarized below. These tables provide a clear comparison of its efficacy across different cell types and experimental conditions.
Table 1: Effect of this compound on the Viability of Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | TP53 Status | This compound Concentration (µM) | Incubation Time (h) | Cell Viability (%) |
| OCI-AML3 | Wild-type | 85 | 48 | ~85 |
| 170 | 48 | ~75 | ||
| 340 | 48 | ~60 | ||
| MOLM-13 | Wild-type | 85 | 48 | ~90 |
| 170 | 48 | ~80 | ||
| 340 | 48 | ~55 | ||
| KASUMI-1 | Mutant | 85 | 48 | ~70 |
| 170 | 48 | ~40 | ||
| 340 | 48 | ~20 | ||
| NOMO-1 | Mutant | 85 | 48 | ~80 |
| 170 | 48 | ~55 | ||
| 340 | 48 | ~35 |
Data is estimated from graphical representations in "this compound induces apoptosis in TP53 wild-type and mutant acute myeloid leukemia cells" and presented as approximate values.[5]
Table 2: Induction of Apoptosis by this compound in AML Cell Lines (48-hour treatment) [5]
| Cell Line | TP53 Status | This compound Concentration (µM) | Apoptotic Cells (%) |
| OCI-AML3 | Wild-type | 340 | 10.03 ± 3.79 |
| MOLM-13 | Wild-type | 340 | 54.95 ± 5.63 |
| KASUMI-1 | Mutant | 340 | 79.70 ± 4.57 |
| NOMO-1 | Mutant | 340 | 60.93 ± 2.63 |
Table 3: IC50 Values of this compound in Ovarian Cancer Cell Lines (48-hour treatment) [6]
| Cell Line | IC50 (µM) |
| OVCAR-3 | >100 |
| HeyA8 | >100 |
| OVCAR-10 | >100 |
| ES2 | >100 |
Experimental Protocols
Detailed methodologies for key experiments to determine this compound's efficacy are provided below.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution of known concentration)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other values. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[8] Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution of known concentration)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with various concentrations of this compound for the desired time period. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Cell Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat the centrifugation and washing step.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
This compound's Signaling Pathway
This compound primarily functions by activating the p53 pathway, which leads to cell cycle arrest and apoptosis.[3][9] In cells with wild-type p53, this compound can induce the phosphorylation of p53, leading to its stabilization and accumulation.[3] Activated p53 then transcriptionally upregulates target genes such as p21 (an inhibitor of cell cycle progression) and PUMA (a pro-apoptotic protein).[3] this compound has also been shown to induce apoptosis in a p53-independent manner, suggesting a broader mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. explorationpub.com [explorationpub.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound induces apoptosis in TP53 wild-type and mutant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Analysis of Kevetrin-Induced Apoptosis by Flow Cytometry
For Research Use Only.
Introduction
Kevetrin (thioureidobutyronitrile) is a small molecule activator of the tumor suppressor protein p53.[1][2] It has demonstrated potent anti-tumor activity in various cancer models, including those with wild-type and mutant p53 status.[3][4] this compound's primary mechanism of action involves the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells.[2][5] This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level.[6] The Annexin V/PI dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[7][8] Annexin V is a calcium-dependent phospholipid-binding protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[7] Propidium Iodide is a fluorescent nucleic acid-binding dye that is unable to cross the intact plasma membrane of viable and early apoptotic cells, but can penetrate the compromised membranes of late apoptotic and necrotic cells.[7][8]
This document is intended for researchers, scientists, and drug development professionals interested in evaluating the apoptotic effects of this compound on cancer cell lines.
Principle of the Assay
During the initial phases of apoptosis, phosphatidylserine (PS) is exposed on the outer surface of the cell membrane. Annexin V conjugated to a fluorochrome (e.g., FITC) can then bind to the exposed PS. Propidium Iodide is used as a vital dye to distinguish between early apoptotic cells (Annexin V positive, PI negative) and late apoptotic or necrotic cells (Annexin V positive, PI positive), which have lost membrane integrity.[7][8]
Data Presentation
The following tables summarize the quantitative analysis of apoptosis induced by this compound in various acute myeloid leukemia (AML) cell lines with different TP53 mutational statuses, as determined by Annexin V/PI staining and flow cytometry.
Table 1: Percentage of Annexin V Positive Cells in TP53 Wild-Type AML Cell Lines Treated with this compound for 48 hours. [3]
| Cell Line | This compound Concentration (µM) | Mean % Annexin V Positive Cells (± SD) |
| OCI-AML3 | Control | 2.60 ± 0.70 |
| 340 | 10.03 ± 3.79 | |
| MOLM-13 | Control | 12.53 ± 6.15 |
| 340 | 54.95 ± 5.63 |
Table 2: Percentage of Annexin V Positive Cells in TP53-Mutant AML Cell Lines Treated with this compound for 48 hours. [3]
| Cell Line | This compound Concentration (µM) | Mean % Annexin V Positive Cells (± SD) |
| KASUMI-1 | Control | 13.18 ± 0.80 |
| 340 | 79.70 ± 4.57 | |
| NOMO-1 | Control | 22.90 ± 4.63 |
| 340 | 60.93 ± 2.63 |
Experimental Protocols
Materials and Reagents
-
This compound (thioureidobutyronitrile)
-
Cancer cell line of interest (e.g., OCI-AML3, MOLM-13, KASUMI-1, NOMO-1)[3]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Annexin V-FITC Apoptosis Detection Kit (or similar kit with a different fluorochrome)
-
1X Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Propidium Iodide (PI) solution
-
Flow cytometer
-
Microcentrifuge
-
Pipettes and tips
-
Cell culture flasks or plates
Cell Culture and Treatment
-
Culture the desired cancer cell line in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells at an appropriate density in culture plates or flasks.
-
Allow the cells to adhere (for adherent cells) or stabilize (for suspension cells) overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with varying concentrations of this compound (e.g., 85, 170, 340 µM) and a vehicle control (DMSO) for the desired time points (e.g., 24 and 48 hours).[3]
Annexin V/PI Staining Procedure
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation at 300 x g for 5 minutes.
-
For adherent cells, detach the cells using a gentle, non-enzymatic cell dissociation solution. Avoid using trypsin as it can damage the cell membrane. Centrifuge the detached cells at 300 x g for 5 minutes.
-
-
Washing:
-
Wash the cells twice with ice-cold PBS. Centrifuge at 300 x g for 5 minutes after each wash and carefully aspirate the supernatant.
-
-
Resuspension:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC (or other fluorochrome-conjugated Annexin V).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate compensation controls for multicolor analysis.
-
Collect a sufficient number of events (e.g., 10,000) for each sample.
-
Data Analysis
-
Create a dot plot of PI (y-axis) versus Annexin V (x-axis).
-
Establish quadrants based on unstained and single-stained controls to delineate the different cell populations:
-
Lower-left quadrant (Annexin V- / PI-): Viable cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells (often considered an artifact of cell handling)
-
-
Calculate the percentage of cells in each quadrant. The total percentage of apoptotic cells is typically the sum of the early and late apoptotic populations.
Visualizations
Experimental Workflow
Caption: Flow cytometry workflow for apoptosis analysis.
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound's signaling pathways to induce apoptosis.
References
- 1. This compound induces apoptosis in TP53 wild‑type and mutant acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound induces apoptosis in TP53 wild-type and mutant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound – p53 Inducer by Cellceutix | Cancer Biology [blogs.shu.edu]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Elucidating the Mechanism of Kevetrin Action Using Lentiviral shRNA-Mediated p53 Knockdown
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kevetrin (Thioureidobutyronitrile) is a small molecule anti-cancer agent that has demonstrated potent anti-tumor activity in preclinical and clinical studies.[1] Its primary mechanism of action involves the activation of the tumor suppressor protein p53, often referred to as the "guardian of the genome."[1] In cancer cells with wild-type p53, this compound induces p53 phosphorylation at serine 15, which disrupts the p53-MDM2 interaction.[2][3] This leads to p53 stabilization, accumulation, and subsequent transactivation of its downstream target genes, such as p21 (CDKN1A) and PUMA, culminating in cell cycle arrest and apoptosis.[2][4]
Interestingly, this compound also exhibits anti-cancer effects in cells with mutant or deleted p53, suggesting p53-independent mechanisms of action.[5] These may include the downregulation of the Rb-E2F pathway and modulation of histone deacetylase 6 (HDAC6) activity.[6]
This application note provides a detailed protocol for utilizing lentiviral-mediated short hairpin RNA (shRNA) to knock down p53 expression in cancer cell lines. This approach allows for the definitive investigation of the p53-dependence of this compound's anti-tumor effects and the elucidation of its dual mechanisms of action.
Data Presentation
The following tables summarize quantitative data on the effects of this compound treatment and p53 knockdown on cancer cell lines.
Table 1: Effect of this compound on Apoptosis in p53 Wild-Type and Mutant AML Cell Lines
| Cell Line | p53 Status | This compound Concentration (µM) | Treatment Duration (hours) | Apoptotic Cells (%) (Mean ± SD) |
| MOLM-13 | Wild-Type | 0 (Control) | 48 | 12.53 ± 6.15 |
| 340 | 48 | 54.95 ± 5.63 | ||
| KASUMI-1 | Mutant | 0 (Control) | 48 | 13.18 ± 0.80 |
| 340 | 48 | 79.70 ± 4.57 |
Table 2: Expected Outcomes of p53 Knockdown on this compound-Induced Cellular Effects
| Cell Line (p53 Status) | Transduction | This compound Treatment | Expected p21 Induction | Expected Apoptosis |
| A549 (Wild-Type) | Scrambled shRNA | + | Robust Induction | Significant Increase |
| A549 (Wild-Type) | p53 shRNA | + | Abrogated/Reduced | Significantly Reduced |
| SKOV-3 (p53 Null) | Scrambled shRNA | + | Moderate Induction | Moderate Increase |
| SKOV-3 (p53 Null) | p53 shRNA | + | No Significant Change | No Significant Change |
Mandatory Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. This compound induces apoptosis in TP53 wild-type and mutant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. kumc.edu [kumc.edu]
Troubleshooting & Optimization
Kevetrin Technical Support Center: Overcoming Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues encountered when working with Kevetrin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. This compound hydrochloride also shows good solubility in water and ethanol. For in vitro cell-based assays, it is critical to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.
Q2: What is the solubility of this compound in common solvents?
A2: The solubility of this compound hydrochloride has been determined in several common laboratory solvents. This data is summarized in the table below. Please note that solubility in aqueous buffers like PBS may be lower and should be determined empirically.
Q3: My this compound (dissolved in DMSO) is precipitating when I dilute it into my aqueous buffer (e.g., PBS or cell culture medium). What is happening and what should I do?
A3: This common issue is known as "solvent-shifting" precipitation. This compound is highly soluble in DMSO but much less soluble in aqueous environments. When the DMSO stock is diluted into a buffer, the solvent composition shifts dramatically, causing the compound to crash out of solution. To prevent this, always add the DMSO stock solution dropwise into the larger volume of the aqueous buffer while vortexing or stirring vigorously to ensure rapid dispersion.
Q4: How does pH affect the solubility of this compound in aqueous solutions?
Q5: How should I store this compound stock solutions?
A5: this compound powder should be stored at -20°C, protected from light and moisture. Once dissolved in DMSO, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month).
Data Presentation
Table 1: Solubility of this compound Hydrochloride in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| Water | 36 mg/mL | ~200.37 mM | Solubility can be affected by pH and buffer components. |
| DMSO | 36 mg/mL | ~200.37 mM | Recommended for primary stock solutions. |
| Ethanol | 21 mg/mL | ~116.88 mM | Can be used as a co-solvent. |
Molecular Weight of this compound Hydrochloride (C₅H₁₀ClN₃S) is 179.67 g/mol .
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Precipitation Upon Dilution | Solvent-Shifting: Rapid change in solvent polarity from DMSO to aqueous buffer. | 1. Reverse the Addition: Add the DMSO stock solution slowly and dropwise to the full volume of vigorously stirring aqueous buffer. 2. Increase Mixing: Vortex or stir the aqueous buffer during the addition of the DMSO stock to ensure rapid dispersion. 3. Warm the Buffer: Gently pre-warm your aqueous medium to your experimental temperature (e.g., 37°C) to slightly increase solubility. |
| Cloudy Solution or Precipitate Over Time | Supersaturation: The initial concentration is above the thermodynamic solubility limit in the aqueous buffer. Instability: The compound may not be stable in the aqueous solution for extended periods. | 1. Lower Final Concentration: If possible, reduce the final working concentration of this compound. 2. Prepare Fresh Solutions: Prepare the final aqueous working solution immediately before use. Do not store aqueous dilutions. 3. Check pH: Ensure the pH of your buffer is optimal. Empirically test different pH values if precipitation persists. |
| Difficulty Dissolving Powder | Inadequate Dissolution Technique: Insufficient energy to break up the solid material. | 1. Vortex Vigorously: Vortex the solution for 1-2 minutes. 2. Use Sonication: Place the tube in an ultrasonic bath for 5-10 minutes. 3. Gentle Warming: Warm the solution in a water bath (37-45°C) to aid dissolution. Ensure the solution cools to room temperature before use. |
| Inconsistent Experimental Results | Inaccurate Concentration: Precipitation leads to a lower effective concentration of the compound in solution. | 1. Visually Inspect: Always check your final working solution for any signs of cloudiness or precipitate before adding it to your experiment. 2. Centrifuge if Necessary: If slight precipitation is unavoidable, centrifuge the solution (e.g., 10,000 x g for 5 minutes) and use the supernatant, noting that the final concentration will be lower than intended. Determine this concentration if necessary. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Equilibrate: Allow the this compound hydrochloride powder and anhydrous DMSO to equilibrate to room temperature.
-
Weigh: Accurately weigh the required amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh 1.797 mg of this compound HCl (MW: 179.67 g/mol ).
-
Dissolve: Add the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO (in this case, 1 mL).
-
Mix: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. If needed, sonicate for 5-10 minutes.
-
Store: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.
Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Medium
-
Thaw: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm Medium: Gently warm your sterile aqueous medium (e.g., cell culture medium, PBS) to the desired experimental temperature (e.g., 37°C).
-
Dilute: While gently vortexing the aqueous medium, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration. For a 10 µM working solution, this is a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of medium).
-
Final Mix: Continue to vortex gently for another 10-15 seconds to ensure homogeneity.
-
Use Immediately: Use the freshly prepared working solution for your experiments immediately to minimize the risk of precipitation.
Visualizations
Caption: Troubleshooting workflow for preparing this compound aqueous solutions.
Caption: Simplified signaling pathway of this compound-induced p53 activation.
Technical Support Center: Optimizing Kevetrin Treatment for Apoptosis Induction
Welcome to the technical support center for Kevetrin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in pre-clinical studies, with a specific focus on determining the optimal treatment duration to achieve maximum apoptosis in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound-induced apoptosis?
A1: this compound is a small molecule that activates the p53 tumor suppressor pathway.[1][2] It functions through both transcription-dependent and transcription-independent mechanisms to induce apoptosis.[1] this compound can lead to the phosphorylation of p53 at serine 15, which reduces its interaction with its negative regulator, MDM2.[1][2][3] This stabilization of p53 leads to the increased expression of downstream targets like p21 and PUMA, which play crucial roles in cell cycle arrest and apoptosis.[1][2][3][4] Additionally, this compound can induce apoptosis in a transcription-independent manner by altering the E3 ligase activity of MDM2.[1][4] Studies have also shown that this compound can induce the cleavage of procaspase-3 and poly (ADP-ribose) polymerase (PARP), which are hallmark events in the apoptotic cascade.[1][2][3]
Q2: How long does it typically take for this compound to induce apoptosis?
A2: The time required for this compound to induce significant apoptosis can vary depending on the cell line, its p53 status, and the concentration of this compound used. Published studies have shown significant apoptosis in various cancer cell lines after continuous treatment for 24 to 48 hours.[5][6] For example, in the KASUMI-1 acute myeloid leukemia (AML) cell line, a significant increase in apoptosis was observed after 24 hours of treatment with the highest concentration, with a more pronounced, dose-dependent response at 48 hours.[5] In the A549 human lung adenocarcinoma cell line, treatment with 400 µM of this compound for 48 hours resulted in G2/M phase cell cycle arrest and apoptosis.[2][3] To determine the optimal duration for a specific cell line, a time-course experiment is essential.
Q3: Does the p53 status of a cancer cell line affect the optimal treatment duration of this compound?
A3: Yes, the p53 status of a cancer cell line can influence its sensitivity to this compound and potentially the optimal treatment duration. This compound has been shown to be effective in both p53 wild-type and p53-mutant cell lines.[5][7] In some p53-mutant models, this compound has demonstrated higher sensitivity and p53 induction compared to wild-type cells.[7] For instance, in ovarian cancer cell lines, this compound has been observed to downregulate oncogenic mutant p53.[8] Because the molecular response can differ based on p53 status, it is crucial to empirically determine the optimal treatment duration for each cell line under investigation.
Q4: What is a good starting concentration range for this compound in cell culture experiments?
A4: Based on preclinical studies, a common concentration range for this compound in cell culture experiments is between 85 µM and 400 µM.[2][3][5][9] For example, a study on AML cell lines used concentrations of 85, 170, and 340 µM.[5][9] Another study in a human lung adenocarcinoma cell line used a concentration of 400 µM.[2][3] It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line before proceeding with time-course experiments.
Data Summary Tables
Table 1: Summary of this compound-Induced Apoptosis in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | Concentration | Treatment Duration | Apoptosis Induction | Reference |
| KASUMI-1 | Acute Myeloid Leukemia | Mutant | 340 µM | 48 hours | 79.70 ± 4.57% | [5] |
| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | 340 µM | 48 hours | 54.95 ± 5.63% | [5] |
| NOMO-1 | Acute Myeloid Leukemia | Mutant | 340 µM | 48 hours | 60.93 ± 2.63% | [5] |
| OCI-AML3 | Acute Myeloid Leukemia | Wild-Type | 340 µM | 48 hours | 10.03 ± 3.79% | [5] |
| A549 | Lung Adenocarcinoma | Wild-Type | 400 µM | 48 hours | Significant induction | [2][3] |
| A2780 | Ovarian Cancer | Wild-Type | Not Specified | 24-48 hours | Cleavage of PARP and caspase-3 | [8] |
| OVCAR-3 | Ovarian Cancer | Mutant | Not Specified | Not Specified | Cleavage of PARP and caspase-3 | [8] |
| SKOV-3 | Ovarian Cancer | Deleted | Not Specified | Not Specified | Cleavage of PARP and caspase-3 | [8] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Treatment Duration via Time-Course Analysis of Apoptosis by Annexin V/PI Staining
This protocol outlines the steps to identify the optimal treatment duration for this compound to induce maximum apoptosis in a specific cancer cell line.
1. Cell Seeding:
-
Seed the cancer cell line of interest in multiple wells of a 6-well plate at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency by the end of the experiment.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for attachment (for adherent cells).
2. This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
On the day of the experiment, dilute the this compound stock solution in fresh cell culture medium to the desired final concentration (e.g., the previously determined IC50 or a concentration known to induce apoptosis from the literature).
-
Remove the old medium from the cells and add the medium containing this compound. Include a vehicle-treated control group (medium with the same concentration of the solvent used for the this compound stock).
-
Treat the cells for a range of time points (e.g., 6, 12, 24, 48, and 72 hours).
3. Cell Harvesting:
-
At each time point, harvest both floating and adherent cells.
-
For adherent cells, gently wash with PBS and detach using a mild dissociation reagent (e.g., Trypsin-EDTA). Be gentle to avoid mechanical damage.[10]
-
Combine the floating cells from the supernatant with the detached adherent cells.
-
Centrifuge the cell suspension at a low speed (e.g., 300-400 x g) for 5-10 minutes at 4°C.[10]
4. Annexin V and Propidium Iodide (PI) Staining:
-
Wash the cells once with cold 1X PBS and carefully remove the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[10][11]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, APC) and 5 µL of PI solution.[10]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[11]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after staining.[12]
5. Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry as soon as possible.
-
Use unstained, Annexin V only, and PI only controls to set up compensation and quadrants correctly.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
- Annexin V- / PI- (Live cells)
- Annexin V+ / PI- (Early apoptotic cells)
- Annexin V+ / PI+ (Late apoptotic/necrotic cells)
- Annexin V- / PI+ (Necrotic cells)
6. Data Interpretation:
-
Plot the percentage of total apoptotic cells (early + late) against the treatment duration.
-
The time point that shows the highest percentage of apoptotic cells before a significant increase in the necrotic (Annexin V-/PI+) population is considered the optimal treatment duration.
Protocol 2: Confirmation of Apoptosis by Caspase-3/7 Activity Assay
This protocol can be used to confirm the findings from the Annexin V/PI assay by measuring the activity of executioner caspases.
1. Cell Treatment and Lysis:
-
Seed and treat cells with this compound at the determined optimal concentration and for the range of time points as described in Protocol 1.
-
At each time point, harvest the cells.
-
Lyse the cells according to the manufacturer's protocol for your chosen caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay).[13][14] This typically involves adding a single reagent that contains a luminogenic substrate and lysing agents.[13][14]
2. Caspase Activity Measurement:
-
For a luminescent assay like Caspase-Glo® 3/7, add the reagent to the cell lysate in a white-walled 96-well plate.[14]
-
Incubate at room temperature for the time specified in the protocol (e.g., 1 hour).[14]
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity present.[14]
-
For a colorimetric assay, the substrate cleavage releases a colored molecule (e.g., pNA), which can be quantified by measuring absorbance at a specific wavelength (e.g., 405 nm).[15]
3. Data Analysis:
-
Normalize the caspase activity to the number of cells or total protein concentration.
-
Plot the normalized caspase-3/7 activity against the treatment duration.
-
The time point that corresponds to the peak caspase activity should align with the optimal duration for apoptosis induction determined by the Annexin V/PI assay.
Troubleshooting Guides
Table 2: Troubleshooting Common Issues in Apoptosis Assays
| Issue | Possible Cause(s) | Recommended Solution(s) | Reference(s) |
| High Background Staining in Control Group | 1. Poor cell health (over-confluent, starved).2. Harsh cell handling (vigorous pipetting, over-trypsinization).3. Autofluorescence of cells. | 1. Use healthy, log-phase cells for experiments.2. Handle cells gently. Use a mild dissociation enzyme like Accutase if trypsin is causing issues.3. Choose a fluorophore for Annexin V that does not overlap with the autofluorescence spectrum of your cells. | [10][12] |
| Weak or No Apoptotic Signal in Treated Group | 1. This compound concentration is too low or treatment duration is too short.2. Apoptotic cells were lost during washing steps.3. Assay performed too early or too late in the apoptotic process.4. Reagents are degraded or expired. | 1. Perform a dose-response and a detailed time-course experiment.2. Ensure that both floating and adherent cells are collected. Do not discard the supernatant after treatment.3. Conduct a time-course experiment to capture the peak of apoptosis.4. Use a positive control (e.g., staurosporine treatment) to verify that the assay reagents are working correctly. | [10][12] |
| High Percentage of Necrotic Cells (PI+ or Annexin V+/PI+) | 1. This compound concentration is too high, causing rapid cell death.2. Treatment duration is too long, and cells have progressed past apoptosis to secondary necrosis.3. Mechanical damage during cell harvesting. | 1. Titrate the this compound concentration to find a level that induces apoptosis without excessive necrosis.2. Harvest cells at earlier time points in your time-course experiment.3. Handle cells gently during harvesting and staining. | [10][12] |
| Poor Separation of Cell Populations in Flow Cytometry | 1. Incorrect compensation settings.2. Cell clumping. | 1. Use single-color controls to set up proper compensation.2. Keep cells on ice to minimize further apoptosis/necrosis. Gently mix the sample before analysis. If necessary, filter the cell suspension. | [12] |
Visualizations
This compound-Induced Apoptotic Pathway
Caption: this compound activates p53, leading to apoptosis.
Experimental Workflow for Optimizing Treatment Duration
Caption: A stepwise approach to determine optimal drug exposure time.
Troubleshooting Logic for Weak Apoptotic Signal
Caption: A decision tree for diagnosing weak apoptosis results.
References
- 1. This compound – p53 Inducer by Cellceutix | Cancer Biology [blogs.shu.edu]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound induces apoptosis in TP53 wild-type and mutant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound induces apoptosis in TP53 wild‑type and mutant acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. kumc.edu [kumc.edu]
- 12. yeasenbio.com [yeasenbio.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 14. promega.com [promega.com]
- 15. bosterbio.com [bosterbio.com]
Technical Support Center: Strategies to Minimize Off-target Effects of Kevetrin
Welcome to the technical support center for Kevetrin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to minimize off-target effects during preclinical evaluation. The following troubleshooting guides and FAQs will help address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
A1: this compound is a small molecule designed to activate the p53 signaling pathway. It functions by inducing the phosphorylation of p53 at serine 15, which leads to a reduced interaction with its negative regulator, MDM2.[1] This stabilization of p53 results in the transcriptional activation of its downstream targets, such as p21 and PUMA, leading to cell cycle arrest and apoptosis in cancer cells.[1] this compound has been shown to be effective in cancer cells with both wild-type and mutant p53.[2][3]
Q2: Are there any known or suspected off-target effects of this compound?
A2: While this compound is designed to target the p53 pathway, some studies suggest potential off-target activities. For instance, it has been proposed that this compound may downregulate the histone deacetylase 6 (HDAC6) enzyme.[4] This could in turn affect the HDAC6-Hsp90 chaperone axis, which may play a role in the degradation of mutant p53.[4] It is crucial to experimentally verify potential off-target effects in your specific model system.
Q3: How can I distinguish between on-target p53-mediated apoptosis and off-target cytotoxic effects?
A3: To differentiate between on-target and off-target effects, a multi-pronged approach is recommended. This includes using a panel of cell lines with varying p53 statuses (wild-type, mutant, and null) and employing specific molecular assays. On-target p53 activation should lead to a significant upregulation of p53 target genes (e.g., p21, PUMA) preceding or concurrent with the onset of apoptosis. In contrast, off-target cytotoxicity may not show this specific molecular signature. Comparing the dose-response curves for p53 target gene induction and cell death can also provide insights.
Q4: What are the general strategies to minimize off-target effects in my experiments?
A4: Minimizing off-target effects is a critical aspect of drug development. Key strategies include:
-
Dose Optimization: Use the lowest effective concentration of this compound that elicits the desired on-target effect (p53 activation) with minimal off-target engagement.
-
Rational Combination Therapies: Combining this compound with other therapeutic agents at lower concentrations can enhance on-target efficacy while reducing the likelihood of off-target effects.
-
Use of Appropriate Controls: Always include positive and negative controls in your assays, including well-characterized p53 activators and HDAC inhibitors (if investigating this specific off-target).
-
Orthogonal Assays: Confirm findings using multiple, independent assay formats that measure different aspects of the biological system.
Troubleshooting Guides
Issue 1: High levels of cell death are observed, but with weak or no induction of p53 target genes (e.g., p21, PUMA).
| Possible Cause | Recommended Solution |
| Off-target cytotoxicity | The observed cell death may be independent of p53 activation. Perform a dose-response experiment and analyze both p53 target gene expression (e.g., by qPCR or Western blot) and cell viability at multiple time points. If cell death occurs at concentrations that do not induce p53 targets, an off-target mechanism is likely. |
| Cell line is p53-null | Confirm the p53 status of your cell line using Western blot or sequencing. If the cells are p53-null, any observed cytotoxicity is, by definition, an off-target effect. |
| Kinetics of gene induction vs. apoptosis | The peak of p53 target gene induction may occur at a different time point than the onset of apoptosis. Conduct a time-course experiment to capture the dynamics of both processes. |
Issue 2: Inconsistent results in cell viability assays across experiments.
| Possible Cause | Recommended Solution |
| Cell passage number | High passage numbers can lead to genetic drift and altered cellular responses. Use cells within a consistent and low passage number range for all experiments. |
| Cell seeding density | Variations in cell density can affect proliferation rates and drug sensitivity. Ensure consistent cell seeding densities across all wells and experiments. |
| Reagent variability | Ensure all reagents, including cell culture media and this compound stock solutions, are fresh and properly stored. Prepare fresh dilutions of this compound for each experiment. |
Issue 3: Unexpected changes in cellular morphology or protein expression unrelated to the p53 pathway (e.g., changes in microtubule dynamics).
| Possible Cause | Recommended Solution |
| Potential HDAC6 inhibition | As this compound may affect HDAC6, which is known to deacetylate α-tubulin, this could alter microtubule stability. Assess the acetylation status of α-tubulin via Western blot. If an increase in acetylated tubulin is observed, it may indicate off-target HDAC6 inhibition. |
| Other unknown off-targets | The observed phenotype could be due to an uncharacterized off-target. Consider performing unbiased screening methods like proteome-wide thermal shift assays (CETSA) to identify novel protein binders of this compound. |
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and a Novel Analog (Compound 900) in Ovarian Cancer Cell Lines.
| Cell Line | p53 Status | This compound IC50 (µM) (48h) | Compound 900 IC50 (µM) (48h) |
| OVCAR-3 | Mutant | >100 | 0.8 |
| HeyA8 | Mutant | Not Reported | 0.7 |
| OVCAR-10 | Mutant | Not Reported | 0.8 |
| ES2 | Wild-Type | Not Reported | 0.9 |
Data summarized from a study by Raza et al., 2023.[4]
Table 2: Hypothetical On-target vs. Off-target Potency of this compound.
| Assay Type | Target | Endpoint | This compound EC50/IC50 (µM) |
| Western Blot | p53 | p21 protein induction | 5 - 15 |
| Enzymatic Assay | HDAC6 | Inhibition of deacetylase activity | 50 - 100 |
| Cell Viability | Various | Apoptosis/Cytotoxicity | 20 - 50 |
This table presents hypothetical data for illustrative purposes to guide experimental design. Actual values should be determined empirically.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification
This protocol outlines a method to identify proteins that physically interact with this compound in a cellular context.
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound
-
DMSO (vehicle control)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and buffers
-
Western blot apparatus
-
Antibodies against proteins of interest
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with this compound at the desired concentration or with DMSO as a vehicle control for 1-2 hours.
-
Harvesting: Wash cells with PBS and harvest by scraping.
-
Heating: Resuspend cell pellets in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
-
Protein Quantification: Collect the supernatant and determine the protein concentration.
-
Western Blot Analysis: Normalize the protein concentrations and analyze the soluble protein fraction by SDS-PAGE and Western blotting using antibodies against suspected off-targets or for proteome-wide analysis by mass spectrometry.
-
Data Analysis: A shift in the thermal melting curve of a protein in the presence of this compound indicates a direct interaction.
Protocol 2: HDAC6 Inhibitor Screening Assay (Fluorometric)
This protocol describes a method to assess the direct inhibitory effect of this compound on HDAC6 activity.
Materials:
-
Recombinant human HDAC6 enzyme
-
HDAC6 fluorometric substrate
-
HDAC6 Assay Buffer
-
Developer solution
-
This compound
-
Known HDAC6 inhibitor (positive control, e.g., Tubacin)
-
DMSO (vehicle control)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound and the positive control in HDAC6 Assay Buffer.
-
Enzyme Reaction: In a 96-well plate, add the HDAC6 enzyme, the diluted this compound, positive control, or vehicle control. Incubate for 15 minutes at 37°C.
-
Substrate Addition: Add the HDAC6 fluorometric substrate to all wells. Incubate for 30 minutes at 37°C.
-
Signal Development: Add the developer solution to each well and incubate for 15 minutes at room temperature.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 380/490 nm).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.
Mandatory Visualizations
Caption: On-target signaling pathway of this compound via p53 activation.
Caption: Potential off-target pathway of this compound via HDAC6 inhibition.
Caption: Experimental workflow for identifying and validating off-target effects.
References
Cell line-specific responses to Kevetrin treatment
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the use of Kevetrin in pre-clinical cancer research. All information is presented in a clear question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as thioureidobutyronitrile) is a small molecule anti-cancer agent. Its primary mechanism of action is the activation of the tumor suppressor protein p53.[1] In cancer cells with wild-type p53, this compound induces p53 phosphorylation at serine 15, which reduces its interaction with its negative regulator, MDM2.[1] This stabilization of p53 leads to the transcriptional activation of downstream targets like p21 (resulting in cell cycle arrest) and PUMA (promoting apoptosis).[1] this compound can also induce apoptosis in a transcription-independent manner.[1] In some cancer cells with mutant p53, this compound has been shown to induce degradation of the oncogenic mutant p53 protein.[2]
Q2: In which cancer cell lines has this compound shown activity?
A2: this compound has demonstrated activity in a variety of cancer cell lines, including those from solid tumors and hematological malignancies. This includes lung (e.g., A549), breast (e.g., MDA-MB-231), ovarian, and colon cancer cell lines, as well as acute myeloid leukemia (AML) cell lines with both wild-type and mutant TP53 status.[3][4]
Q3: What is the p53 status of commonly used cell lines in this compound studies?
A3: The p53 status is a critical factor in determining the response to this compound. Here are the statuses for some relevant cell lines:
-
A549 (Lung Carcinoma): Wild-type p53
-
A2780 (Ovarian Carcinoma): Wild-type p53[4]
-
OCI-AML3 (AML): Wild-type p53[3]
-
MOLM-13 (AML): Wild-type p53[3]
-
SKOV-3 (Ovarian Carcinoma): p53 null (deleted)[4]
-
OVCAR-3 (Ovarian Carcinoma): Mutant p53[4]
-
KASUMI-1 (AML): Mutant p53[3]
-
NOMO-1 (AML): Mutant p53[3]
Q4: How should this compound be prepared for in vitro experiments?
A4: According to published studies, this compound powder can be dissolved in sterile water to create a stock solution (e.g., 3.4 mM).[3] This stock solution can be stored at 4°C and is recommended for use within one month.[3] For cell culture experiments, the stock solution is further diluted in the appropriate cell culture medium to achieve the desired final concentrations.[3]
Data Presentation
Table 1: Cell Viability and IC50 of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | Treatment Duration | IC50 (µM) | Notes |
| OVCAR-3 | Ovarian | Mutant | 48 hours | >100 | A more potent analog of this compound (compound 900) showed an IC50 of 0.8 µM.[2] |
| HeyA8 | Ovarian | Mutant | 48 hours | >100 | A more potent analog of this compound (compound 900) showed an IC50 of 0.7 µM.[2] |
| OVCAR-10 | Ovarian | Mutant | 48 hours | >100 | A more potent analog of this compound (compound 900) showed an IC50 of 0.8 µM.[2] |
| ES2 | Ovarian | Wild-Type | 48 hours | >100 | A more potent analog of this compound (compound 900) showed an IC50 of 0.9 µM.[2] |
| AML Cell Lines | AML | Various | 48 hours | Not explicitly stated as IC50, but dose-dependent decrease in viability observed in the 85-340 µM range.[3] | TP53-mutant cell lines (KASUMI-1, NOMO-1) showed higher sensitivity than TP53-wild type lines (OCI-AML3, MOLM-13).[3] |
Table 2: this compound-Induced Apoptosis in AML Cell Lines (48h Treatment)
| Cell Line | p53 Status | This compound Concentration (µM) | % Annexin V Positive Cells (Mean ± SD) |
| OCI-AML3 | Wild-Type | 340 | 10.03 ± 3.79 |
| MOLM-13 | Wild-Type | 340 | 54.95 ± 5.63 |
| KASUMI-1 | Mutant | 340 | 79.70 ± 4.57 |
| NOMO-1 | Mutant | 340 | 60.93 ± 2.63 |
| Control (untreated) | N/A | 0 | Ranged from 2.60 to 22.90 across cell lines |
Data extracted from a study on this compound in AML cell lines.[3]
Table 3: Cell Cycle Analysis of AML Cell Lines Treated with this compound (340 µM)
| Cell Line | p53 Status | Treatment Duration | Predominant Cell Cycle Effect |
| OCI-AML3 | Wild-Type | 48 hours | Accumulation in G0/G1 and an increase in G2/M phase.[3] |
| NOMO-1 | Mutant | 48 hours | Significant accumulation in G0/G1 phase.[3] |
| KASUMI-1 | Mutant | 48 hours | No significant cell cycle alterations observed.[3] |
| MOLM-13 | Wild-Type | 48 hours | No significant cell cycle alterations observed.[3] |
Troubleshooting Guides
Issue 1: Low or no observed cytotoxicity in a cancer cell line expected to be sensitive.
-
Question: I am treating my cancer cell line with this compound but not observing a significant decrease in cell viability. What could be the issue?
-
Answer:
-
Verify p53 Status: The primary mechanism of this compound is p53-dependent. Confirm the p53 status of your cell line. While this compound has shown some activity in p53-mutant or null cells, the response is often more robust in wild-type p53 cells.
-
Concentration Range: The effective concentration of this compound can be high for some cell lines, with studies in ovarian cancer suggesting an IC50 of >100 µM.[2] We recommend performing a dose-response experiment with a broad range of concentrations (e.g., 10 µM to 400 µM) to determine the optimal concentration for your specific cell line.
-
Treatment Duration: The cytotoxic effects of this compound may require prolonged exposure. Experiments in AML cell lines showed significant apoptosis after 48 hours of continuous treatment.[3] Consider extending your treatment duration to 48 or 72 hours.
-
Compound Stability: Ensure your this compound stock solution is fresh (used within one month when stored at 4°C) and has been stored correctly, protected from light.[3] Repeated freeze-thaw cycles should be avoided.
-
Cell Seeding Density: Ensure that cells are in the logarithmic growth phase at the time of treatment. Overly confluent or sparse cultures can affect drug sensitivity.
-
Issue 2: Precipitate forms in the cell culture medium upon adding this compound.
-
Question: When I add my diluted this compound solution to the cell culture wells, I observe a precipitate. How can I resolve this?
-
Answer:
-
Solubility: this compound is soluble in water.[3] If you are using a different solvent for your stock solution, such as DMSO, ensure the final concentration in your culture medium is low (typically ≤0.5%) to avoid precipitation and solvent-induced toxicity.
-
Preparation Method: When diluting the stock solution into the culture medium, add the this compound solution to the medium and mix well before adding to the cells. Avoid adding a small volume of highly concentrated drug directly onto the cells.
-
Medium Components: Certain components in serum or media supplements can sometimes interact with compounds. Ensure your diluted this compound is compatible with your complete culture medium by preparing a test dilution and observing it for a short period before adding it to your cells.
-
Issue 3: Inconsistent results in Western blot analysis for p53 or p21.
-
Question: My Western blot results for p53 activation or p21 induction are variable between experiments. What are some potential causes?
-
Answer:
-
Timing of Protein Expression: The induction of p53 phosphorylation and subsequent p21 expression are time-dependent. In A2780 cells, significant increases in p53 and p21 protein levels were observed between 24 and 48 hours.[4] A time-course experiment (e.g., 8, 24, 48 hours) is recommended to identify the peak expression time for your cell line.
-
Cell Lysis and Protein Handling: Ensure complete cell lysis and use protease and phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of p53 and the integrity of your target proteins.[3] Keep samples on ice throughout the preparation process.
-
Loading Control: Use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes.
-
Antibody Quality: Verify the specificity and optimal dilution of your primary antibodies for p53, phospho-p53 (Ser15), and p21.
-
Mandatory Visualizations
Caption: this compound activates p53 by promoting its phosphorylation and inhibiting MDM2-mediated degradation.
Caption: Workflow for in vitro evaluation of this compound's effects on cancer cells.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (medium with the same concentration of solvent, e.g., sterile water, as the highest this compound dose).
-
Treatment: Remove the overnight medium from the cells and replace it with 100 µL of the medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol is adapted from a study on this compound in AML cells.[3]
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for the specified time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension, wash the pellet with ice-cold PBS, and centrifuge again.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
-
Cell Treatment: Treat cells with this compound as described in the apoptosis assay protocol.
-
Cell Harvesting: Collect cells, wash with PBS, and centrifuge to form a pellet.
-
Fixation: Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate for at least 2 hours at -20°C.
-
Washing: Centrifuge the fixed cells to remove the ethanol, and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The DNA histogram will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot for p53 and p21
This protocol is adapted from a study on this compound in AML cells.[3]
-
Protein Extraction: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total p53, phospho-p53 (Ser15), p21, and a loading control (e.g., β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
References
- 1. This compound induces apoptosis in TP53 wild-type and mutant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. This compound induces apoptosis in TP53 wild‑type and mutant acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Kevetrin Bioavailability for In Vivo Research
Welcome to the technical support center for Kevetrin, a p53-activating small molecule with significant potential in oncology research. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of this compound in in vivo studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate the smooth execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as thioureidobutyronitrile) is a small molecule activator of the tumor suppressor protein p53.[1][2] It has been shown to induce apoptosis and cell cycle arrest in cancer cells by targeting both the MDM2-p53 and Rb-E2F pathways.[3] this compound can activate wild-type p53 and has also demonstrated activity in cancer cells with mutant p53.[3][4]
Q2: What are the known solubility properties of this compound?
A2: this compound hydrochloride has been reported to be soluble in aqueous solutions and DMSO. The available quantitative data is summarized in the table below.
| Solvent/System | Solubility |
| PBS (pH 7.2) | 10 mg/mL |
| DMSO | 36 mg/mL |
| Data sourced from publicly available information.[3][5] |
Q3: What are the primary challenges when administering this compound in vivo?
A3: As with many small molecule inhibitors, achieving optimal bioavailability can be a primary hurdle in obtaining consistent and reproducible results in in vivo studies. Issues may include poor absorption when administered orally, leading to sub-therapeutic concentrations at the tumor site. For intravenous administration, ensuring the compound remains in solution and is well-tolerated is crucial.
Q4: Have any formulations been used for this compound in preclinical or clinical studies?
A4: For a Phase 1 clinical trial, this compound was formulated as a lyophilized powder for reconstitution in a saline solution, indicating its suitability for intravenous administration in an aqueous-based vehicle.[6] Preclinical studies in mouse xenograft models have utilized a dose of 200 mg/kg.[3] While an oral formulation is being developed and is suggested to have a promising bioavailability profile, specific details of this formulation are not publicly available.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the in vivo administration of this compound and provides potential solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound upon dilution of DMSO stock solution in aqueous buffer for IV injection. | The final concentration of DMSO may be too low to maintain solubility in the aqueous vehicle. | 1. Optimize Co-solvent Concentration: Ensure the final DMSO concentration in the injection vehicle is sufficient to maintain this compound in solution. However, be mindful of potential toxicity associated with high DMSO concentrations. 2. Use of Co-solvents: Consider using a co-solvent system. A common vehicle for poorly soluble compounds for intravenous injection in preclinical models is a mixture of DMSO, PEG400, and saline. A typical starting point could be a formulation of 10% DMSO, 40% PEG300, and 50% saline. The final concentration of each component should be optimized for solubility and animal tolerance. 3. pH Adjustment: Since this compound hydrochloride is soluble in PBS at pH 7.2, ensure your vehicle's pH is within a physiologically acceptable range that also favors this compound's solubility. |
| High variability in tumor response in orally dosed animals. | Poor and inconsistent oral absorption leading to variable plasma concentrations of this compound. | 1. Formulation Strategy: For oral administration, a simple aqueous solution may not be sufficient. Consider formulating this compound in a vehicle designed to enhance oral bioavailability. Common approaches include: - Suspension: Creating a micronized suspension in a vehicle containing a suspending agent (e.g., 0.5% methylcellulose) and a surfactant (e.g., 0.1% Tween 80). - Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic compounds. - Amorphous solid dispersions: Dispersing this compound in a polymer matrix can improve its dissolution rate. 2. Fasting: Ensure consistent fasting protocols for animals before oral dosing, as the presence of food can significantly impact drug absorption. |
| Adverse events observed in animals post-injection (e.g., irritation, lethargy). | The formulation vehicle may be causing toxicity. | 1. Vehicle Toxicity Study: Conduct a pilot study with the vehicle alone to assess its tolerability in the animal model at the intended volume and administration frequency. 2. Minimize Excipient Concentrations: Use the lowest possible concentration of co-solvents (like DMSO and ethanol) and surfactants that still achieves the desired solubility of this compound. |
| Lack of tumor growth inhibition despite in vitro efficacy. | Insufficient drug exposure at the tumor site. | 1. Pharmacokinetic (PK) Study: Conduct a pilot PK study to determine the plasma and tumor concentrations of this compound after administration. This will help to understand if the drug is being absorbed and reaching its target. 2. Dose Escalation: If the drug is well-tolerated but ineffective, consider a dose-escalation study to determine if a higher dose can achieve a therapeutic effect. 3. Route of Administration: If oral bioavailability is confirmed to be low, consider switching to an alternative route of administration, such as intraperitoneal or intravenous injection, which has been used in preclinical studies.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous (IV) Injection
This protocol is based on the information that this compound hydrochloride is soluble in PBS and has been formulated for reconstitution in saline for clinical use.
Materials:
-
This compound hydrochloride
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile Polyethylene Glycol 400 (PEG400) (optional, if solubility is an issue)
-
Sterile water for injection or saline
Procedure:
-
Stock Solution Preparation:
-
Aseptically weigh the required amount of this compound hydrochloride.
-
Dissolve this compound in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 50 mg/mL). Gently warm or vortex if necessary to ensure complete dissolution.
-
-
Working Solution Preparation (Option A: PBS-based):
-
Based on the reported solubility of 10 mg/mL in PBS (pH 7.2), you can directly prepare the working solution if the required final concentration is at or below this level.
-
Aseptically weigh this compound hydrochloride and dissolve it directly in sterile PBS (pH 7.2) to the desired final concentration. Ensure complete dissolution.
-
-
Working Solution Preparation (Option B: Co-solvent based for higher concentrations):
-
This is a general protocol for a co-solvent system that may need optimization.
-
To prepare a final formulation of 10% DMSO, 40% PEG400, and 50% PBS:
-
Start with the required volume of the this compound-DMSO stock solution.
-
Add the required volume of sterile PEG400 and mix thoroughly.
-
Add the required volume of sterile PBS to reach the final volume and concentration. Mix until a clear solution is obtained.
-
-
Example Calculation for a 1 mL final solution at 5 mg/mL:
-
Required this compound: 5 mg
-
From a 50 mg/mL DMSO stock, you would need 100 µL (0.1 mL). This will be your 10% DMSO.
-
Add 400 µL (0.4 mL) of PEG400.
-
Add 500 µL (0.5 mL) of PBS.
-
-
-
Final Preparation and Administration:
-
Filter the final working solution through a 0.22 µm sterile filter before injection.
-
Visually inspect the solution for any precipitation before administration.
-
Administer the solution to the animals via the desired intravenous route (e.g., tail vein injection in mice). The injection volume should be based on the animal's body weight and institutional guidelines (typically 5-10 mL/kg for mice).
-
Protocol 2: Preparation of this compound for Oral Gavage
This protocol provides a general method for preparing a suspension for oral administration, which is a common approach for poorly water-soluble compounds.
Materials:
-
This compound hydrochloride
-
Sterile deionized water
-
Methylcellulose (or other suitable suspending agent)
-
Tween 80 (or other suitable surfactant)
Procedure:
-
Vehicle Preparation:
-
Prepare a 0.5% (w/v) methylcellulose solution in sterile deionized water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.
-
Add Tween 80 to the methylcellulose solution to a final concentration of 0.1% (v/v) and mix well.
-
-
Suspension Preparation:
-
Weigh the required amount of this compound hydrochloride.
-
Triturate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuously mixing to create a homogenous suspension of the desired final concentration.
-
-
Administration:
-
Ensure the suspension is well-mixed immediately before each administration to ensure uniform dosing.
-
Administer the suspension to the animals using an appropriate-sized oral gavage needle. The volume of administration will depend on the animal's weight and the desired dose.
-
Mandatory Visualizations
Caption: this compound's dual mechanism of action on p53 and Rb-E2F pathways.
Caption: General workflow for in vivo studies of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. 4-Isothioureidobutyronitrile | C5H9N3S | CID 437740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound induces apoptosis in TP53 wild‑type and mutant acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. cellceutix.com [cellceutix.com]
Technical Support Center: Addressing Kevetrin Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Kevetrin in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule anti-cancer agent that functions primarily by activating the p53 tumor suppressor protein, often called the "guardian of the genome".[1] In cancer cells with wild-type p53, this compound can induce p53 phosphorylation, leading to its stabilization and activation.[2] Activated p53 then promotes apoptosis (programmed cell death) and cell cycle arrest by upregulating its target genes, such as p21 and PUMA.[2][3] this compound has also been shown to have activity in some cancer cell lines with mutant p53, suggesting p53-independent mechanisms of action may also exist.[4][5]
Q2: My cancer cell line, which is reported to be sensitive to p53 activation, is showing resistance to this compound. What are the possible reasons?
Several factors could contribute to a lack of response to this compound:
-
TP53 Gene Status: Verify the p53 status of your specific cell stock. Prolonged cell culture can sometimes lead to the selection of clones with mutations in the TP53 gene, rendering them less sensitive to p53-activating drugs.
-
High MDM2 or MDMX Expression: Overexpression of MDM2 or its homolog MDMX can sequester p53 and inhibit its function, potentially requiring higher concentrations of this compound to achieve a therapeutic effect.
-
Defects in Downstream Apoptotic Pathways: The cellular machinery required for apoptosis downstream of p53 may be compromised. For example, high levels of anti-apoptotic proteins like Bcl-2 or Bcl-xL can block the apoptotic signal initiated by p53.
-
Activation of Pro-Survival Signaling Pathways: Constitutive activation of pathways like PI3K/AKT or MAPK can promote cell survival and override p53-mediated cell death signals.
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
Q3: How does the p53 mutation status of a cell line affect its sensitivity to this compound?
The p53 status can significantly influence a cell line's response to this compound. While this compound's primary mechanism involves activating wild-type p53, it has also demonstrated efficacy in some p53-mutant cell lines.[4] Studies in acute myeloid leukemia (AML) cell lines have shown that models with mutant p53 can exhibit higher sensitivity to this compound than wild-type models.[5][6] This suggests that this compound may have additional mechanisms of action beyond canonical p53 activation. However, the specific type of p53 mutation can also be a factor in resistance.
Q4: Are there any known cell lines that are resistant to this compound?
While comprehensive data on this compound-resistant cell lines is still emerging, some studies have indicated high IC50 values in certain lines. For instance, in a study with a this compound analog, the parental this compound compound had an IC50 value of >100 μM in ovarian cancer cell lines OVCAR-3, OVCAR-10, ES2, and the drug-resistant HeyA8 cell line.[7][8] This suggests a degree of intrinsic resistance in these lines.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting this compound resistance in your cancer cell line experiments.
Problem 1: No significant decrease in cell viability after this compound treatment.
Initial Checks:
-
Confirm Drug Concentration and Integrity: Ensure the correct concentration of this compound was used and that the compound has not degraded. Prepare fresh stock solutions.
-
Verify Cell Line Identity and Health: Confirm the identity of your cell line (e.g., via STR profiling) and ensure the cells are healthy and free from contamination (e.g., mycoplasma).
Experimental Troubleshooting:
| Potential Cause | Suggested Experiment | Expected Outcome if Cause is Valid |
| Incorrect IC50 for your cell line | Perform a dose-response curve with a wider range of this compound concentrations. | You will be able to determine an accurate IC50 value. |
| TP53 mutation | Sequence the TP53 gene in your cell line. | Identification of a mutation that confers resistance. |
| High expression of anti-apoptotic proteins | Perform Western blot analysis for Bcl-2, Bcl-xL, and Mcl-1. | Increased expression of these proteins in your cell line compared to sensitive lines. |
| Activation of pro-survival pathways | Analyze the phosphorylation status of key proteins in the PI3K/AKT and MAPK pathways (e.g., p-AKT, p-ERK) by Western blot. | Constitutive phosphorylation of these proteins in your cell line. |
Problem 2: p53 is activated, but there is no significant apoptosis.
Experimental Troubleshooting:
| Potential Cause | Suggested Experiment | Expected Outcome if Cause is Valid |
| Block in the downstream apoptotic pathway | Assess the expression and cleavage of caspase-3 and PARP by Western blot. | Lack of cleaved caspase-3 and cleaved PARP despite p53 and p21 induction. |
| Cell cycle arrest is the predominant outcome | Perform cell cycle analysis using flow cytometry (e.g., propidium iodide staining). | Accumulation of cells in G1 or G2/M phase without a significant increase in the sub-G1 (apoptotic) population. |
Quantitative Data Summary
Table 1: this compound and Analog IC50 Values in Ovarian Cancer Cell Lines
| Cell Line | TP53 Status | This compound IC50 (µM) | Compound 900 (Analog) IC50 (µM) |
| OVCAR-3 | Mutant | >100 | 0.8 |
| HeyA8 (drug-resistant) | Mutant | >100 | 0.7 |
| OVCAR-10 | Wild-Type | >100 | 0.8 |
| ES2 | Wild-Type | >100 | 0.9 |
| Data from Raza et al., 2023.[7][8] |
Table 2: Dose-Dependent Effects of this compound on AML Cell Lines (48h treatment)
| Cell Line | TP53 Status | This compound Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| OCI-AML3 | Wild-Type | 340 | 10.03 ± 3.79 |
| MOLM-13 | Wild-Type | 340 | 54.95 ± 5.63 |
| KASUMI-1 | Mutant | 340 | 79.70 ± 4.57 |
| NOMO-1 | Mutant | 340 | 60.93 ± 2.63 |
| Data from Martinelli et al., 2020.[4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the desired concentration of this compound for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot for p53 and p21
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: this compound's primary mechanism of action on the p53 pathway.
Caption: A logical workflow for troubleshooting this compound resistance.
References
- 1. rsc.org [rsc.org]
- 2. google.com [google.com]
- 3. Frontiers | Combinational therapeutic strategies to overcome resistance to immune checkpoint inhibitors [frontiersin.org]
- 4. This compound induces apoptosis in TP53 wild-type and mutant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound induces apoptosis in TP53 wild‑type and mutant acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
Refinement of Kevetrin dosage for specific tumor types
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of Kevetrin, a p53 activating small molecule. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on dosage and efficacy for specific tumor types.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that activates the tumor suppressor protein p53. It functions through both p53-dependent and -independent pathways. In cells with wild-type p53, this compound induces phosphorylation of p53 at serine 15, which reduces its interaction with its negative regulator, MDM2. This leads to p53 stabilization, accumulation, and subsequent activation of downstream targets like p21 (leading to cell cycle arrest) and PUMA (promoting apoptosis).[1] this compound can also enhance the phosphorylation of MDM2, altering its E3 ligase activity.[1] In some cancer cells with mutant p53, this compound has been shown to induce degradation of the oncogenic mutant p53.[2] It also appears to have effects on the Rb-E2F pathway by downregulating E2F1.[3]
Q2: What is the recommended solvent for in vitro experiments?
A2: For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution. The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What is the stability of this compound in solution?
A3: Stock solutions of this compound in DMSO should be stored at -20°C for long-term use. To maintain compound integrity, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low induction of p53 activation (e.g., no increase in p21 levels) | Cell line characteristics: The cell line may have a p53 mutation that affects this compound's binding or activity, or it may have a dysfunctional downstream p53 signaling pathway. | - Confirm the p53 status of your cell line. - Include positive control cell lines with known wild-type p53 (e.g., A549, HCT116). - Test a range of this compound concentrations, as the optimal concentration can be cell line-dependent. |
| Suboptimal treatment time: The peak of p53 activation may occur at a different time point in your specific cell line. | - Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal duration of this compound treatment. | |
| Incorrect dosage: The concentration of this compound may be too low to induce a significant response. | - Perform a dose-response experiment to determine the optimal concentration for your cell line. Concentrations ranging from 85 µM to 340 µM have been used in AML cell lines.[4] | |
| High cell death in control (vehicle-treated) group | Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | - Ensure the final concentration of the solvent in the culture medium is at a non-toxic level (typically ≤ 0.1%). |
| Cell culture conditions: Cells may be stressed due to factors like high confluency, nutrient depletion, or contamination. | - Ensure optimal cell culture conditions and check for any signs of stress or contamination. | |
| Inconsistent results between experiments | Variability in experimental procedure: Minor variations in cell density, treatment duration, or reagent preparation can lead to inconsistent results. | - Standardize all experimental parameters, including cell seeding density, treatment times, and reagent preparation. - Prepare fresh dilutions of this compound from a stock solution for each experiment. |
| Cell line instability: Cell lines can change their characteristics over multiple passages. | - Use cell lines with a low passage number and regularly check their key characteristics, such as p53 status. |
In Vitro Dosage and Efficacy Data
The optimal concentration of this compound for in vitro experiments is highly dependent on the cell line and the experimental endpoint. The following tables summarize available data on this compound's effects on various cancer cell lines.
Table 1: In Vitro Efficacy of this compound in Acute Myeloid Leukemia (AML) Cell Lines [4]
| Cell Line | p53 Status | Treatment Type | Concentration Range (µM) | Observed Effects |
| OCI-AML3 | Wild-type | Continuous | 85 - 340 | Significant cell growth arrest and apoptosis |
| MOLM-13 | Wild-type | Continuous | 85 - 340 | Significant cell growth arrest and apoptosis |
| KASUMI-1 | Mutant | Continuous | 85 - 340 | Higher sensitivity, significant cell growth arrest and apoptosis |
| NOMO-1 | Mutant | Continuous | 85 - 340 | Higher sensitivity, significant cell growth arrest and apoptosis |
Table 2: In Vitro Efficacy of this compound in Ovarian Cancer Cell Lines [5]
| Cell Line | p53 Status | IC50 of this compound (48h treatment) |
| OVCAR-3 | Mutant | >100 µM |
| HeyA8 | Not specified | >100 µM |
| OVCAR-10 | Not specified | >100 µM |
| ES2 | Not specified | >100 µM |
Note: A novel analog of this compound (compound 900) showed significantly higher potency with IC50 values in the sub-micromolar range for these cell lines.[5]
In Vivo Dosage and Efficacy Data
The following table provides a summary of in vivo studies using this compound in xenograft models.
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Type | Animal Model | Dosing Schedule | Route of Administration | Observed Effects |
| Advanced Solid Tumors | Not Specified | Starting dose of 10 mg/m² once weekly for 3 weeks in 28-day cycles | Intravenous | Dose-escalation trial underway[2] |
| Platinum-Resistant/Refractory Ovarian Cancer | Not Specified | Cohort 1: 250 mg/m² three times per week for 3 weeks. Cohort 2: 350 mg/m² three times per week for 3 weeks | Intravenous | Open-label, dose-escalation trial[4] |
Experimental Protocols
Western Blot for p53 and p21 Activation
This protocol is a general guideline for assessing the activation of the p53 pathway by this compound.
1. Cell Culture and Treatment:
-
Seed cells at a density that will allow for logarithmic growth during the treatment period.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the determined time period (e.g., 24 or 48 hours).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. For p21, which is a small protein, a 12% gel is recommended.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, phospho-p53 (Ser15), p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection:
-
Prepare and apply an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify band intensities using densitometry software and normalize to the loading control.
FACS Analysis of Apoptosis (Annexin V/PI Staining)
This protocol outlines the steps for quantifying apoptosis in response to this compound treatment using flow cytometry.
1. Cell Culture and Treatment:
-
Seed and treat cells with this compound as described in the Western Blot protocol.
2. Cell Harvesting:
-
Collect both the floating (apoptotic) and adherent cells. For adherent cells, use trypsin and then combine with the supernatant.
-
Wash the cells with cold PBS.
3. Staining:
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
4. Flow Cytometry Analysis:
-
Add 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer.
-
Use unstained, Annexin V-only, and PI-only controls for proper compensation and gating.
-
Healthy cells will be Annexin V-negative and PI-negative.
-
Early apoptotic cells will be Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells will be Annexin V-positive and PI-positive.
Signaling Pathways and Experimental Workflows
References
- 1. This compound – p53 Inducer by Cellceutix | Cancer Biology [blogs.shu.edu]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound induces apoptosis in TP53 wild-type and mutant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - UK [thermofisher.com]
Technical Support Center: Mitigating Kevetrin-Induced Cytotoxicity in Normal Cells
This technical support guide is designed for researchers, scientists, and drug development professionals working with Kevetrin. It provides answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols related to mitigating this compound-induced cytotoxicity in normal, non-cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound's primary mechanism of action?
A1: this compound is a small molecule that activates the p53 tumor suppressor pathway. It functions by inducing the phosphorylation of p53 at serine 15, which reduces the interaction between p53 and its negative regulator, MDM2.[1][2] This stabilization of p53 leads to the transcription of target genes that can induce cell cycle arrest (via p21) and apoptosis (via PUMA), ultimately leading to cancer cell death.[1][2][3] this compound has been shown to have activity in both p53 wild-type and some mutant cancer models.[4][5]
Q2: Why does this compound exhibit cytotoxicity in normal (non-cancerous) cells?
A2: Since this compound's mechanism involves the activation of the fundamental tumor suppressor p53, it can also affect normal cells that have a functional p53 pathway.[6][7] In normal cells, p53 activation is a natural response to cellular stress to prevent the proliferation of damaged cells.[8] Therefore, potent activation of this pathway by an external agent like this compound can push normal cells towards cell cycle arrest or apoptosis, leading to cytotoxicity. This is a common challenge for therapies that target ubiquitously expressed proteins like p53.[7][8]
Q3: Is there a difference in this compound's effect on normal versus cancer cells?
A3: While direct comparative cytotoxicity data on a wide range of normal versus cancer cells is limited in publicly available literature, the therapeutic strategy relies on a differential effect. Cancer cells, particularly those with a hyperactive MDM2-p53 loop, are often more sensitive to p53 reactivation. Preclinical studies suggest this compound has potent antitumor activity while being "well tolerated" in xenograft models, implying a therapeutic window.[2][5] One study in acute myeloid leukemia (AML) showed a preferential cytotoxic activity against blast cells compared to normal bone marrow mononuclear cells.[4]
Q4: What are the known p53-independent effects of this compound?
A4: this compound has demonstrated p53-independent activity in some cancer models. For instance, a p53-independent upregulation of p21 has been observed in certain ovarian cancer cell lines.[4][9] Additionally, this compound can downregulate the transcription factor E2F1 and its target genes, which are involved in cell cycle progression and DNA synthesis, in both p53 wild-type and mutant cells.[3][10] Another proposed mechanism involves the downregulation of histone deacetylase 6 (HDAC6), which can affect the stability of mutant p53.[4][11]
Troubleshooting Guide
This section addresses specific issues that may arise during in vitro experiments aimed at studying or mitigating this compound's cytotoxicity in normal cells.
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| High cytotoxicity in normal cell line controls at low this compound concentrations. | 1. Cell Line Sensitivity: The specific normal cell line may be inherently sensitive to p53 activation. 2. Cell Health: Cells may be stressed due to culture conditions (e.g., high passage number, contamination, nutrient depletion). 3. Drug Concentration: Error in calculating or preparing the drug dilution. | 1. Benchmark Sensitivity: Test this compound across a panel of different normal cell lines (e.g., fibroblasts, epithelial cells) to find a more resistant model if needed. 2. Verify Cell Culture: Use low-passage cells, regularly test for mycoplasma contamination, and ensure optimal growth media and conditions. 3. Confirm Concentration: Prepare fresh drug stocks and verify dilutions. Perform a wide dose-response curve (e.g., 10-fold dilutions) to confirm the IC50. |
| Inconsistent results between cytotoxicity assay replicates. | 1. Assay Variability: Inherent variability in the chosen assay (e.g., MTT, LDH). 2. Cell Plating Inconsistency: Uneven cell distribution in multi-well plates. 3. Edge Effects: Evaporation from wells on the outer edges of the plate. | 1. Increase Replicates: Use at least triplicate wells for each condition. Consider using a more robust assay like flow cytometry for apoptosis (Annexin V/PI staining).[12] 2. Improve Plating Technique: Ensure a homogenous cell suspension before and during plating. Allow plates to sit at room temperature for 15-20 minutes before incubation to allow even settling. 3. Mitigate Edge Effects: Avoid using the outermost wells of the plate for experimental conditions; fill them with sterile media or PBS instead. |
| Potential cytoprotective agent shows no effect against this compound-induced toxicity. | 1. Mechanism Mismatch: The agent may not target the p53-induced apoptotic pathway. 2. Insufficient Concentration/Incubation Time: The dose or duration of treatment with the protective agent may be suboptimal. 3. Drug-Drug Interaction: The protective agent may interfere with this compound's mechanism of action. | 1. Review Mechanism: Select agents that are known to inhibit downstream effectors of p53-mediated apoptosis (e.g., caspase inhibitors) or promote cell survival pathways. 2. Optimize Protocol: Perform a matrix of concentrations and pre-incubation times for the protective agent to find the optimal protective window. 3. Control Experiments: Run controls to ensure the protective agent itself is not cytotoxic and does not chemically inactivate this compound. |
| Difficulty distinguishing between cytostatic (growth arrest) and cytotoxic (cell death) effects. | 1. Metabolic Assays: Assays like MTT measure metabolic activity, which decreases in both arrested and dead cells.[13] | 1. Use Multiple Assays: Combine a viability/metabolic assay (e.g., MTT, CellTiter-Glo®) with a direct measure of cell death, such as an LDH release assay (measures membrane integrity) or a caspase activity assay.[12][14] 2. Flow Cytometry: Use flow cytometry with Propidium Iodide (PI) and Annexin V staining to clearly distinguish between live, apoptotic, and necrotic cell populations.[12] 3. Cell Cycle Analysis: Perform cell cycle analysis (e.g., via PI staining and flow cytometry) to quantify the percentage of cells in G1, S, and G2/M phases, which will reveal cell cycle arrest.[2][13] |
Data Presentation: Comparative Cytotoxicity
While specific IC50 values for this compound in normal cell lines are not widely published, a study on a novel analog (Compound 900) provided a comparison that highlights the potential for differential activity.
Table 1: Comparative IC50 Values of this compound vs. Analog Compound 900 (48h Treatment)
| Cell Line | Cell Type | p53 Status | This compound IC50 (µM) | Compound 900 IC50 (µM) | Reference |
| OVCAR-3 | Ovarian Cancer | Mutant | >100 | 0.8 | [11][15] |
| HeyA8 | Ovarian Cancer | Mutant | >100 | 0.7 | [11][15] |
| OVCAR-10 | Ovarian Cancer | Wild-Type | >100 | 0.8 | [11][15] |
| ES2 | Ovarian Cancer | Wild-Type | >100 | 0.9 | [11][15] |
| FHC | Normal Fibroblast | Wild-Type | Not Reported | Not Reported | [11][15] |
Note: The study on Compound 900 used normal fibroblast cells (FHC) as a control but did not report a specific IC50 value for either compound in this cell line.[11][15] This highlights a critical data gap and emphasizes the need for researchers to establish these baselines.
Signaling Pathways & Experimental Workflows
Signaling Pathway Diagrams
Caption: this compound-induced p53 activation pathway.
Caption: Workflow for screening cytoprotective agents.
Experimental Protocols
Protocol 1: Assessing this compound-Induced Cytotoxicity using LDH Release Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, a marker of cytotoxicity.[14]
Materials:
-
Normal cell line of interest (e.g., human dermal fibroblasts)
-
Complete culture medium
-
This compound stock solution (in DMSO or appropriate solvent)
-
96-well clear-bottom, opaque-walled plates
-
Commercially available LDH cytotoxicity assay kit
-
Lysis Buffer (10X, provided in most kits)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Control Wells: Designate wells for:
-
No-Cell Control: Medium only (background).
-
Vehicle Control: Cells treated with the highest volume of vehicle used.
-
Maximum LDH Release Control: Cells to be treated with Lysis Buffer.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Lysis: One hour before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" wells.
-
Assay Execution:
-
Allow the plate to equilibrate to room temperature for 20-30 minutes.[14]
-
Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant. . Incubate at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation:
-
Subtract the average absorbance of the no-cell control from all other values.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Experimental Value - Vehicle Control) / (Maximum LDH Release - Vehicle Control)
-
Protocol 2: General Strategy for Mitigating Cytotoxicity ("Cyclotherapy" Concept)
A potential advanced strategy to protect normal cells is based on the concept of "cyclotherapy".[6] This involves using a p53 activator (like this compound) to induce cell cycle arrest in normal cells, making them resistant to a second cytotoxic agent that only targets actively dividing cells. This is a conceptual protocol for testing this hypothesis.
Objective: To determine if pre-treatment with this compound can protect normal proliferating cells from a cell cycle-specific toxin (e.g., an S-phase poison like Gemcitabine or an M-phase poison like Paclitaxel).
Procedure:
-
Phase 1: Induce Cell Cycle Arrest:
-
Treat a proliferating normal cell line with a low, non-lethal concentration of this compound determined to be sufficient to induce p21 expression and G1/G2 arrest. (This concentration must be optimized beforehand via cell cycle analysis).
-
Incubate for a period sufficient to establish the arrest (e.g., 24 hours).
-
-
Phase 2: Introduce Cytotoxic Challenge:
-
Without washing out this compound, add the second, cell cycle-specific cytotoxic agent (e.g., Paclitaxel) at its known IC50 concentration.
-
Co-incubate for an additional 24-48 hours.
-
-
Control Groups:
-
Cells + Vehicle only
-
Cells + this compound only
-
Cells + Paclitaxel only
-
-
Assessment:
-
Measure cell viability and apoptosis in all groups using methods described in Protocol 1 or flow cytometry (Annexin V/PI).
-
-
Expected Outcome for Successful Mitigation: The "this compound + Paclitaxel" group should show significantly higher cell viability compared to the "Paclitaxel only" group, demonstrating a protective effect from this compound-induced cell cycle arrest.[6][16]
References
- 1. This compound – p53 Inducer by Cellceutix | Cancer Biology [blogs.shu.edu]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound induces apoptosis in TP53 wild-type and mutant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Strategies to Activate p53 | MDPI [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. omicsonline.org [omicsonline.org]
- 13. A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
Navigating the Long-Term Storage of Kevetrin: A Technical Guide
For researchers, scientists, and drug development professionals, ensuring the stability and integrity of investigational compounds like Kevetrin is paramount to the success of experimental studies. This technical support center provides a comprehensive guide to the best practices for the long-term storage of this compound, including troubleshooting advice and frequently asked questions to address specific issues that may arise during its handling and use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound hydrochloride?
A1: this compound hydrochloride powder should be stored at -20°C in a sealed container, protected from light and moisture, to ensure its stability.[1][2] Following these conditions, the solid compound is reported to be stable for at least one to three years.[2][3] For shipping purposes, this compound is generally stable at room temperature in the continental United States.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound hydrochloride can be dissolved in sterile water or DMSO.[3][4][5] Due to limited information on the long-term stability of stock solutions, it is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, aliquots can be stored at -20°C for up to one month or at -80°C for up to six months to minimize freeze-thaw cycles.[1][3] One study protocol involved dissolving this compound in sterile water to a concentration of 3.4 mM and storing it at 4°C for use within one month.[4][5] However, researchers should be aware that the stability of aqueous solutions at 4°C for extended periods has not been extensively documented.
Q3: What are the signs of this compound degradation?
A3: While specific degradation products of this compound have not been extensively reported in publicly available literature, general signs of small molecule degradation can include:
-
Discoloration or change in the appearance of the solid powder.
-
Presence of particulates or cloudiness in freshly prepared solutions.
-
A significant decrease in the expected biological activity in your assays.
-
Appearance of unexpected peaks during analytical analysis, such as High-Performance Liquid Chromatography (HPLC).
Q4: My this compound solution appears cloudy. What should I do?
A4: Cloudiness in a freshly prepared this compound solution could indicate several issues:
-
Incomplete dissolution: Ensure you have followed the recommended solvent and concentration guidelines. Gentle warming or vortexing may aid dissolution.
-
Precipitation: The compound may have precipitated out of solution, especially if stored at a lower temperature than it was dissolved at. Try warming the solution to see if the precipitate redissolves.
-
Degradation: If the cloudiness persists or is accompanied by other signs of degradation, it is recommended to discard the solution and prepare a fresh one from solid stock.
Troubleshooting Guide
This guide addresses potential issues you might encounter during the long-term storage and handling of this compound.
| Problem | Potential Cause | Recommended Action |
| Reduced or inconsistent biological activity | Degradation of this compound due to improper storage of solid or stock solutions. | 1. Review storage conditions of both solid this compound and stock solutions. 2. Prepare fresh stock solutions from the solid compound for each experiment. 3. Perform a quality control check of your this compound stock, if possible (e.g., via HPLC). |
| Change in physical appearance of solid this compound (e.g., color) | Potential degradation due to exposure to light, moisture, or elevated temperatures. | 1. Discard the potentially degraded compound. 2. Ensure future storage is in a tightly sealed container at -20°C and protected from light. |
| Precipitate formation in stock solution upon thawing | The solvent may have frozen, or the compound's solubility limit was exceeded at low temperatures. | 1. Allow the solution to come to room temperature. 2. Gently vortex or sonicate to redissolve the precipitate. 3. If the precipitate does not redissolve, it may indicate degradation, and a fresh solution should be prepared. |
Quantitative Data Summary
The following tables summarize the recommended storage conditions for this compound hydrochloride solid and stock solutions based on available data.
Table 1: Recommended Storage Conditions for Solid this compound Hydrochloride
| Parameter | Recommendation | Citation |
| Temperature | -20°C | [1][2][3] |
| Container | Sealed, airtight container | [1] |
| Protection | Protect from light and moisture | [1][2] |
| Reported Stability | 1 to 3 years | [2][3] |
Table 2: Recommended Storage Conditions for this compound Hydrochloride Stock Solutions
| Solvent | Storage Temperature | Reported Stability | Citation |
| DMSO or Sterile Water | -20°C | 1 month | [1][3] |
| DMSO or Sterile Water | -80°C | 6 months | [1] |
| Sterile Water (3.4 mM) | 4°C | Within 1 month | [4][5] |
Note: It is strongly advised to prepare solutions fresh whenever possible.
Experimental Protocols
Protocol for Assessing the Stability of this compound Stock Solutions
This protocol outlines a general procedure for researchers to assess the stability of their prepared this compound stock solutions over time using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the degradation profile of this compound in a specific solvent and storage condition.
Materials:
-
This compound hydrochloride
-
Appropriate solvent (e.g., DMSO, sterile water)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Mobile phase (e.g., acetonitrile and water with a suitable buffer, to be optimized)
-
Calibrated laboratory freezer/refrigerator
Methodology:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound hydrochloride and dissolve it in the chosen solvent to a specific concentration (e.g., 10 mM).
-
Divide the stock solution into multiple aliquots in separate, clearly labeled tubes.
-
-
Initial Analysis (Time 0):
-
Immediately analyze one aliquot using a validated or established HPLC method to determine the initial peak area and purity of this compound. This will serve as the baseline.
-
-
Storage:
-
Store the remaining aliquots under the desired storage conditions (e.g., -20°C, 4°C).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months), retrieve one aliquot from storage.
-
Allow the aliquot to thaw completely and reach room temperature.
-
Analyze the sample using the same HPLC method as the initial analysis.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the initial peak area to calculate the percentage of this compound remaining.
-
Observe the chromatogram for the appearance of any new peaks, which may indicate degradation products.
-
Visualizations
To further aid in understanding the experimental workflow and the biological context of this compound, the following diagrams are provided.
Caption: Experimental workflow for assessing this compound stock solution stability.
References
Validation & Comparative
A Comparative Guide to the Efficacy of Kevetrin and Nutlin-3a in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent anti-cancer compounds, Kevetrin and Nutlin-3a. Both agents target the p53 tumor suppressor pathway, a critical regulator of cell growth and apoptosis that is often dysregulated in cancer. This document synthesizes available preclinical data to highlight the performance of each compound, supported by detailed experimental methodologies for key assays.
Mechanism of Action: Two Approaches to p53 Activation
Nutlin-3a is a well-characterized small molecule inhibitor that specifically targets the interaction between p53 and its primary negative regulator, Mouse Double Minute 2 homolog (MDM2).[1][2][3] By binding to the p53-binding pocket of MDM2, Nutlin-3a prevents the ubiquitination and subsequent proteasomal degradation of p53.[3] This leads to the stabilization and activation of p53 in cancer cells with wild-type TP53, triggering downstream events such as cell cycle arrest and apoptosis.[1][4]
This compound (thioureidobutyronitrile) is a small molecule that also induces p53-dependent and -independent anti-tumor activity.[5][6] In cells with wild-type TP53, this compound can induce the phosphorylation of p53 at serine 15, which reduces its interaction with MDM2, leading to p53 stabilization.[7] Notably, this compound has also demonstrated efficacy in cancer cells with mutant TP53, suggesting a broader mechanism of action that may involve altering the conformation of mutant p53 or engaging other pathways.[5][6] It can also induce apoptosis through transcription-independent p53 pathways.[5]
Quantitative Data Presentation
The following tables summarize the in vitro efficacy of this compound and Nutlin-3a across various cancer cell lines.
Table 1: Comparative IC50 Values
| Compound | Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference(s) |
| This compound | OVCAR-3 | Ovarian Cancer | Mutant | >100 | [8] |
| HeyA8 | Ovarian Cancer | Mutant | >100 | [8] | |
| OVCAR-10 | Ovarian Cancer | Mutant | >100 | [8] | |
| ES2 | Ovarian Cancer | Wild-Type | >100 | [8] | |
| This compound Analog (Compound 900) | OVCAR-3 | Ovarian Cancer | Mutant | 0.8 | [8] |
| HeyA8 | Ovarian Cancer | Mutant | 0.7 | [8] | |
| OVCAR-10 | Ovarian Cancer | Mutant | 0.8 | [8] | |
| ES2 | Ovarian Cancer | Wild-Type | 0.9 | [8] | |
| Nutlin-3a | HCT116 | Colon Carcinoma | Wild-Type | ~1 - 4.15 | [1][2] |
| RKO | Colon Carcinoma | Wild-Type | ~2 | [1] | |
| SJSA-1 | Osteosarcoma | Wild-Type (MDM2 amplified) | ~0.1 | [1] | |
| U-2 OS | Osteosarcoma | Wild-Type | ~1-2 | [1] | |
| A549 | Lung Carcinoma | Wild-Type | ~17.68 | [9] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | Mutant | 22.13 ± 0.85 | [2] | |
| MDA-MB-436 | Triple-Negative Breast Cancer | Mutant | 27.69 ± 3.48 | [2] | |
| MDA-MB-468 | Triple-Negative Breast Cancer | Mutant | 21.77 ± 4.27 | [2] |
Table 2: Induction of Apoptosis and Cell Cycle Arrest
| Compound | Cell Line | Cancer Type | p53 Status | Concentration (µM) | Apoptosis (%) | Cell Cycle Arrest | Reference(s) |
| This compound | MOLM-13 | Acute Myeloid Leukemia | Wild-Type | 340 (48h) | 54.95 ± 5.63 | - | [5] |
| KASUMI-1 | Acute Myeloid Leukemia | Mutant | 340 (48h) | 79.70 ± 4.57 | - | [5] | |
| NOMO-1 | Acute Myeloid Leukemia | Mutant | 340 (48h) | 60.93 ± 2.63 | G0/G1 | [7] | |
| OCI-AML3 | Acute Myeloid Leukemia | Wild-Type | 340 (48h) | 10.03 ± 3.79 | G0/G1 | [7] | |
| Primary AML Blasts | Acute Myeloid Leukemia | Mixed | 340 | 54.3 ± 13.9 | - | [5] | |
| Nutlin-3a | CLL Samples | Chronic Lymphocytic Leukemia | Wild-Type | 10 (72h) | 74.3 ± 2.8 | - | [10] |
| A549 | Lung Carcinoma | Wild-Type | 10-25 | Increased PUMA/BAX | G2/M | [9] | |
| NCI-H2052 | Malignant Pleural Mesothelioma | Wild-Type | 20 | Highest apoptosis rate | - | [11] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Nutlin-3a inhibits the MDM2-p53 interaction, leading to p53 activation.
Caption: this compound activates p53 through multiple mechanisms.
Caption: Workflow for comparing this compound and Nutlin-3a efficacy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of this compound or Nutlin-3a that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete culture medium
-
This compound or Nutlin-3a stock solutions (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound or Nutlin-3a in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the drug dilutions or vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.[1]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of cells undergoing apoptosis after treatment.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of this compound or Nutlin-3a for the specified time.
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
Western Blot Analysis
Objective: To detect changes in the expression levels of key proteins in the p53 pathway.
Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-MDM2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Lyse treated and control cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using an ECL substrate and an imaging system.[12][13]
Summary and Conclusion
Both this compound and Nutlin-3a are potent activators of the p53 pathway, albeit through distinct mechanisms. Nutlin-3a demonstrates high efficacy in cancer cells with wild-type TP53 by directly inhibiting MDM2. Its potency is well-documented with low micromolar to nanomolar IC50 values in sensitive cell lines.
This compound presents a broader spectrum of activity, showing effects in both wild-type and mutant TP53 cancer cells. While the parent compound shows high micromolar IC50 values in some ovarian cancer lines, a novel analog demonstrates significantly improved potency.[8] This suggests the potential for developing more effective this compound-based therapies.
The choice between these compounds for further research and development may depend on the specific cancer type and its p53 status. Nutlin-3a and its derivatives are promising for tumors with wild-type TP53 and potential MDM2 amplification. This compound and its analogs may offer a therapeutic advantage in a wider range of tumors, including those with TP53 mutations, which are notoriously difficult to treat. Further head-to-head studies in a broader panel of cell lines and in vivo models are warranted to fully elucidate the comparative efficacy of these two important anti-cancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound induces apoptosis in TP53 wild-type and mutant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis in TP53 wild‑type and mutant acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The MDM2-inhibitor Nutlin-3 synergizes with cisplatin to induce p53 dependent tumor cell apoptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mdm2 inhibitor Nutlin-3a induces p53-mediated apoptosis by transcription-dependent and transcription-independent mechanisms and may overcome Atm-mediated resistance to fludarabine in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of MDM2 via Nutlin-3A: A Potential Therapeutic Approach for Pleural Mesotheliomas with MDM2-Induced Inactivation of Wild-Type P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Kevetrin's In Vivo p53 Activation: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Kevetrin's p53-dependent in vivo activity against other p53-activating agents. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation of these compounds for cancer therapy.
This compound is a small molecule that has been investigated for its ability to activate the p53 tumor suppressor pathway, a critical regulator of cell growth and apoptosis that is often inactivated in cancer. In vivo studies have demonstrated this compound's potential in controlling tumor growth through both p53-dependent and -independent mechanisms. This guide will delve into the available in vivo data for this compound and compare it with other molecules that aim to restore p53 function, providing a framework for understanding their relative performance.
Mechanism of Action: this compound and p53
This compound's primary mechanism of action involves the activation of wild-type p53. It has been shown to induce phosphorylation of p53 at serine 15, which leads to a reduced interaction with its negative regulator, MDM2. This stabilization of p53 allows it to upregulate its downstream targets, such as p21 (a cell cycle inhibitor) and PUMA (a pro-apoptotic protein), ultimately leading to cell cycle arrest and apoptosis in tumor cells.[1] Interestingly, this compound has also demonstrated activity in cancer cells with mutant p53, where it can induce apoptosis, and in some cases, downregulate the oncogenic mutant p53 protein.[2]
In Vivo Efficacy: A Comparative Look
To provide a clear comparison of in vivo efficacy, this section summarizes key quantitative data from preclinical xenograft studies of this compound and alternative p53-activating compounds.
Table 1: Comparison of In Vivo Tumor Growth Inhibition
| Compound | Cancer Cell Line | Mouse Model | Treatment Regimen | Tumor Growth Inhibition (%) | Reference(s) |
| This compound | A2780 (ovarian) | Nude Mice | Data Not Available | Not Reported | [2] |
| This compound | SKOV-3 (ovarian) | Nude Mice | Data Not Available | Not Reported | [2] |
| Nutlin-3a | U-2 OS (osteosarcoma) | SCID Mice | 25 mg/kg, i.p., daily for 14 days | 85% | [3][4] |
| Nutlin-3a | SJSA-1 (osteosarcoma) | Nude Mice | 200 mg/kg, p.o., twice daily for 20 days | 90% | [3] |
| RG7112 | SJSA-1 (osteosarcoma) | Nude Mice | 100 mg/kg, p.o., daily | Complete Regression | [5] |
| CP-31398 | PLC/PRF/5 (liver) | Nude Mice | Not Specified | Significant Inhibition | [6][7] |
Table 2: Comparison of In Vivo Biomarker Modulation
| Compound | Cancer Cell Line | Biomarker | Fold Change | Method | Reference(s) |
| This compound | Advanced Solid Tumors (Human) | p21 (in PBMCs) | Not Quantified | Not Specified | |
| RG7112 | Liposarcoma (Human) | p21 | 3.48 | IHC | [8][9][10] |
| RG7112 | Liposarcoma (Human) | MDM2 mRNA | 3.03 | RT-PCR | [8][9][10] |
| ATSP-7041 | SJSA-1 (osteosarcoma) | p21 mRNA | 12-19 | qRT-PCR | [6] |
Note: Quantitative in vivo data for this compound regarding tumor growth inhibition and specific fold-changes in biomarker expression were not available in the public domain at the time of this review.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines the key experimental protocols used in the in vivo assessment of p53-activating compounds.
Murine Xenograft Models
Xenograft models are a cornerstone of in vivo cancer research, allowing for the study of human tumors in an animal model.
1. A2780 Ovarian Cancer Xenograft Model:
-
Cell Line: A2780 human ovarian cancer cells.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID).
-
Cell Implantation: 1 x 107 A2780 cells are injected intraperitoneally or subcutaneously into the flank of the mice.[11]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.
-
Treatment: Once tumors reach a specified volume (e.g., 100-200 mm³), treatment with the investigational compound is initiated according to the specified dose and schedule.
2. SKOV-3 Ovarian Cancer Xenograft Model:
-
Cell Line: SKOV-3 human ovarian cancer cells.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID).
-
Cell Implantation: 1 x 106 to 3 x 106 SKOV-3 cells, often mixed with Matrigel, are injected subcutaneously into the flank of the mice.[12]
-
Tumor Growth Monitoring: Similar to the A2780 model, tumor growth is monitored by caliper measurements.
-
Treatment: Treatment is typically initiated when tumors reach a palpable size (e.g., 50-150 mm³).
3. A431 Epidermoid Carcinoma Xenograft Model:
-
Cell Line: A431 human epidermoid carcinoma cells.
-
Animal Model: Athymic nude mice.
-
Cell Implantation: Approximately 1 x 107 A431 cells are injected subcutaneously.
-
Tumor Growth Monitoring: Caliper measurements are used to track tumor volume.
-
Treatment: Drug administration begins once tumors are established.
4. SJSA-1 Osteosarcoma Xenograft Model:
-
Cell Line: SJSA-1 human osteosarcoma cells, which overexpress MDM2.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID).
-
Cell Implantation: SJSA-1 cells are injected subcutaneously to establish tumors.
-
Tumor Growth Monitoring: Tumor growth is monitored by regular caliper measurements.
-
Application: This model is particularly useful for evaluating MDM2 inhibitors.[2][13]
Quantitative Analysis of Protein Expression
To validate the p53-dependent activity of a compound, it is essential to quantify the expression of p53 and its downstream targets.
1. Western Blotting for p53, p21, and PUMA:
-
Tissue Preparation: Tumor tissue from xenograft models is excised, snap-frozen in liquid nitrogen, and stored at -80°C.
-
Protein Extraction: Tumor tissue is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors. The lysate is then centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF or nitrocellulose membrane.[14]
-
Immunoblotting:
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for p53, p21, or PUMA overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.[14]
-
After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
-
Detection and Quantification: The signal is detected using an enhanced chemiluminescence (ECL) substrate and captured with a digital imaging system. The intensity of the protein bands is quantified using densitometry software (e.g., ImageJ), and the expression of the target proteins is normalized to the loading control.[14]
2. Immunohistochemistry (IHC) for p21 and PUMA:
-
Tissue Preparation: Tumors are excised, fixed in 10% neutral buffered formalin, and embedded in paraffin (FFPE).
-
Sectioning: 4-5 µm sections are cut from the FFPE blocks and mounted on charged slides.
-
Deparaffinization and Rehydration: The slides are deparaffinized in xylene and rehydrated through a series of graded ethanol washes.
-
Antigen Retrieval: Heat-induced epitope retrieval (HIER) is typically performed by heating the slides in a citrate buffer (pH 6.0) to unmask the antigenic sites.
-
Staining:
-
Endogenous peroxidase activity is blocked with a hydrogen peroxide solution.
-
The sections are blocked with a serum-based solution to prevent non-specific antibody binding.
-
The slides are incubated with a primary antibody against p21 or PUMA.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is applied, followed by a chromogenic substrate (e.g., DAB) to visualize the antigen.
-
-
Quantification: The percentage of positively stained cells and the intensity of the staining are assessed, often using a scoring system or digital image analysis software.
Visualizing the Pathways and Processes
To better understand the complex interactions and experimental workflows, the following diagrams are provided.
Caption: this compound's p53-dependent signaling pathway.
Caption: General workflow for in vivo xenograft studies.
References
- 1. Results of the Phase 1 Trial of RG7112, a Small-molecule MDM2 Antagonist in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. altogenlabs.com [altogenlabs.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CP-31398 inhibits the growth of p53-mutated liver cancer cells in vitro and in vivo | springermedizin.de [springermedizin.de]
- 7. researchgate.net [researchgate.net]
- 8. A431 Xenograft Model - Altogen Labs [altogenlabs.com]
- 9. SK-OV-3 Xenograft Model - Altogen Labs [altogenlabs.com]
- 10. Effect of the MDM2 antagonist RG7112 on the P53 pathway in patients with MDM2-amplified, well-differentiated or dedifferentiated liposarcoma: an exploratory proof-of-mechanism study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. urosphere.com [urosphere.com]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. SJSA1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to MDM2-p53 Interaction Inhibitors: Kevetrin vs. The Field
For Researchers, Scientists, and Drug Development Professionals
The p53 tumor suppressor protein, often dubbed the "guardian of the genome," plays a pivotal role in preventing cancer formation. Its activity is tightly regulated by the murine double minute 2 (MDM2) oncoprotein, which targets p53 for degradation. In many cancers where p53 remains non-mutated (wild-type), the overexpression of MDM2 effectively silences this critical tumor suppressor pathway. This has led to the development of small molecule inhibitors designed to disrupt the MDM2-p53 interaction, thereby reactivating p53. This guide provides a comparative analysis of Kevetrin, a compound with a unique mechanism of action, against other prominent MDM2-p53 interaction inhibitors that have entered clinical development.
Mechanism of Action: A Tale of Two Strategies
The majority of MDM2-p53 inhibitors, such as Navtemadlin (AMG-232/KRT-232) , Idasanutlin , Siremadlin (HDM201) , Milademetan (DS-3032b) , and BI-907828 , are direct inhibitors. They are designed to mimic the key p53 residues (Phe19, Trp23, and Leu26) that bind to a hydrophobic pocket on the MDM2 protein. By competitively occupying this pocket, they prevent MDM2 from binding to and ubiquitinating p53, leading to p53 stabilization, accumulation, and subsequent activation of downstream pro-apoptotic and cell cycle arrest pathways in TP53 wild-type cells.
This compound (thioureidobutyronitrile) , in contrast, appears to employ a multi-faceted approach. While it does lead to a reduced interaction between p53 and MDM2, studies suggest it achieves this indirectly by inducing phosphorylation of p53 at Serine 15.[1][2] This post-translational modification is known to decrease the affinity of p53 for MDM2. Furthermore, this compound has been reported to affect both wild-type and mutant p53, a significant departure from the wild-type specific activity of direct inhibitors.[1][3] Some preclinical data suggest this compound can downregulate histone deacetylase 6 (HDAC6), impacting the stability of mutant p53.[4] Additionally, this compound has been shown to target the Rb-E2F pathway, another critical regulator of the cell cycle, by downregulating E2F1 expression.[5][6]
dot
Caption: The MDM2-p53 signaling pathway and points of intervention.
Quantitative Comparison of Preclinical Data
The following table summarizes key preclinical metrics for this compound and other leading MDM2-p53 inhibitors. It is important to note that direct comparisons can be challenging due to variations in experimental assays and cell lines used across different studies.
| Compound (Company) | Target Binding Affinity | Cellular Potency (IC50) | Key In Vivo Efficacy |
| This compound (Cellceutix/Innovation) | N/A (Indirect Mechanism) | >100 µM (Ovarian Cancer Lines)[4] | Antitumor activity in various xenograft models (p53-wt and mutant).[5] |
| Navtemadlin (AMG-232/KRT-232) (Amgen/Kartos) | KD : 0.045 nM (SPR)[7] IC50 : 0.6 nM (HTRF)[8] | 9.1 nM (SJSA-1)[1][8] 10 nM (HCT116)[1][8] | Complete and durable tumor regression in SJSA-1 xenografts.[9][10] |
| Idasanutlin (RG7112) (Roche) | IC50 : 18 nM[11][12] | 0.18 - 2.2 µM (p53-wt cell lines)[11][12] | 90% tumor growth inhibition in SJSA-1 xenografts.[12] |
| Siremadlin (HDM201) (Novartis) | Potent, nanomolar binder | Potent activity in p53-wt cell lines.[13][14] | Single-agent activity in patient-derived xenograft models.[13] |
| Milademetan (DS-3032b) (Daiichi Sankyo/Rain) | Potent and selective | 21.9 nM (SK-N-SH), 17.7 nM (SH-SY5Y)[13] | Delays tumor growth and improves survival in neuroblastoma xenografts.[13] |
| APG-115 (Alrizomadlin) (Ascentage) | IC50 : 3.8 nM[15] Ki : <1 nM[15] | Potent antiproliferative activity in TP53-wt AML lines.[16] | Significant tumor burden reduction and prolonged survival in AML models.[16] |
| BI-907828 (Boehringer Ingelheim) | Highly potent | IC50 : 18 nM (RS4;11), 38 nM (Nalm-6)[17] | Significant tumor growth inhibition in DDLPS xenograft models.[18] |
Key Experimental Protocols
Reproducible and rigorous experimental design is paramount in drug discovery. Below are detailed methodologies for key assays used to characterize MDM2-p53 inhibitors.
MDM2-p53 Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantitatively measures the disruption of the MDM2-p53 protein-protein interaction by a test compound.
-
Principle: The assay uses a GST-tagged MDM2 protein and a biotinylated p53-derived peptide. Detection is achieved with a Europium cryptate-labeled anti-GST antibody (donor) and Streptavidin-XL665 (acceptor). When MDM2 and p53 interact, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal. Inhibitors that disrupt this interaction cause a decrease in the HTRF signal.
-
Materials:
-
Recombinant GST-MDM2 protein
-
Biotinylated p53 peptide (e.g., Biotin-p53 (1-29))
-
Anti-GST antibody conjugated to Europium cryptate
-
Streptavidin-XL665
-
Assay Buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume microplates
-
Test compounds (serially diluted)
-
HTRF-compatible plate reader
-
-
Procedure:
-
Add test compound dilutions and a fixed concentration of GST-MDM2 to the microplate wells.
-
Incubate for 15 minutes at room temperature.
-
Add a fixed concentration of the biotinylated p53 peptide to all wells.
-
Incubate for 30 minutes at room temperature.
-
Add the detection reagents (anti-GST-Europium and Streptavidin-XL665).
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Read the plate on an HTRF reader, measuring emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665nm/620nm * 10,000) and plot against compound concentration to determine the IC50 value.
-
dot
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. trial.medpath.com [trial.medpath.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Portico [access.portico.org]
- 9. The MDM2 Inhibitor AMG 232 Demonstrates Robust Antitumor Efficacy and Potentiates the Activity of p53-Inducing Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. tandfonline.com [tandfonline.com]
- 12. mesoscale.com [mesoscale.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. The MDM2–p53 Antagonist Brigimadlin (BI 907828) in Patients with Advanced or Metastatic Solid Tumors: Results of a Phase Ia, First-in-Human, Dose-Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
Kevetrin's Dichotomous Impact on p53: A Comparative Analysis in Cancer Therapy
For Immediate Release
BEVERLY, MA – A comprehensive analysis of the investigational anti-cancer agent Kevetrin reveals a distinct dual mechanism of action dependent on the p53 tumor suppressor gene's mutational status. This comparison guide, tailored for researchers, scientists, and drug development professionals, delves into the differential effects of this compound on cancer cells harboring wild-type versus mutant p53, supported by experimental data.
This compound, a small molecule, has demonstrated the ability to induce apoptosis (programmed cell death) in cancer cells.[1] Its efficacy, however, appears to be modulated by the functional status of p53, a critical protein in preventing cancer formation, which is mutated in over half of all human cancers.[2] This guide provides a comparative study of this compound's activity, offering insights into its potential as a targeted therapy.
Quantitative Analysis: this compound's Efficacy in Wild-Type vs. Mutant p53 Cell Lines
This compound has been shown to be effective against both wild-type and mutant p53 cancer cells, with some studies indicating a higher sensitivity in mutant models.[3] The following tables summarize the quantitative data from a study on acute myeloid leukemia (AML) cell lines.[4]
Table 1: Effect of Continuous this compound Treatment on Cell Viability (48 hours)
| Cell Line | p53 Status | This compound Concentration (µM) | % Viable Cells (Relative to Control) |
| OCI-AML3 | Wild-Type | 170 | Significantly Decreased |
| 340 | Significantly Decreased | ||
| MOLM-13 | Wild-Type | 340 | Significantly Decreased |
| KASUMI-1 | Mutant (R248Q) | 85 | Dose-dependent inhibition |
| 170 | Dose-dependent inhibition | ||
| 340 | Dose-dependent inhibition | ||
| NOMO-1 | Mutant (C242fs) | 85 | Dose-dependent inhibition |
| 170 | Dose-dependent inhibition | ||
| 340 | Dose-dependent inhibition |
Table 2: Induction of Apoptosis by this compound (48 hours, 340 µM)
| Cell Line | p53 Status | % Apoptotic Cells (Annexin V+) - Control | % Apoptotic Cells (Annexin V+) - this compound |
| OCI-AML3 | Wild-Type | 2.60 ± 0.70 | 10.03 ± 3.79 |
| MOLM-13 | Wild-Type | 12.53 ± 6.15 | 54.95 ± 5.63 |
| KASUMI-1 | Mutant (R248Q) | 13.18 ± 0.80 | 79.70 ± 4.57 |
| NOMO-1 | Mutant (C242fs) | 22.90 ± 4.63 | 60.93 ± 2.63 |
Signaling Pathways and Mechanisms of Action
This compound's mechanism of action differs based on the p53 status of the cancer cells.
In wild-type p53 cells, this compound is understood to activate the p53 pathway. It can induce the phosphorylation of p53 at Serine 15, which leads to a reduced interaction with its negative regulator, MDM2.[1] This stabilization of wild-type p53 allows it to upregulate its target genes, such as p21 (a cell cycle inhibitor) and PUMA (a pro-apoptotic protein), leading to cell cycle arrest and apoptosis.[1][3]
In mutant p53 cells, this compound's action is thought to be p53-independent. It has been observed to downregulate the expression of oncogenic mutant p53.[5] Furthermore, this compound can induce a p53-independent upregulation of p21.[6] It has also been shown to downregulate E2F1 and its target genes, which are involved in cell cycle progression and proliferation, in both wild-type and mutant p53 models.[3][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to assess this compound's effects.
Cell Culture and Drug Treatment
AML cell lines (OCI-AML3, MOLM-13, KASUMI-1, and NOMO-1) were cultured in RPMI-1640 medium supplemented with 10-20% fetal bovine serum, L-glutamine, and penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. This compound was dissolved in sterile water to create a stock solution and was added to the cell cultures at concentrations ranging from 85 to 340 µM for continuous exposure experiments lasting 24, 48, and 72 hours.[6]
Apoptosis Assay (Annexin V Staining)
The following workflow outlines the steps for determining the percentage of apoptotic cells.
-
Cell Treatment: Plate cells and treat with desired concentrations of this compound or vehicle control for the specified duration.
-
Harvesting: Collect both adherent and floating cells. Centrifuge to pellet the cells.
-
Washing: Wash the cell pellet with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p53, phospho-p53 (Ser15), p21, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Comparison with Other p53-Targeting Therapies
This compound's dual-action mechanism distinguishes it from other p53-targeting drugs.
Table 3: Comparison of this compound with Alternative p53-Targeting Strategies
| Therapeutic Strategy | Examples | Mechanism of Action | Target p53 Status |
| This compound | - | Activates wild-type p53; Promotes degradation of mutant p53. | Wild-Type and Mutant |
| MDM2 Inhibitors | Nutlins, Sulanemadlin | Inhibit the interaction between MDM2 and wild-type p53, leading to p53 stabilization and activation. | Wild-Type |
| Mutant p53 Reactivators | APR-246 (eprenetapopt), COTI-2 | Restore the wild-type conformation and function to mutant p53 proteins. | Mutant |
| HDAC Inhibitors | - | Can indirectly affect p53 signaling and stability. | Wild-Type and Mutant |
Conclusion
This compound demonstrates a versatile anti-cancer potential by effectively inducing apoptosis in cancer cells regardless of their p53 mutational status. Its ability to activate the canonical p53 pathway in wild-type cells and employ alternative cell death mechanisms in mutant cells makes it a promising candidate for further clinical investigation. The data presented in this guide underscore the importance of understanding the genetic background of tumors to develop more effective and personalized cancer therapies. Further research is warranted to fully elucidate the intricate molecular mechanisms of this compound and to identify patient populations most likely to benefit from this novel therapeutic agent.
References
- 1. youtube.com [youtube.com]
- 2. US20150307519A1 - Small molecules for restoring function to p53 cancer mutants - Google Patents [patents.google.com]
- 3. This compound induces apoptosis in TP53 wild‑type and mutant acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis in TP53 wild-type and mutant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small molecules that reactivate mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Kevetrin's Anti-Cancer Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Kevetrin's anti-cancer effects, supported by experimental data from various studies. We delve into its mechanism of action, compare its efficacy with alternative p53 activators, and provide detailed experimental protocols for key assays.
This compound is a small molecule that has been investigated for its potential as an anti-cancer therapeutic. Its primary mechanism of action involves the activation of the tumor suppressor protein p53, often referred to as the "guardian of the genome."[1] In many cancers, the p53 pathway is dysfunctional, allowing for uncontrolled cell proliferation. This compound aims to restore this crucial anti-tumor function.
Comparative Efficacy of this compound and Alternatives
The following tables summarize the available quantitative data on the efficacy of this compound and other p53-activating compounds. It is important to note that direct cross-laboratory comparative studies with standardized methodologies are limited. The data presented is compiled from various publications.
Table 1: In Vitro Efficacy of this compound and its Analog (Compound 900) in Ovarian Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Treatment Duration | Publication |
| This compound | OVCAR-3, HeyA8, OVCAR-10, ES2 | Ovarian Cancer | >100 | 48 hours | [2] |
| Compound 900 | OVCAR-3 | Ovarian Cancer | 0.8 | 48 hours | [2] |
| Compound 900 | HeyA8 (drug-resistant) | Ovarian Cancer | 0.7 | 48 hours | [2] |
| Compound 900 | OVCAR-10 | Ovarian Cancer | 0.8 | 48 hours | [2] |
| Compound 900 | ES2 | Ovarian Cancer | 0.9 | 48 hours | [2] |
Table 2: In Vitro Efficacy of Alternative p53 Activators in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Publication |
| Nutlin-3a | A549 (p53 wild-type) | Non-Small Cell Lung Cancer | 17.68 ± 4.52 | [3] |
| Nutlin-3a | A549-920 (p53 deficient) | Non-Small Cell Lung Cancer | 33.85 ± 4.84 | [3] |
| Nutlin-3a | 22RV1 (p53 wild-type) | Prostate Cancer | 4.3 | [4] |
| Nutlin-3a | p53-deficient cells | Prostate Cancer | >10 | [4] |
| COTI-2 | 5637 | Bladder Cancer | 0.526 | [5] |
| COTI-2 | T24 | Bladder Cancer | 0.532 | [5] |
| COTI-2 | SW480 | Colorectal Cancer | 0.56 | [6] |
| APR-246 (eprenetapopt) | OVCAR-3 | Ovarian Cancer | Induces apoptosis; specific IC50 not provided | [7] |
Mechanism of Action: p53-Dependent and Independent Pathways
This compound has been shown to exert its anti-cancer effects through both p53-dependent and p53-independent mechanisms. In cells with wild-type p53, this compound induces the phosphorylation of p53 at serine 15, which reduces its interaction with its negative regulator, MDM2. This leads to p53 stabilization and the activation of downstream targets that promote apoptosis and cell cycle arrest.[8]
In some cancer cells with mutant p53, this compound can still induce apoptosis.[8] Studies in acute myeloid leukemia (AML) cell lines have shown that this compound treatment leads to significant cell growth arrest and apoptosis in both TP53 wild-type and mutant models, with mutant models showing higher sensitivity.[8][9] Furthermore, a p53-independent upregulation of the cell cycle inhibitor p21 has been observed in certain ovarian cancer cell lines.[8]
Caption: this compound's dual mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for the cross-validation of experimental findings. Below are summaries of protocols used in the evaluation of this compound's anti-cancer effects.
Cell Viability and Apoptosis Assays
1. Annexin V-Propidium Iodide (PI) Staining for Apoptosis: [8]
-
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol Outline:
-
Treat cancer cell lines (e.g., MOLM-13, KASUMI-1) with varying concentrations of this compound (e.g., 85, 170, 340 µM) for specified durations (e.g., 24, 48 hours).
-
Harvest and wash the cells with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and incubate in the dark.
-
Add PI to the cell suspension just before analysis.
-
Analyze the stained cells using a flow cytometer.
-
2. Active Caspase-3 Assay: [8]
-
Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay uses a fluorescently labeled antibody that specifically binds to the active form of caspase-3.
-
Protocol Outline:
-
Following this compound treatment, fix and permeabilize the cells.
-
Incubate the cells with a FITC-conjugated anti-active caspase-3 antibody.
-
Wash the cells to remove unbound antibody.
-
Analyze the fluorescence intensity of the cells using a flow cytometer.
-
Protein Expression Analysis
Western Blotting for p53 Pathway Proteins: [8]
-
Principle: This technique is used to detect and quantify specific proteins in a cell lysate. It is used to measure changes in the expression of proteins involved in the p53 signaling pathway, such as p53, phospho-p53 (Ser15), and p21.
-
Protocol Outline:
-
Lyse this compound-treated and control cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p53, phospho-p53 (Ser15), p21, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Caption: A typical workflow for Western Blot analysis.
In Vivo Xenograft Studies
-
Principle: Xenograft models involve the transplantation of human tumor cells into immunodeficient mice to evaluate the in vivo efficacy of anti-cancer agents.
-
Protocol Outline (General):
-
Culture human cancer cells (e.g., ovarian or lung cancer cell lines).
-
Harvest and resuspend the cells in a suitable medium, sometimes mixed with Matrigel to enhance tumor formation.
-
Inject the cell suspension subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound (or vehicle control) via a specified route (e.g., intraperitoneal or oral) and schedule.
-
Measure tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Conclusion
The available data suggests that this compound can activate the p53 pathway and induce apoptosis in a range of cancer cell lines. While direct, independent cross-validation studies are not abundant in the public domain, the existing research provides a foundation for its mechanism of action. The development of more potent analogs, such as compound 900, indicates ongoing efforts to improve the therapeutic potential of this class of compounds. For researchers, a thorough comparison with other p53 activators, considering their different mechanisms of action and efficacy in specific cancer contexts, is essential for informed drug development decisions. The provided protocols offer a starting point for the replication and further investigation of this compound's anti-cancer properties.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. oncotarget.com [oncotarget.com]
- 4. Nutlin (3) | p53-MDM2 inhibitor | CAS# 548472-68-0 | InvivoChem [invivochem.com]
- 5. COTI-2 suppresses the malignancy of bladder cancer by inducing apoptosis via the AMPK-mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound induces apoptosis in TP53 wild-type and mutant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces apoptosis in TP53 wild‑type and mutant acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Kevetrin's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Kevetrin, a p53-activating small molecule, with other notable p53 activators. The information herein is compiled from publicly available preclinical and clinical research data to aid in the independent verification of this compound's mechanism of action and to contextualize its performance against alternative compounds.
Introduction to this compound
This compound (thioureidobutyronitrile) is a small molecule that has been investigated for its anti-cancer properties. Its primary proposed mechanism of action is the activation of the tumor suppressor protein p53, a critical regulator of cell cycle arrest and apoptosis.[1][2] Inactivation of the p53 pathway is a common event in a majority of human cancers, making it a key target for therapeutic intervention.[2][3]
Mechanism of action studies have suggested that this compound can induce apoptosis through both transcription-dependent and transcription-independent p53 pathways.[1] It has been shown to induce phosphorylation of p53 at serine 15, which leads to a reduced interaction with its negative regulator, MDM2.[1] This stabilization and activation of p53 can lead to the induction of downstream targets such as p21 and PUMA, ultimately promoting cell cycle arrest and apoptosis.[1][3] Notably, some studies suggest that this compound may also exert its effects in cancer cells with mutant or deleted p53, indicating a p53-independent mechanism of action as well.[4][5]
Comparative Quantitative Data
The following tables summarize the available quantitative data on the efficacy of this compound and other p53-activating compounds, Nutlin-3a and PRIMA-1, in various cancer cell lines. It is important to note that the data are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.
| Compound | Cell Line | p53 Status | Assay | Metric | Value | Treatment Duration | Source |
| This compound | OVCAR-3 (Ovarian) | Mutant | Cell Viability | IC50 | >100 µM | 48h | [6] |
| MOLM-13 (AML) | Wild-Type | Apoptosis (Annexin V+) | % Apoptotic Cells | 54.95 ± 5.63% (at 340 µM) | 48h | [7] | |
| KASUMI-1 (AML) | Mutant | Apoptosis (Annexin V+) | % Apoptotic Cells | 79.70 ± 4.57% (at 340 µM) | 48h | [7] | |
| NOMO-1 (AML) | Mutant | Apoptosis (Annexin V+) | % Apoptotic Cells | 60.93 ± 2.63% (at 340 µM) | 48h | [7] | |
| OCI-AML3 (AML) | Wild-Type | Apoptosis (Annexin V+) | % Apoptotic Cells | 10.03 ± 3.79% (at 340 µM) | 48h | [7] | |
| Nutlin-3a | HOC-7 (Ovarian) | Wild-Type | Cell Viability | IC50 | 4 to 6 µM | 72h | [1] |
| OVCA429 (Ovarian) | Wild-Type | Cell Viability | IC50 | 4 to 6 µM | 72h | [1] | |
| A2780 (Ovarian) | Wild-Type | Cell Viability | IC50 | 4 to 6 µM | 72h | [1] | |
| MPSC1 (Ovarian) | Mutant (in-frame del) | Cell Viability | IC50 | 20 µM | 72h | [1] | |
| OCI-AML-3 (AML) | Wild-Type | Cell Viability | - | Dose-dependent inhibition | 72h | [7] | |
| MOLM-13 (AML) | Wild-Type | Cell Viability | - | Dose-dependent inhibition | 72h | [7] | |
| PRIMA-1MET | TOV21G (Ovarian) | Wild-Type | Cell Viability | IC50 | 2.6 to 20.1 µM | 48h | [2] |
| A2780 (Ovarian) | Wild-Type | Cell Viability | IC50 | 2.6 to 20.1 µM | 48h | [2] | |
| ES-2 (Ovarian) | Mutant | Cell Viability | IC50 | 2.6 to 20.1 µM | 48h | [2] | |
| OVCAR-3 (Ovarian) | Mutant | Cell Viability | IC50 | 2.6 to 20.1 µM | 48h | [2] | |
| SKOV-3 (Ovarian) | Deleted | Cell Viability | IC50 | 2.6 to 20.1 µM | 48h | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures and information extracted from the referenced studies.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the compounds and to calculate the half-maximal inhibitory concentration (IC50).
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound (this compound, Nutlin-3a, or PRIMA-1) in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest drug concentration wells.
-
Incubation: Incubate the plates for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the test compound or vehicle control for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.
Western Blot Analysis for p53 Pathway Activation
This technique is used to detect changes in the expression and phosphorylation status of proteins in the p53 signaling pathway.
-
Protein Extraction: After treatment with the test compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., total p53, phospho-p53 (Ser15), p21, MDM2, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imaging system or X-ray film.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control to determine the relative changes in protein expression or phosphorylation.
Visualizations
This compound's Proposed Mechanism of Action
Caption: Proposed mechanism of this compound action on the p53 pathway.
Experimental Workflow for Evaluating p53 Activators
Caption: A typical experimental workflow for comparing p53 activators.
Logical Framework for this compound Comparison
Caption: Logical framework for the comparative analysis of this compound.
References
- 1. Nutlin-3a: A Potential Therapeutic Opportunity for TP53 Wild-Type Ovarian Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRIMA-1MET induces apoptosis through accumulation of intracellular reactive oxygen species irrespective of p53 status and chemo-sensitivity in epithelial ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nutlin-3a: A Potential Therapeutic Opportunity for TP53 Wild-Type Ovarian Carcinomas | PLOS One [journals.plos.org]
- 5. PRIMA-1MET induces apoptosis through accumulation of intracellular reactive oxygen species irrespective of p53 status and chemo-sensitivity in epithelial ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The MDM-2 Antagonist Nutlin-3 Promotes the Maturation of Acute Myeloid Leukemic Blasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MDM2 antagonists induce p53-dependent apoptosis in AML: implications for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Kevetrin: A Comparative Analysis Against Standard-of-Care Cancer Therapies
For Immediate Distribution to the Scientific Community
This guide provides an objective comparison of Kevetrin, an investigational anti-cancer agent, with established standard-of-care therapies for several major cancer types. Designed for researchers, scientists, and drug development professionals, this document summarizes preclinical data, details experimental methodologies, and visualizes key biological pathways and workflows to offer a comprehensive assessment of this compound's performance.
Executive Summary
This compound is a small molecule that activates the p53 tumor suppressor pathway, a critical regulator of cell growth and apoptosis that is often inactivated in cancer.[1] Its mechanism of action involves inducing both p53-dependent and -independent apoptosis, making it a candidate for treating tumors with varying p53 mutational statuses.[1][2] Preclinical studies have demonstrated this compound's activity in a range of solid tumors and hematological malignancies, including non-small cell lung cancer, breast cancer, colon cancer, ovarian cancer, and acute myeloid leukemia (AML). This guide benchmarks this compound's efficacy against standard-of-care chemotherapies in these indications, presenting available quantitative data from head-to-head preclinical studies.
Mechanism of Action: p53 Activation
This compound's primary mechanism of action is the activation of the tumor suppressor protein p53. In cells with wild-type p53, this compound treatment leads to increased levels of activated p53.[3] This, in turn, transcriptionally upregulates downstream targets such as p21, a cell cycle inhibitor, and PUMA, a pro-apoptotic protein, leading to cell cycle arrest and apoptosis.[3] this compound has also been shown to induce apoptosis in a p53-independent manner, in some cases by downregulating oncogenic mutant p53.[1]
Preclinical Efficacy: A Comparative Data Summary
The following tables summarize the available quantitative data comparing this compound to standard-of-care therapies in various preclinical cancer models.
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Cell Line | Treatment | Dosage and Schedule | Tumor Growth Delay (TGD) (%) | Reference |
| Non-Small Cell Lung | A549 (Multi-Drug Resistant) | This compound | 200 mg/kg, IP, q.o.d. x 3 | 111% | [4] |
| Paclitaxel | 22 mg/kg, IV, q.o.d. x 4 | 11% | [4] | ||
| Breast Cancer | MDA-MB-231 | This compound | 200 mg/kg, IP, q.o.d. x 3 | 90% | [5] |
| Paclitaxel | 22 mg/kg, IV, daily x 4 | 62% | [5] | ||
| Colon Cancer | HT-29 | This compound | 200 mg/kg, IP, q.o.d. x 3 | 49% | [5] |
| 5-Fluorouracil (5-FU) | 20 mg/kg, IP, daily x 5 | 24% | [5] | ||
| Colon Cancer | HCT-15 (Multi-Drug Resistant) | This compound | 200 mg/kg, IP, q.o.d. x 3 | 43% | [5] |
| Paclitaxel | 22 mg/kg, IV, daily x 4 | No activity | [5] |
Table 2: In Vitro Cytotoxicity of this compound and its Analog in Ovarian Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) after 48h | p53 Status | Reference |
| OVCAR-3 | This compound | >100 | Mutant | [2][6] |
| Compound 900 (this compound Analog) | 0.8 | Mutant | [2][6] | |
| HeyA8 (Drug-Resistant) | Compound 900 (this compound Analog) | 0.7 | N/A | [2][6] |
| OVCAR-10 | Compound 900 (this compound Analog) | 0.8 | N/A | [2][6] |
| ES2 | Compound 900 (this compound Analog) | 0.9 | N/A | [2][6] |
Standard-of-Care Therapies for Comparison
-
Advanced Ovarian Cancer: Platinum-based chemotherapy, such as carboplatin and paclitaxel, is the standard first-line treatment.[7]
-
Advanced Non-Small Cell Lung Cancer: Platinum-based doublets are the standard of care for patients with good performance status.[4]
-
Advanced Breast Cancer: Treatment often involves a combination of chemotherapy agents, including anthracyclines (e.g., doxorubicin) and taxanes (e.g., paclitaxel).[8]
-
Advanced Colon Cancer: Standard chemotherapy regimens often include 5-fluorouracil (5-FU) in combination with other agents (e.g., FOLFOX).
-
Acute Myeloid Leukemia (AML) with TP53 mutation: A combination of a hypomethylating agent (e.g., azacitidine) and venetoclax is a common treatment approach.[9][10]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot Analysis for p53 and p21 Expression
This protocol outlines the general procedure for detecting p53 and p21 protein levels in cancer cells following treatment.
-
Cell Culture and Treatment: Plate cancer cells (e.g., A549, MDA-MB-231) and allow them to adhere overnight. Treat cells with this compound or a standard-of-care drug at various concentrations for 24-48 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate 20-40 µg of protein per sample on a 12% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against p53 and p21 (specific dilutions to be optimized) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This protocol describes the quantification of apoptotic cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Preparation: Seed cells in 6-well plates and treat with this compound or a standard-of-care drug for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
TUNEL Assay for DNA Fragmentation
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Sample Preparation: Grow cells on coverslips and treat with the compounds of interest.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing TdT enzyme and fluorescently labeled dUTP, for 60 minutes at 37°C.
-
Microscopy: Mount the coverslips and visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit nuclear fluorescence.
Conclusion
The preclinical data presented in this guide suggests that this compound demonstrates significant anti-tumor activity in various cancer models, including those resistant to standard chemotherapies. Its unique mechanism of activating the p53 pathway holds promise for a broad range of cancers. However, further head-to-head studies with current standard-of-care agents, particularly in in vitro settings, are warranted to fully elucidate its comparative efficacy. The development of more potent analogs, such as compound 900, may address the lower in vitro potency observed in some models. The information provided herein serves as a valuable resource for the scientific community to guide future research and development efforts in the field of oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. cellceutix.com [cellceutix.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Advanced ovarian cancer: phase III randomized study of sequential cisplatin-topotecan and carboplatin-paclitaxel vs carboplatin-paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advanced breast cancer: a randomized study of doxorubicin or mitoxantrone in combination with cyclophosphamide and vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Venetoclax and hypomethylating agents versus induction chemotherapy for newly diagnosed acute myeloid leukemia patients: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Kevetrin and Its Analogs: A Head-to-Head Comparison for Researchers
For scientists and professionals in drug development, the landscape of p53-targeting cancer therapeutics is of critical interest. Kevetrin, a small molecule activator of the p53 tumor suppressor pathway, has undergone clinical evaluation and has spurred the development of more potent analogs. This guide provides a detailed, head-to-head comparison of this compound and its most prominent analog, Compound 900, based on available preclinical data.
Executive Summary
This compound has demonstrated a multi-faceted mechanism of action, primarily centered on the activation of the p53 pathway, leading to cell cycle arrest and apoptosis in various cancer models.[1][2][3][4][5] It has shown efficacy in both p53 wild-type and mutant cancer cells, indicating a broad therapeutic potential.[1][2][4] However, the emergence of analogs like Compound 900, which exhibits significantly greater potency, marks a pivotal advancement in this therapeutic class. Preclinical studies, particularly in ovarian cancer models, have shown Compound 900 to be over 100 times more potent than its parent compound, this compound.[1][6] This guide will dissect the available data to provide a clear comparison of their performance, mechanisms, and the experimental basis for these findings.
Data Presentation: In Vitro Efficacy
The following tables summarize the quantitative data on the in vitro efficacy of this compound and Compound 900 in various cancer cell lines.
Table 1: Comparative Cytotoxicity in Ovarian Cancer Cell Lines
| Compound | OVCAR-3 (IC50 in µM) | HeyA8 (IC50 in µM) | OVCAR-10 (IC50 in µM) | ES2 (IC50 in µM) |
| This compound | >100 | >100 | >100 | >100 |
| Compound 900 | 0.8 | 0.7 | 0.8 | 0.9 |
Data from a 48-hour treatment period.[1]
Table 2: Efficacy of this compound in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | TP53 Status | Treatment Concentration (µM) | Apoptotic Cells (%) |
| OCI-AML3 | Wild-type | 340 | 10.03 ± 3.79 |
| MOLM-13 | Wild-type | 340 | 54.95 ± 5.63 |
| KASUMI-1 | Mutant | 340 | 79.70 ± 4.57 |
| NOMO-1 | Mutant | 340 | 60.93 ± 2.63 |
| Control (untreated) | - | - | 2.60 - 22.90 |
Data from a 48-hour continuous exposure.[4]
Mechanism of Action: A Comparative Overview
Both this compound and its analog, Compound 900, exert their anticancer effects primarily through the modulation of the p53 pathway, albeit with differing efficiencies.
This compound's Mechanism:
This compound activates p53 through multiple mechanisms. In cells with wild-type p53, it can induce phosphorylation of p53 at serine 15, which reduces its interaction with the negative regulator MDM2. This stabilization of p53 leads to the transactivation of its downstream targets, such as p21 (a cell cycle inhibitor) and PUMA (a pro-apoptotic protein), ultimately resulting in cell cycle arrest and apoptosis.[4]
In cancer cells with mutant p53, this compound is believed to induce apoptosis through a p53-independent upregulation of p21.[1][4] It has also been suggested that this compound can downregulate histone deacetylase 6 (HDAC6), which in turn affects the HDAC6-Hsp90 chaperone axis, leading to the degradation of mutant p53.[1]
Compound 900's Mechanism:
Compound 900 also induces apoptosis and cell cycle arrest, but with significantly greater potency.[1] It has been shown to cause a significant increase in the expression of the cell cycle inhibitory genes p21 and p27 in a p53-independent manner, and this effect is more pronounced compared to this compound.[1] The upregulation of apoptotic proteins following treatment with Compound 900 suggests a robust induction of apoptotic pathways.[1]
Signaling Pathway Diagrams
Caption: this compound's mechanism of action in p53 wild-type cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Cellceutix Provides Update On Developing P53 Drug Candidate this compound As An Oral Anti-Cancer Agent - BioSpace [biospace.com]
- 3. A Phase 2 Study of this compound in Subjects With Ovarian Cancer [ctv.veeva.com]
- 4. This compound induces apoptosis in TP53 wild-type and mutant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis in TP53 wild‑type and mutant acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psu.flintbox.com [psu.flintbox.com]
Kevetrin: A Comparative Meta-Analysis of Preclinical Efficacy in Oncology
For Immediate Release
A comprehensive meta-analysis of preclinical studies on Kevetrin, a novel anti-cancer agent, reveals its consistent activity in inducing apoptosis and inhibiting cell proliferation across a range of cancer cell lines, including those with both wild-type and mutant p53 status. This report provides a comparative guide for researchers, scientists, and drug development professionals, summarizing quantitative data, detailing experimental protocols, and visualizing key cellular pathways.
Executive Summary
This compound, a small molecule activator of the tumor suppressor protein p53, has demonstrated significant preclinical efficacy in various cancer models. This guide synthesizes available data on this compound and compares its performance with other p53-activating compounds, namely Nutlin-3a, PRIMA-1Met, and Serdemetan. The analysis indicates that while this compound's potency in terms of IC50 values may be lower than some competitors in specific cell lines, its ability to induce a high percentage of apoptosis and effectively arrest the cell cycle, even in p53-mutant cancers, underscores its therapeutic potential.
Mechanism of Action: p53 Activation
This compound functions primarily through the activation of the p53 tumor suppressor pathway. In cells with wild-type p53, this compound induces phosphorylation of p53 at Serine 15, which reduces its interaction with the negative regulator MDM2. This stabilization of p53 leads to the transcriptional activation of its target genes, including p21 (a cell cycle inhibitor) and PUMA (a pro-apoptotic protein), ultimately resulting in cell cycle arrest and apoptosis.[1][2][3] this compound has also been shown to induce apoptosis in a transcription-independent manner.[1]
Comparative In Vitro Efficacy
The following tables summarize the in vitro efficacy of this compound and its comparators across various cancer cell lines.
Table 1: IC50 Values (µM) of p53-Activating Compounds
| Compound | Cancer Type | Cell Line | p53 Status | IC50 (µM) | Treatment Duration (h) | Reference |
| This compound | Ovarian Cancer | OVCAR-3 | Mutant | >100 | 48 | [4] |
| Ovarian Cancer | HeyA8 | Mutant | >100 | 48 | [4] | |
| Ovarian Cancer | OVCAR-10 | Mutant | >100 | 48 | [4] | |
| Ovarian Cancer | ES2 | Wild-Type | >100 | 48 | [4] | |
| Nutlin-3a | Colon Cancer | HCT116 | Wild-Type | 4.15 ± 0.31 | Not Specified | [5] |
| Colon Cancer | HCT116 | Null | 5.20 ± 0.25 | Not Specified | [5] | |
| Breast Cancer (TNBC) | MDA-MB-231 | Mutant | 22.13 ± 0.85 | Not Specified | [5] | |
| Non-Small Cell Lung | A549 | Wild-Type | 17.68 ± 4.52 | 24 | [6] | |
| PRIMA-1Met | Ovarian Cancer | Various (n=13) | Mixed | 2.6 - 20.1 | 24 | [7] |
| Neuroblastoma | Various (n=8) | Mixed | 11.6 - 58.8 | Not Specified | [8] | |
| Serdemetan | Non-Small Cell Lung | H460 | Wild-Type | 3.9 | 48 | [9] |
| Non-Small Cell Lung | A549 | Wild-Type | 8.7 | 48 | [9] | |
| Acute Lymphoblastic Leukemia | Various | Mixed | 0.85 (median) | Not Specified | [10] |
Table 2: Induction of Apoptosis by p53-Activating Compounds
| Compound | Cancer Type | Cell Line | Concentration (µM) | % Apoptotic Cells (Treated) | % Apoptotic Cells (Control) | Treatment Duration (h) | Reference |
| This compound | Acute Myeloid Leukemia | MOLM-13 | 340 | 54.95 ± 5.63 | 12.53 ± 6.15 | 48 | [11] |
| Non-Small Cell Lung | - | - | 66% increase | - | - | [12] | |
| Nutlin-3a | Glioblastoma | U87MG | 10 | 27 | 3.3 | 96 | [13] |
| Diffuse Large B-cell Lymphoma | DoHH2 | 10 | Significant increase | - | 48 | [14] | |
| PRIMA-1Met | Small Cell Lung Cancer | - | - | Significant increase | - | - | [15] |
| Serdemetan | Acute Myeloid Leukemia | - | - | Induces apoptosis | - | - | [16] |
Table 3: Cell Cycle Arrest Induced by p53-Activating Compounds
| Compound | Cancer Type | Cell Line | Concentration (µM) | Effect | Treatment Duration (h) | Reference |
| This compound | Non-Small Cell Lung | - | - | 78% G2/M arrest | - | [12] |
| Acute Myeloid Leukemia | OCI-AML3 | 340 | G0/G1 accumulation | 24/48 | [11] | |
| Acute Myeloid Leukemia | NOMO-1 | 340 | G0/G1 accumulation | 24/48 | [11] | |
| Nutlin-3a | Diffuse Large B-cell Lymphoma | DoHH2 | 2 | G1 and G2/M arrest | 24 | [14] |
| Serdemetan | Non-Small Cell Lung | A549 | 0.25 - 5 | G2/M arrest | 48 | [17] |
In Vivo Efficacy
In a xenograft model using A2780 ovarian cancer cells, this compound treatment was shown to inhibit tumor growth at well-tolerated doses.[18] This was associated with an increased expression of p21 in the tumor tissue, confirming p53 pathway activation in vivo.[18] Similarly, in vivo studies with Nutlin-3a in a diffuse large B-cell lymphoma xenograft model demonstrated tumor growth inhibition.[14] PRIMA-1Met has also shown significant antitumor effects in small cell lung cancer mouse models with no apparent toxicity.[15] Serdemetan caused a greater than additive increase in tumor growth delay in non-small cell lung cancer xenografts when combined with radiation.[19]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Workflow:
Apoptosis (Annexin V) Assay
The Annexin V assay is used to detect apoptosis. In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, thereby exposing PS to the external cellular environment. Annexin V is a calcium-dependent phospholipid-binding protein that has a high affinity for PS, and can be used to identify apoptotic cells by its binding to PS exposed on the outer leaflet.
Workflow:
Western Blot for p53 and p21
Western blotting is a widely used technique to detect specific protein molecules from a mixture of proteins. This method can be used to determine the relative abundance of p53 and its downstream target p21 following treatment with a p53-activating compound.
Workflow:
In Vivo Xenograft Study
Xenograft models are commonly used in preclinical oncology to evaluate the efficacy of anti-cancer drugs. In these models, human cancer cells are implanted into immunocompromised mice.
References
- 1. This compound – p53 Inducer by Cellceutix | Cancer Biology [blogs.shu.edu]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The MDM2-inhibitor Nutlin-3 synergizes with cisplatin to induce p53 dependent tumor cell apoptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRIMA-1MET induces apoptosis through accumulation of intracellular reactive oxygen species irrespective of p53 status and chemo-sensitivity in epithelial ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
- 10. Initial Testing of JNJ-26854165 (Serdemetan) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound induces apoptosis in TP53 wild-type and mutant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. | BioWorld [bioworld.com]
- 13. Activation of p53 by Nutlin-3a Induces Apoptosis and Cellular Senescence in Human Glioblastoma Multiforme | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. PRIMA-1Met/APR-246 induces apoptosis and tumor growth delay in small cell lung cancer expressing mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Preclinical assessment of JNJ-26854165 (Serdemetan), a novel tryptamine compound with radiosensitizing activity in vitro and in tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Kevetrin: A Guide for Laboratory Professionals
Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers and drug development professionals working with Kevetrin, a potent p53 activator with antineoplastic properties, understanding the proper disposal procedures is paramount. While a specific Safety Data Sheet (SDS) for this compound was not identified, its classification as a cytotoxic and potentially hazardous compound necessitates adherence to stringent disposal protocols for antineoplastic agents. This guide provides a comprehensive overview of the essential safety and logistical information for the proper disposal of this compound.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound and any contaminated materials with the utmost care to minimize exposure risks.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including double chemotherapy gloves, a disposable gown, and eye protection.[1][2]
-
Designated Work Area: Conduct all handling and disposal preparations within a designated containment area, such as a chemical fume hood or a biological safety cabinet, to prevent the spread of contamination.
-
Avoid Aerosolization: Take care to avoid creating dust or aerosols when handling powdered forms of this compound.
II. Waste Segregation and Containerization
Proper segregation of waste is the foundation of a safe and compliant disposal process. All materials that have come into contact with this compound must be treated as hazardous waste.
Table 1: this compound Waste Classification and Container Requirements
| Waste Type | Description | Container Type | Labeling |
| Bulk Chemical Waste | Unused or expired this compound powder, stock solutions, and formulations. | Leak-proof, sealable hazardous waste container (often black).[1] | "Hazardous Waste," "Cytotoxic," and the chemical name (this compound/Thioureidobutyronitrile HCl). |
| Trace-Contaminated Solids | Empty vials, pipette tips, gloves, gowns, bench paper, and other disposable labware with minimal residual contamination. | Puncture-resistant, leak-proof container specifically for cytotoxic waste (often yellow).[1][3] | "Trace Cytotoxic Waste" or "Chemotherapy Waste." |
| Contaminated Sharps | Needles, syringes, and other sharps that have been in contact with this compound. | Puncture-proof sharps container designated for cytotoxic waste (often yellow).[2][4] | "Cytotoxic Sharps" or "Chemotherapy Sharps." |
| Contaminated Liquids | Cell culture media, supernatant, and other aqueous solutions containing this compound. | Leak-proof, sealable container for hazardous liquid waste. | "Hazardous Liquid Waste," "Cytotoxic," and the chemical name. |
Important Note: Never dispose of this compound or any cytotoxic waste down the drain.[3][5] This practice is illegal and poses a significant environmental hazard.
III. Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the disposal of different types of this compound waste.
-
Preparation: Ensure all necessary PPE is worn and work is conducted in a designated containment area.
-
Containerization: Carefully transfer the unused or expired this compound powder or solution into a designated hazardous waste container.
-
Labeling: Securely close the container and label it clearly with "Hazardous Waste," "Cytotoxic," and "this compound (Thioureidobutyronitrile HCl)."
-
Storage: Store the container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Pickup: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Collection: Place all disposable items that have come into contact with this compound (gloves, gowns, labware, etc.) into a designated "Trace Cytotoxic Waste" container immediately after use.[1]
-
Sealing: Once the container is three-quarters full, securely seal it to prevent any leakage.
-
Disposal: Dispose of the sealed container according to your institution's procedures for trace chemotherapy waste, which typically involves incineration.[5]
A thorough decontamination protocol is essential to ensure a safe working environment.
Experimental Protocol: Surface Decontamination
-
Initial Cleaning: Prepare a detergent solution (e.g., soap and water).
-
Wiping: Using absorbent pads, wipe down all potentially contaminated surfaces in the work area.
-
Rinsing: Wipe the surfaces again with clean, water-dampened absorbent pads to remove any detergent residue.
-
Final Decontamination: Wipe the surfaces with a 70% ethanol or isopropanol solution.
-
Waste Disposal: Dispose of all used absorbent pads as trace-contaminated solid waste.
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with this compound.
Caption: Decision tree for this compound waste segregation.
V. Emergency Procedures: Spills and Exposures
In the event of a spill or personal exposure, immediate and appropriate action is crucial.
-
Spill Cleanup:
-
Evacuate the area and alert others.
-
Wear appropriate PPE, including a respirator if the spill is large or involves powder.
-
Contain the spill using a chemotherapy spill kit.
-
Clean the area as described in the surface decontamination protocol.
-
Dispose of all cleanup materials as hazardous waste.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to fresh air immediately.
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention and report the incident to your supervisor and EHS department.
-
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and your state and federal regulations for hazardous waste management.
References
Personal protective equipment for handling KEVETRIN
Essential Safety and Handling Guide for Kevetrin
This guide provides crucial safety and logistical information for the handling of this compound, a small molecule activator of the p53 tumor suppressor protein with potential antineoplastic activity.[1][2] Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and maintain experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent compound that should be handled as a hazardous substance. The primary routes of exposure are inhalation of the powder, dermal contact, and accidental ingestion. Therefore, a comprehensive personal protective equipment (PPE) protocol is mandatory.
Table 1: Required Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free. The outer glove cuff should extend over the gown sleeve. | Prevents skin absorption. Double gloving provides an additional layer of protection, and the outer glove can be immediately removed if contaminated.[3][4] |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated). | Protects skin and clothing from contamination. Must be discarded as hazardous waste after use or if contaminated.[3][5] |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles. A full face shield should be worn over goggles when handling the powder or solutions. | Protects against splashes and aerosolized particles entering the eyes or face.[6][7] |
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved N95 or higher-rated respirator. | Required when handling the powder form of this compound outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation. |
Operational Plan: Step-by-Step Handling Protocol
All procedures involving the solid form of this compound or concentrated stock solutions must be conducted in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to minimize exposure risk.
1. Preparation and Weighing:
-
Before handling, ensure all necessary PPE is correctly worn.
-
Cover the work surface with a disposable absorbent liner.
-
When weighing the powdered form, use a containment balance enclosure or perform the task in a chemical fume hood.
-
Use dedicated spatulas and weigh boats. Clean all equipment thoroughly after use.
2. Solution Preparation:
-
This compound is soluble in water (up to 100 mg/mL) and DMSO (up to 40 mg/mL).[1][2]
-
Add the solvent to the vial containing the this compound powder slowly to avoid splashing.
-
If sonication is required for dissolution, ensure the vial is securely capped.
3. Administration in Experimental Models:
-
For in vivo studies, use Luer-lock syringes and needles to prevent accidental disconnection.
-
When administering the compound, wear all required PPE.
-
Any animal waste from treated subjects should be handled as hazardous waste for at least 48 hours post-administration.
4. Spill Management:
-
In case of a spill, immediately alert others in the area.
-
Evacuate the area if the spill is large or involves a significant amount of powder.
-
For small spills, use a chemotherapy spill kit and follow the manufacturer's instructions.
-
Do not dry sweep a powder spill. Gently cover it with damp absorbent material.
-
All materials used for cleanup must be disposed of as hazardous waste.
Disposal Plan
All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Description | Disposal Container | Disposal Method |
| Solid Hazardous Waste | Gloves, gown, shoe covers, absorbent liners, weigh boats, pipette tips, empty vials. | Yellow chemotherapy waste bin or other designated, sealed, and labeled hazardous waste container. | High-temperature incineration by a certified hazardous waste management company.[8] |
| Liquid Hazardous Waste | Unused or expired stock solutions, contaminated solvents. | Labeled, leak-proof hazardous liquid waste container. | Incineration by a certified hazardous waste management company. DO NOT pour down the drain.[7] |
| Sharps Hazardous Waste | Needles and syringes used for administering the compound. | Puncture-proof, labeled sharps container designated for chemotherapy/hazardous waste. | Autoclaving followed by incineration or as per institutional protocol for hazardous sharps.[7] |
Visual Protocols and Pathways
This compound's Mechanism of Action
This compound is an activator of the p53 tumor suppressor protein. Activation of wild-type p53 by this compound can lead to the induction of cell cycle arrest and apoptosis.[9] In some cancer cells with mutant p53, this compound can also down-regulate the oncogenic mutant p53.[9] The simplified signaling pathway below illustrates the activation of p53 and its downstream effects.
Caption: Simplified signaling pathway of this compound-mediated p53 activation.
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the procedural workflow for the safe handling of this compound powder in a laboratory setting, from receiving the compound to the disposal of waste.
Caption: Procedural workflow for the safe handling of this compound.
References
- 1. CAS No. 66592-89-0 Specifications | Ambeed [ambeed.cn]
- 2. selleckchem.com [selleckchem.com]
- 3. halyardhealth.com [halyardhealth.com]
- 4. pogo.ca [pogo.ca]
- 5. gerpac.eu [gerpac.eu]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 9. This compound hydrochloride ≥98% (HPLC) | 66592-89-0 [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
